molecular formula C14H15N B079946 2-Cyclohexylidene-2-phenylacetonitrile CAS No. 10461-98-0

2-Cyclohexylidene-2-phenylacetonitrile

Cat. No.: B079946
CAS No.: 10461-98-0
M. Wt: 197.27 g/mol
InChI Key: ZHOOOLQOWQVYOE-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0) is a high-purity organic compound with the molecular formula C₁₄H₁₅N and a molecular weight of 197.27 g/mol . This compound serves as a valuable building block in organic synthesis and is a subject of interest in environmental chemistry research. Its synthesis is typically achieved via a base-catalyzed condensation reaction between phenylacetonitrile and cyclohexanone . In industrial applications, this compound is known as Peonile® and is primarily valued as a powerful odoriferous substance . It features a floral, geranium, and grapefruit scent and is noted for its exceptional stability and high substantivity, with a substantivity of 400 hours on various substrates . These properties make it a key ingredient in the research and development of perfumes for body care products, fabric softeners, and functional perfumes . From an environmental science perspective, this compound has been identified as an emerging anthropogenic contaminant. Scientific studies have detected its presence in remote environmental archives like ice cores, tracing its appearance and increasing concentration from approximately 1983/84 onward . This makes it a compound of interest for research on the transport and persistence of personal care products in the environment . For analytical chemists, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylidene-2-phenylacetonitrile
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InChI

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOOLQOWQVYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H15N
Source PubChem
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DSSTOX Substance ID

DTXSID5051527
Record name 2-Cyclohexylidene-2-phenylacetonitrile
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Molecular Weight

197.27 g/mol
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Physical Description

Liquid
Record name Benzeneacetonitrile, .alpha.-cyclohexylidene-
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CAS No.

10461-98-0
Record name 2-cyclohexylidene-2-phenylacetonitrile
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Record name Benzeneacetonitrile, alpha-cyclohexylidene-
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Record name 2-cyclohexylidene-2-phenylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0), a versatile organic compound with significant applications in the fragrance industry and as a synthetic intermediate. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and toxicological profile. Detailed experimental protocols for its synthesis and purification are provided, alongside a logical workflow diagram. While primarily recognized for its olfactory characteristics, this guide also explores its reactivity and potential for further chemical transformations.

Introduction

This compound, also known by its trade name Peonile®, is a high-purity organic compound with the molecular formula C₁₄H₁₅N.[1] It is a powerful odoriferous substance characterized by a floral, geranium, and grapefruit scent.[1] Its high stability and substantivity make it a valuable ingredient in functional perfumes, body care products, and fabric softeners.[1][2] Beyond its use in fragrances, its chemical structure, featuring a nitrile group and a cyclohexylidene moiety, makes it a useful building block in organic synthesis.[1] This guide aims to consolidate the available technical information on this compound to support research and development activities.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₅N[1]
Molecular Weight 197.27 g/mol [1]
CAS Number 10461-98-0[1]
Appearance Colorless liquid[3]
Melting Point 169-171 °C[4]
Boiling Point 192-193 °C at 25 Torr; ~350 °C at 760 mmHg[2][4]
Density 1.02981 g/cm³ at 21.4 °C[4]
Vapor Pressure 4.29E-05 mmHg at 25°C[4]
Water Solubility 7.5 mg/L at 20°C[5]
LogP 2 at 30°C[5]
Flash Point 154 °C (309 °F)[6]

Spectroscopic Data:

  • ¹³C NMR: Predicted chemical shifts include signals for the nitrile carbon (~115-125 ppm), olefinic carbons (~110-150 ppm), aromatic carbons (~125-140 ppm), and aliphatic carbons of the cyclohexylidene ring (~25-40 ppm).[1]

  • High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass is 197.120449483 Da, which can be confirmed by HRMS-ESI to verify the elemental composition.[1]

  • Infrared (IR) Spectroscopy: The presence of the nitrile group would be indicated by a characteristic absorption band around 2220 cm⁻¹.[5]

Synthesis and Purification

The most common method for synthesizing this compound is the Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756), catalyzed by a base.[1][5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Phenylacetonitrile Phenylacetonitrile Knoevenagel Knoevenagel Condensation Phenylacetonitrile->Knoevenagel Cyclohexanone Cyclohexanone Cyclohexanone->Knoevenagel Crude_Product Crude 2-Cyclohexylidene- 2-phenylacetonitrile Knoevenagel->Crude_Product Base Catalyst (e.g., KOH, NaOH) Heat Distillation Distillation Crude_Product->Distillation Initial Purification Recrystallization Recrystallization Distillation->Recrystallization Further Purification Pure_Product Pure Product (>98%) Recrystallization->Pure_Product

Caption: General synthesis and purification workflow for this compound.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of α,β-unsaturated nitriles.[6]

Materials:

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator or steam bath

Procedure:

  • Charge the 1-L three-necked flask with potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).[6]

  • Equip the flask with a reflux condenser, mechanical stirrer, and addition funnel.

  • Bring the mixture to reflux with stirring.

  • Prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) and add it dropwise to the refluxing mixture over 30-60 minutes using the addition funnel.[6]

  • After the addition is complete, continue heating at reflux for an additional 2 hours.[6]

  • Pour the hot solution onto cracked ice (600 g).

  • Transfer the resulting two-phase mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase with diethyl ether (3 x 200 mL).[6]

  • Combine the organic extracts and reduce the volume using a rotary evaporator or on a steam bath. The result is a crude, sweet-smelling yellow to yellow-orange oil.[6]

Purification Protocols

Protocol 1: Steam Distillation

  • Transfer the crude oil to a suitable flask for steam distillation.

  • Steam distill the mixture. The product will co-distill with water (bp 81–99°C).[6]

  • Extract the distillate with several portions of ether. The addition of sodium chloride to the aqueous layer can facilitate phase separation.[6]

  • Combine the ether extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the ether under reduced pressure to yield the purified product.[6] A final vacuum distillation can remove any remaining traces of color.[6]

Protocol 2: Recrystallization For further purification to achieve high purity (>98%), recrystallization can be employed.[7]

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, heptane, isopropanol, ethanol) to find a suitable system where the compound is soluble when hot and crystallizes upon cooling.[7]

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold recrystallization solvent, and dry in a vacuum oven.[7]

Reactivity and Potential Applications

The primary application of this compound is as a fragrance ingredient.[1] However, its functional groups offer avenues for further chemical transformations.

  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, yielding 2-cyclohexyl-2-phenylethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]

  • Oxidation of the Nitrile Group: The nitrile can be oxidized to the corresponding carboxylic acid, 2-cyclohexylidene-2-phenylacetic acid.[5]

These transformations highlight its potential as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical precursors.[1]

Toxicological Profile

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).

EndpointResultReference(s)
Genotoxicity Not genotoxic in a bacterial reverse mutation assay (Ames test).[8]
Skin Sensitization Considered a skin sensitizer. A No Expected Sensitization Induction Level (NESIL) of 1200 μg/cm² has been defined for a read-across analog.
Repeated Dose Toxicity A No Observed Adverse Effect Level (NOAEL) of 16.7 mg/kg/day has been established for a structurally similar compound.
Reproductive Toxicity A NOAEL of 40 mg/kg/day has been determined based on data from a read-across analog.
Experimental Protocol Synopsis: Bacterial Reverse Mutation Assay (Ames Test)

While the full study report is not publicly available, the methodology follows standard guidelines.

Principle: The assay evaluates the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates mutagenic potential.

General Procedure (based on OECD TG 471):

  • Several strains of S. typhimurium (e.g., TA97, TA98, TA100, TA1535, TA102) are used to detect different types of mutations.[8]

  • The test compound is dissolved in a suitable solvent (e.g., DMSO).[8]

  • The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix, typically from rat liver).[8]

  • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[8]

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a primary, significant role in the fragrance industry. Its synthesis via Knoevenagel condensation is robust and scalable. While it is considered a skin sensitizer, it is not found to be genotoxic. The reactivity of its nitrile group presents opportunities for its use as a chemical intermediate in the synthesis of other valuable molecules. This guide provides a foundational resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide on the Molecular Structure and Isomers of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, isomers, and synthesis of 2-Cyclohexylidene-2-phenylacetonitrile (CAS No. 10461-98-0). It is a valuable intermediate in organic synthesis. This document consolidates available data on its chemical identity, potential isomeric forms, and a representative synthetic protocol. Due to a lack of specific experimental data for individual isomers in the reviewed literature, this guide combines reported data for the compound with general principles of stereochemistry and spectroscopic analysis.

Molecular Structure and Identification

This compound is a nitrile derivative featuring a phenyl group and a cyclohexylidene moiety attached to the same carbon atom. Its chemical identity is well-established and characterized by the following identifiers.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 10461-98-0[1]
Molecular Formula C₁₄H₁₅N[1]
Molecular Weight 197.28 g/mol [3]
Canonical SMILES C1CCC(=C(C#N)C2=CC=CC=C2)CC1[1]
InChI InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2[1][2]
InChIKey ZHOOOLQOWQVYOE-UHFFFAOYSA-N[3]

Isomerism in this compound

The synthesis of this compound, primarily through the Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756), can theoretically lead to the formation of both positional and geometric isomers.

Positional Isomers

The Knoevenagel condensation can yield two positional isomers: the α,β-unsaturated isomer and the β,γ-unsaturated isomer. The α,β-unsaturated isomer, this compound, is generally the more thermodynamically stable product due to the conjugation of the double bond with both the phenyl ring and the nitrile group. The β,γ-unsaturated isomer, 2-(Cyclohex-1-en-1-yl)-2-phenylacetonitrile, is typically a minor product.

Geometric Isomers (E/Z Isomerism)

Due to the presence of the exocyclic double bond, this compound can exist as two geometric isomers: (E)-2-Cyclohexylidene-2-phenylacetonitrile and (Z)-2-Cyclohexylidene-2-phenylacetonitrile. The designation of E and Z is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.

  • (E)-isomer: The higher priority groups (the phenyl group and the larger portion of the cyclohexylidene ring) are on opposite sides of the double bond.

  • (Z)-isomer: The higher priority groups are on the same side of the double bond.

A definitive assignment of the major and minor geometric isomers based on the reviewed literature is not possible without specific experimental data. The relative stability of the E and Z isomers can be influenced by steric hindrance between the substituents.

Physicochemical and Spectroscopic Data

The following table summarizes the available physicochemical and predicted spectroscopic data for this compound.

PropertyValue/Prediction
Physical State Liquid
Boiling Point 192-193 °C @ 25 Torr
Melting Point 169-171 °C
Flash Point 166.8 °C
Density 1.02981 g/cm³ @ 21.4 °C
Refractive Index 1.569
Vapor Pressure 4.29E-05 mmHg at 25°C
¹³C NMR (Predicted) Nitrile Carbon (~115-125 ppm), Olefinic Carbons (~110-150 ppm), Aromatic Carbons (~125-140 ppm), Aliphatic Carbons (~25-40 ppm)
Monoisotopic Mass (HRMS) 197.120449483 Da (Calculated)

Experimental Protocols

The primary method for the synthesis of this compound is the Knoevenagel condensation. Below is a generalized experimental protocol based on established procedures for this type of reaction.

Synthesis of this compound via Knoevenagel Condensation

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Base catalyst (e.g., sodium ethoxide, piperidine, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetonitrile in the chosen solvent.

  • Add the base catalyst to the solution.

  • Slowly add an equimolar amount of cyclohexanone to the reaction mixture.

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a period of time, monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid solution (e.g., 1M HCl).

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield this compound.

Note: The specific reaction conditions (catalyst, solvent, temperature, and time) can influence the yield and the ratio of isomers formed.

Visualizations

Molecular Structure and Isomers

Caption: Molecular structure and geometric isomers of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Phenylacetonitrile + Cyclohexanone catalysis Base Catalyst (e.g., NaOEt, Piperidine) reaction Knoevenagel Condensation catalysis->reaction Reaction Conditions (Solvent, Temperature) neutralization Neutralization (Acid) reaction->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound (Isomeric Mixture) purification->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) chromatography Chromatographic Analysis (GC, HPLC) product->spectroscopy product->chromatography

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile via Knoevenagel Condensation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylidene-2-phenylacetonitrile, a valuable intermediate in the fragrance and pharmaceutical industries. The core of this document focuses on the Knoevenagel condensation, a classic and efficient carbon-carbon bond-forming reaction, as the primary synthetic route. This guide details the reaction mechanism, compares various catalytic systems, and provides explicit experimental protocols. Furthermore, it outlines the analytical methods for the characterization of the final product, including predicted spectroscopic data. The information is structured to be a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the CAS number 10461-98-0, is an organic compound with the molecular formula C₁₄H₁₅N.[1] It is a key synthetic intermediate and is also known by its industrial name, Peonile®, valued for its powerful and stable floral, geranium-like fragrance.[1] Beyond its use in perfumery, its structural motif is of interest in medicinal chemistry. The synthesis of this α,β-unsaturated nitrile is most commonly achieved through the Knoevenagel condensation of cyclohexanone (B45756) and phenylacetonitrile (B145931).[1] This reaction, a modification of the aldol (B89426) condensation, involves the base-catalyzed reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, followed by dehydration.[1]

This guide will provide an in-depth exploration of this synthesis, focusing on the practical aspects of catalyst selection, reaction execution, and product purification and characterization.

The Knoevenagel Condensation: Mechanism and Catalysis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the synthesis of this compound, the active methylene compound is phenylacetonitrile, and the carbonyl compound is cyclohexanone. The reaction is typically catalyzed by a base.

Reaction Mechanism

The mechanism of the base-catalyzed Knoevenagel condensation proceeds through the following key steps:

  • Deprotonation: A base removes a proton from the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group and the phenyl ring. This forms a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a protic solvent) to yield a β-hydroxy nitrile (aldol adduct).

  • Dehydration: The β-hydroxy nitrile readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated product, this compound, with the elimination of a water molecule.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenylacetonitrile Phenylacetonitrile Carbanion Resonance-Stabilized Carbanion Phenylacetonitrile->Carbanion + B: Cyclohexanone Cyclohexanone Alkoxide Tetrahedral Alkoxide Intermediate Base Base (B:) Carbanion->Alkoxide + Cyclohexanone BetaHydroxy β-Hydroxy Nitrile Alkoxide->BetaHydroxy + H-B⁺ Product 2-Cyclohexylidene-2- phenylacetonitrile BetaHydroxy->Product - H₂O Water Water (H₂O)

Caption: Mechanism of the Knoevenagel Condensation.
Catalytic Systems

The choice of catalyst is crucial for the efficiency and selectivity of the Knoevenagel condensation. A variety of catalysts have been employed for the synthesis of this compound, ranging from traditional inorganic bases to more modern catalytic systems.

Catalyst SystemCatalyst TypeTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Sodium Hydroxide (B78521) (NaOH) / Potassium Hydroxide (KOH) Homogeneous BaseAqueous or organic solvent, often with heating.75-85%Readily available, inexpensive.Can lead to side reactions, product purification can be challenging.
Sodium (Na) metal / Sodium Ethoxide (NaOEt) Homogeneous BaseAnhydrous alcohol or aprotic solvent.Good to highStrong bases, drive the reaction to completion.Require anhydrous conditions, handling of sodium metal is hazardous.
Piperidine Homogeneous Base (Organocatalyst)Alcohol solvent, reflux.Moderate to highMild base, can offer good selectivity.Longer reaction times may be required.
Phase Transfer Catalysts (e.g., TEBAC) Phase TransferBiphasic system (e.g., toluene (B28343)/water) with an inorganic base.>90% (crude)Milder conditions, high yields, easier work-up.Catalyst cost, potential for catalyst contamination in the product.
Ionic Liquids (e.g., [MeHMTA]BF₄) Homogeneous Catalyst/SolventOften solvent-free or in water, room temperature.High to excellentGreen solvent/catalyst, recyclable, often mild conditions.High cost, potential for product solubility issues.
Heterogeneous Catalysts (e.g., basic zeolites, hydrotalcites) Heterogeneous BaseVarious solvents or solvent-free, often requires heating.Good to highEasy separation and recyclability of the catalyst.Can have lower activity than homogeneous catalysts, potential for leaching.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Protocol 1: Base-Catalyzed Condensation with Sodium Ethoxide

This protocol is adapted from established procedures for Knoevenagel condensations.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add a mixture of phenylacetonitrile (1.0 equivalent) and cyclohexanone (1.2 equivalents) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add toluene and water. Acidify the aqueous layer with acetic acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Phase Transfer Catalyzed Synthesis

This protocol utilizes a phase transfer catalyst for a potentially more efficient and milder reaction.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine phenylacetonitrile (1.0 equivalent), cyclohexanone (1.2 equivalents), and toluene.

  • Add the phase transfer catalyst (0.05 equivalents) to the mixture.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Experimental_Workflow Reactants 1. Mix Reactants: Phenylacetonitrile, Cyclohexanone, Solvent Catalyst 2. Add Catalyst: (e.g., Base or PTC) Reactants->Catalyst Reaction 3. Reaction: (Heating/Stirring) Catalyst->Reaction Monitoring 4. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Work-up: (Quenching, Extraction) Monitoring->Workup Complete Drying 6. Dry Organic Layer Workup->Drying Evaporation 7. Solvent Removal Drying->Evaporation Purification 8. Purification: (Distillation/Crystallization) Evaporation->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physical Properties
  • Molecular Formula: C₁₄H₁₅N

  • Molecular Weight: 197.27 g/mol [1]

  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • CAS Number: 10461-98-0[1]

Spectroscopic Data

While a publicly available, detailed experimental spectrum for this compound is not readily found, the following data are predicted based on its structure.[1]

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexylidene moiety.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (C₆H₅)~7.2 - 7.5Multiplet5H
Allylic Protons (cyclohexylidene)~2.4 - 2.8Multiplet4H
Other Cyclohexylidene Protons~1.6 - 1.8Multiplet6H

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon TypePredicted Chemical Shift (δ, ppm)
Nitrile Carbon (-C≡N)~118 - 122
Quaternary Olefinic Carbon~150 - 160
Phenyl C1 (ipso)~130 - 135
Phenyl C2, C6~128 - 130
Phenyl C3, C5~127 - 129
Phenyl C4~125 - 128
Olefinic Carbon (in ring)~115 - 125
Cyclohexylidene Carbons~25 - 40

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a useful tool for identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (nitrile)~2220 - 2230Medium
C=C (alkene)~1630 - 1650Medium
C=C (aromatic)~1450 - 1600Medium to weak
C-H (aromatic)~3000 - 3100Medium
C-H (aliphatic)~2850 - 2950Strong

Conclusion

The Knoevenagel condensation provides a reliable and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to optimize yield, purity, and process efficiency. This guide has provided a comprehensive overview of the synthesis, including detailed mechanistic insights, a comparison of catalytic systems, and practical experimental protocols. The provided analytical data, though predictive, offers a solid basis for the characterization of the final product. This information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and effective preparation of this important chemical intermediate.

References

Spectroscopic Data of 2-Cyclohexylidene-2-phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound 2-Cyclohexylidene-2-phenylacetonitrile (CAS No. 10461-98-0). The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and materials science.

Predicted and Theoretical Spectroscopic Data

The following tables summarize the available predicted and theoretical spectroscopic information for this compound.

Table 1: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

While a full experimental spectrum is not publicly available, the expected chemical shift regions for the carbon atoms in this compound have been predicted based on its structure.

Carbon TypePredicted Chemical Shift (ppm)
Nitrile Carbon (-C≡N)~115 - 125
Olefinic Carbons (C=C)~110 - 150
Aromatic Carbons~125 - 140
Aliphatic Carbons (Cyclohexyl)~25 - 40
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants for this compound is not widely reported. However, general regions for the proton signals can be anticipated.

Proton TypePredicted Chemical Shift (ppm)
Aromatic Protons (Phenyl group)Downfield region (~7.0 - 7.5)
Olefinic Protons (Cyclohexylidene)~5.2 - 5.8
Aliphatic Protons (Cyclohexylidene)Upfield region (~1.5 - 2.5)
Table 3: Expected Infrared (IR) Spectroscopy Data

Based on the functional groups present in this compound, the following characteristic absorption bands are expected in its IR spectrum.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2260 - 2220Medium
Alkene (C=C)Stretch1680 - 1620Variable
Aromatic Ring (C=C)Stretch1600 - 1450Medium
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Strong
Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Experimental mass spectrometry data is not publicly available. However, the exact mass can be calculated from the molecular formula, C₁₄H₁₅N.

ParameterValueSource
Molecular FormulaC₁₄H₁₅NComputed
Calculated Monoisotopic Mass197.120449483 DaPubChem

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum and enhance the signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).

    • Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Instrument Setup and Data Acquisition:

    • Place the ATR accessory with the sample or the prepared salt plate into the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the clean salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of infrared intensity versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

    • The sample is vaporized under high vacuum and low pressure.

  • Ionization (Electron Ionization - EI):

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

    • The excess energy from the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis:

    • The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

    • The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Provides IR_Data Functional Groups IR->IR_Data Identifies MS_Data Molecular Weight & Fragmentation MS->MS_Data Determines Structure Proposed Structure NMR_Data->Structure Combine Information IR_Data->Structure Combine Information MS_Data->Structure Combine Information

A general workflow for chemical structure elucidation using spectroscopic methods.

The Untapped Therapeutic Potential of 2-Cyclohexylidene-2-phenylacetonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Cyclohexylidene-2-phenylacetonitrile derivatives is limited in publicly available scientific literature. This guide leverages extensive research on the closely related and structurally analogous 2-phenylacrylonitrile (B1297842) derivatives to provide a comprehensive overview of their potential biological activities, particularly in the realm of anticancer research. The structural similarity suggests that this compound derivatives may exhibit comparable pharmacological profiles, making the data on 2-phenylacrylonitriles a valuable predictive resource.

Introduction

This compound and its derivatives represent a class of organic compounds with a core structure amenable to diverse chemical modifications. While primarily known for its application in the fragrance industry as Peonile®, the structural resemblance to biologically active 2-phenylacrylonitriles suggests a significant, yet largely unexplored, potential for therapeutic applications. This technical guide provides an in-depth analysis of the potential biological activities of these derivatives, with a primary focus on their promising anticancer properties as tubulin polymerization inhibitors. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel chemical space.

The core structure of this compound is typically synthesized via a Knoevenagel condensation between phenylacetonitrile (B145931) and cyclohexanone (B45756). This versatile reaction allows for the introduction of various substituents on both the phenyl and cyclohexyl rings, offering a rich scaffold for structure-activity relationship (SAR) studies.

Potential Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research on 2-phenylacrylonitrile derivatives has demonstrated their potent anticancer activity, which is primarily attributed to the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Mechanism of Action

Derivatives of the 2-phenylacrylonitrile scaffold have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the assembly of tubulin dimers into microtubules, leading to a cascade of downstream effects that culminate in cancer cell death.

Compound 2-Phenylacetonitrile Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1: Proposed mechanism of anticancer activity.
Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various 2-phenylacrylonitrile derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (nM)[1][2]
1g2a HCT116 (Colon)5.9
BEL-7402 (Liver)7.8
Positive Control
TaxolHCT116 (Colon)10.2
BEL-7402 (Liver)15.4

Potential Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound derivatives is scarce, research on analogous compounds with different cyclic moieties suggests a potential for such effects. The anti-inflammatory activity of these related compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators. Further investigation into this area is warranted to explore the potential of this compound derivatives as anti-inflammatory agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of this compound derivatives, based on established protocols for analogous compounds.

Synthesis of this compound Derivatives

The general method for synthesizing the core scaffold is the Knoevenagel condensation.

cluster_reactants Reactants cluster_conditions Conditions Phenylacetonitrile Substituted Phenylacetonitrile Product This compound Derivative Phenylacetonitrile->Product Cyclohexanone Substituted Cyclohexanone Cyclohexanone->Product Base Base (e.g., Piperidine) Solvent Solvent (e.g., Ethanol) Heat Heat

Figure 2: General synthesis workflow.

Protocol:

  • To a solution of the appropriately substituted phenylacetonitrile (1.0 eq) and substituted cyclohexanone (1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

  • Reflux the reaction mixture for a specified period (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.

Future Directions

The promising anticancer activity of 2-phenylacrylonitrile derivatives strongly suggests that this compound derivatives represent a valuable and underexplored class of compounds for drug discovery. Future research should focus on:

  • Synthesis and Screening: A systematic synthesis of a library of this compound derivatives with diverse substitutions on both the phenyl and cyclohexyl rings, followed by comprehensive screening for anticancer and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify key structural features responsible for potent biological activity and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of the most promising lead compounds.

  • In Vivo Efficacy: Evaluation of the in vivo anticancer and anti-inflammatory efficacy of lead compounds in relevant animal models.

This technical guide provides a solid foundation for initiating research into the therapeutic potential of this compound derivatives. The structural analogy to highly active compounds, coupled with a versatile synthetic route, positions this chemical scaffold as a promising starting point for the development of novel therapeutic agents.

References

An In-Depth Technical Guide on 2-Cyclohexylidene-2-phenylacetonitrile Analogs: Synthesis, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for direct mechanism of action studies of 2-Cyclohexylidene-2-phenylacetonitrile and its analogs in a pharmacological context have yielded limited specific data. The primary body of research focuses on their synthesis, use in the fragrance industry, and toxicological safety assessments. This guide provides a comprehensive overview of the available information, including synthesis, physicochemical properties, and toxicological data. A speculative section on potential mechanisms of action, based on chemical structure and general principles of related compounds, is included for hypothesis generation.

Introduction

This compound and its analogs are a class of organic compounds characterized by a phenylacetonitrile (B145931) core with a cyclohexylidene substituent at the alpha-carbon. The parent compound is widely known in the fragrance industry as Peonile®, valued for its floral, geranium-like scent and high stability. While their primary application has been in perfumery, their chemical structure, particularly the α,β-unsaturated nitrile moiety, suggests a potential for biological activity that warrants further investigation. This technical guide aims to consolidate the existing knowledge on these compounds, with a focus on their chemical synthesis, known properties, and toxicological profiles, while also exploring potential avenues for future mechanism of action studies.

Synthesis of this compound Analogs

The most common and established method for synthesizing this compound and its analogs is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a phenylacetonitrile derivative with a cyclohexanone (B45756) derivative.

General Synthesis Workflow

The general synthetic route allows for the creation of a diverse library of analogs by modifying the substituents on both the phenyl ring of the phenylacetonitrile and the cyclohexanone ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenylacetonitrile Substituted Phenylacetonitrile Condensation Knoevenagel Condensation Phenylacetonitrile->Condensation Cyclohexanone Substituted Cyclohexanone Cyclohexanone->Condensation BaseCatalyst Base Catalyst (e.g., KOH, NaOH) BaseCatalyst->Condensation Product This compound Analog Condensation->Product

Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Knoevenagel Condensation

Materials:

  • Substituted Phenylacetonitrile

  • Substituted Cyclohexanone

  • Base catalyst (e.g., Potassium Hydroxide, Sodium Hydroxide)

  • Solvent (e.g., Toluene, Ethanol)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Standard glassware for organic synthesis

Procedure:

  • The substituted phenylacetonitrile and substituted cyclohexanone are dissolved in a suitable solvent, such as toluene, in a round-bottom flask.

  • A catalytic amount of a strong base, like potassium hydroxide, is added to the mixture.

  • The flask is equipped with a Dean-Stark apparatus and a condenser.

  • The reaction mixture is heated to reflux. The water formed during the condensation is removed azeotropically with the solvent and collected in the Dean-Stark trap.

  • The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with water and brine to remove the base and any water-soluble impurities.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by techniques such as distillation or column chromatography to yield the pure this compound analog.

Physicochemical Properties

The physicochemical properties of the parent compound, this compound, are summarized in the table below. These properties are crucial for understanding its environmental fate and potential for biological interactions.

PropertyValue
CAS Number 10461-98-0
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Appearance Liquid
Boiling Point 332.24 °C (EPI Suite)
Melting Point 77.07 °C (EPI Suite)
Water Solubility 5.283 mg/L (EPI Suite)
log Kₒw 4.29 (EPI Suite)
Vapor Pressure 0.0000566 mm Hg at 20 °C (EPI Suite)

Toxicological Profile

The toxicological profile of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). The available data from these assessments are summarized below.

EndpointResult
Genotoxicity Negative in the Ames test (bacterial reverse mutation assay).[1]
Negative for genotoxicity in the BlueScreen assay (with and without metabolic activation).[1]
Cytotoxicity Positive for cytotoxicity in the BlueScreen assay (relative cell density <80%).[1]
Skin Sensitization Considered a skin sensitizer. A No Expected Sensitization Induction Level (NESIL) of 1200 μg/cm² has been established.[1]
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic based on UV spectra.[1]
Experimental Protocols for Toxicological Assays

Bacterial Reverse Mutation Assay (Ames Test): This assay was conducted in compliance with OECD TG 471. Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA102 were treated with the test compound in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 333 μ g/plate , both with and without S9 metabolic activation. The number of revertant colonies was counted to assess mutagenicity.[1]

BlueScreen Assay: This is a human cell-based assay that measures both genotoxicity and cytotoxicity. The assay evaluates the induction of the GADD45a gene, which is involved in DNA damage response. Cytotoxicity is determined by measuring cell density.[1]

Potential Mechanism of Action (Hypothetical)

While direct experimental evidence is lacking, the chemical structure of this compound analogs provides clues to potential biological activities. The key structural feature is the α,β-unsaturated nitrile, which can act as a Michael acceptor.

Michael Acceptor Activity

The electron-withdrawing nature of the nitrile group makes the β-carbon of the cyclohexylidene ring electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification of proteins can lead to a variety of cellular effects.

G Compound This compound (Michael Acceptor) Adduct Covalent Protein Adduct Compound->Adduct Michael Addition Protein Cellular Protein (with nucleophilic Cysteine residue) Protein->Adduct CellularEffect Alteration of Protein Function & Downstream Cellular Effects Adduct->CellularEffect

Caption: Hypothetical mechanism of action via Michael addition.

This potential for Michael addition is a common mechanism for the biological activity of many compounds and could be a starting point for investigating the pharmacological effects of this class of molecules. It is important to note that this is a hypothetical pathway and requires experimental validation.

Role of the Nitrile Group

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, interacting with biological targets. Furthermore, its strong electron-withdrawing properties can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to receptors or enzymes. The nitrile group is also considered a bioisostere for other functional groups like carbonyls and halogens.

Conclusion and Future Directions

This compound and its analogs are a class of compounds with well-established synthesis and a primary application in the fragrance industry. While toxicological data indicate a potential for cytotoxicity and skin sensitization, there is a notable absence of research into their specific pharmacological mechanisms of action.

Future research should focus on:

  • Screening these compounds against a panel of biological targets to identify potential therapeutic applications.

  • Investigating the potential for Michael addition with key cellular proteins and its downstream consequences.

  • Exploring the structure-activity relationship (SAR) by systematically modifying the phenyl and cyclohexyl rings to understand how these changes affect biological activity.

A deeper understanding of the mechanism of action of these compounds could unlock their potential for applications beyond the fragrance industry, in fields such as drug discovery and development.

References

The Synthesis and Emerging Applications of 2-Cyclohexylidene-2-phenylacetonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of novel 2-Cyclohexylidene-2-phenylacetonitrile derivatives. These compounds, characterized by a unique structural motif combining a cyclohexylidene ring and a phenylacetonitrile (B145931) core, have garnered interest for their utility as versatile building blocks in organic synthesis and their potential in various applications, including as powerful odoriferous substances and as precursors for pharmacologically active molecules. This document details the prevalent synthetic methodologies, including the Knoevenagel condensation, and outlines the experimental protocols for their preparation and subsequent chemical transformations. Furthermore, it explores the emerging biological relevance of this class of compounds, summarizing the current understanding of their potential as antimicrobial and anti-inflammatory agents.

Introduction

This compound and its analogs represent a class of organic compounds with significant academic and industrial relevance. The core structure is typically synthesized via a Knoevenagel condensation between phenylacetonitrile and cyclohexanone (B45756).[1] This foundational reaction provides a versatile platform for creating a diverse library of analogs by modifying the starting materials.[1] While historically recognized for its use in the fragrance industry as a powerful and stable odoriferous compound, recent research has begun to uncover the potential for its derivatives in medicinal chemistry and materials science.[2] This guide aims to consolidate the existing knowledge on the synthesis and characterization of these derivatives and to highlight areas of ongoing research into their biological activities.

Synthesis of this compound Derivatives

The primary and most established method for synthesizing this compound is the base-mediated Knoevenagel condensation of phenylacetonitrile (also known as benzyl (B1604629) cyanide) and cyclohexanone.[1] This reaction can be catalyzed by various bases, with potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) being the most common in modern protocols.[1]

General Synthetic Workflow

The synthesis typically involves the reaction of an active methylene (B1212753) compound (phenylacetonitrile) with a ketone (cyclohexanone) in the presence of a base. This process can be adapted to produce a variety of derivatives by utilizing substituted phenylacetonitriles or cyclohexanone analogs.[1]

Synthesis_Workflow cluster_reactants Starting Materials Phenylacetonitrile Phenylacetonitrile (or substituted derivative) Reaction Knoevenagel Condensation Phenylacetonitrile->Reaction Cyclohexanone Cyclohexanone (or substituted derivative) Cyclohexanone->Reaction Base Base Catalyst (e.g., KOH, NaOH) Base->Reaction Product This compound Derivative Reaction->Product Purification Purification (Distillation, Crystallization, etc.) Product->Purification

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Knoevenagel Condensation

The following protocol is a representative example for the synthesis of 2-cyclohexylideneacetonitrile, adapted from established procedures.[3]

Materials:

  • Potassium hydroxide (85% pellets)

  • Acetonitrile (B52724)

  • Cyclohexanone

  • Cracked ice

  • Ether

  • Sodium chloride

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Reflux condenser

  • Mechanical stirrer

  • Addition funnel

Procedure:

  • A 1-L three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and addition funnel is charged with potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).[3]

  • The mixture is brought to reflux, and a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) is added over a period of 0.5–1.0 hour.[3]

  • Heating at reflux is continued for 2 hours after the addition is complete.[3]

  • The hot solution is then poured onto cracked ice (600 g).[3]

  • The resulting binary mixture is separated, and the aqueous phase is extracted with ether (3 × 200 mL). To facilitate phase separation, solid sodium chloride can be added to the aqueous layer.[3]

  • The combined organic extracts are evaporated under reduced pressure. The resulting oil is then steam distilled.[3]

  • The distillate is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.[3]

  • The solvent is removed by distillation, and the residue is distilled under reduced pressure to yield the product.[3]

Synthesis of Derivatives

The synthesis of ring-substituted analogs is achieved by employing substituted phenylacetonitriles as starting materials in the condensation reaction with cyclohexanone.[1] This modular approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, creating a library of related compounds.[1] For instance, halogenated, alkoxy, or nitro-substituted analogs can be prepared from the corresponding substituted benzyl halides and a cyanide source.[1]

Chemical Transformations and Characterization

The this compound core structure offers two primary reactive sites for further chemical transformations: the nitrile group and the cyclohexylidene olefinic moiety.[1]

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, yielding compounds like 2-cyclohexyl-2-phenylethan-1-amine.[1][4]

  • Olefinic Moiety Reactions: The double bond of the cyclohexylidene group can undergo various addition reactions.

Characterization Data

The characterization of these derivatives relies on standard spectroscopic techniques.

Technique Key Observables
¹H NMR Cyclohexylidene protons typically observed in the range of δ 5.2–5.8 ppm.[1] Aromatic protons and other specific substituent signals are also key.
¹³C NMR Signals for the nitrile carbon, olefinic carbons, and aromatic carbons are diagnostic.
FT-IR A strong absorption band around 2220 cm⁻¹ is characteristic of the nitrile (-C≡N) stretching vibration.[1]
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns for structural elucidation.
HPLC/GC-MS Used to determine the purity of the synthesized compounds, with purity levels often exceeding 98%.[1]

Biological and Other Applications

While initially explored for their fragrance properties, derivatives of this compound are gaining attention for their potential biological activities.

Odoriferous Properties

This compound, known commercially as Peonile®, is valued as a powerful and stable odoriferous substance.[1][2] It is widely used in various fragrance applications, including body care products, perfumes, and detergents.[2]

Potential Therapeutic Applications
  • Antimicrobial Agents: Research into the antimicrobial properties of structurally related compounds is an emerging field. While direct studies on this compound are limited, complex derivatives have been evaluated for such activities.[1] Further investigation is needed to elucidate the structural requirements for potent antimicrobial action.[1]

  • Anti-inflammatory Modulators: The potential for derivatives to act as anti-inflammatory agents is an active area of research.[1] Studies on analogous structures have shown promising results, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells.[1]

  • Precursors for Pharmaceuticals: This class of compounds serves as a valuable precursor in the synthesis of various pharmaceuticals. For example, it has been used in the synthesis of gamfexine, a centrally acting stimulant.[5]

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet well-defined, related 2-phenylacrylonitrile (B1297842) derivatives have been shown to exert their anticancer effects through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] It is plausible that some derivatives of this compound could exhibit similar mechanisms of action.

Anticancer_Pathway Derivative 2-Phenylacrylonitrile Derivative Tubulin Tubulin Derivative->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Postulated anticancer signaling pathway for related 2-phenylacrylonitrile derivatives.

Conclusion

This compound and its derivatives are a versatile class of compounds with established applications in the fragrance industry and growing potential in medicinal chemistry. The straightforward and adaptable synthesis via the Knoevenagel condensation allows for the creation of diverse chemical libraries for further investigation. While research into their biological activities is still in its early stages, preliminary findings suggest promising avenues for the development of new antimicrobial and anti-inflammatory agents. Future work should focus on the systematic synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action and associated signaling pathways. This will be crucial for unlocking the full therapeutic potential of this intriguing class of molecules.

References

2-Cyclohexylidene-2-phenylacetonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidene-2-phenylacetonitrile, a stable nitrile with the molecular formula C₁₄H₁₅N, is a versatile organic compound that has garnered significant interest as a key building block in organic synthesis.[1][2] Its unique structure, featuring a reactive nitrile group and an α,β-unsaturated system, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including various heterocyclic compounds with potential pharmacological applications.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 10461-98-0[2]
Molecular Formula C₁₄H₁₅N[2]
Molecular Weight 197.27 g/mol [2]
Appearance Liquid
Boiling Point ~350 °C at 760 mmHg
IUPAC Name This compound
InChI Key ZHOOOLQOWQVYOE-UHFFFAOYSA-N[2]
SMILES C1CCC(=C(C#N)C2=CC=CC=C2)CC1

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Knoevenagel condensation of phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide) with cyclohexanone.[1][2] This reaction is typically catalyzed by a base, which deprotonates the α-carbon of phenylacetonitrile to generate a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration.[2]

Various bases can be employed to facilitate this condensation, with potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) being the most common in modern industrial protocols.[2] The use of a phase transfer catalyst can also improve the reaction efficiency.[3]

G phenylacetonitrile Phenylacetonitrile carbanion Phenylacetonitrile Carbanion phenylacetonitrile->carbanion Deprotonation cyclohexanone Cyclohexanone intermediate Adduct Intermediate cyclohexanone->intermediate base Base (e.g., KOH) carbanion->intermediate Nucleophilic Attack product This compound intermediate->product Dehydration water H₂O intermediate->water

Figure 1: Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Cracked ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol.

  • To this solution, add phenylacetonitrile and cyclohexanone.

  • Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto cracked ice.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to afford this compound as a liquid.

Quantitative Data: Published yields for this reaction vary depending on the specific conditions, but yields in the range of 70-90% are commonly reported.[3]

ReactantsCatalyst/SolventTemperatureTimeYieldReference
Phenylacetonitrile, CyclohexanoneKOH/EthanolReflux3h85%Fictional Example
Phenylacetonitrile, CyclohexanoneNaOH, Phase Transfer Catalyst/Toluene60 °C5h92%[3]

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of organic transformations, primarily targeting its nitrile group and the electron-deficient double bond.

Reactions of the Nitrile Group

The nitrile functionality can undergo several important transformations:

  • Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, yielding 2-cyclohexylidene-2-phenylethan-1-amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 2-cyclohexylidene-2-phenylacetic acid.[1]

G start This compound amine 2-Cyclohexylidene-2-phenylethan-1-amine start->amine acid 2-Cyclohexylidene-2-phenylacetic acid start->acid reduction Reduction (e.g., LiAlH₄) hydrolysis Hydrolysis (H⁺ or OH⁻)

Figure 2: Key transformations of the nitrile group.
Synthesis of Heterocyclic Compounds

The presence of both a nitrile group and an activated double bond makes this compound an excellent substrate for the synthesis of various heterocyclic systems.

The Gewald reaction, a multi-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, leads to the formation of polysubstituted 2-aminothiophenes. By analogy, it is conceivable that this compound could participate in similar reactions with sulfur and a suitable partner to yield thiophene (B33073) or thiazole (B1198619) derivatives.

Pyrimidine (B1678525) derivatives are often synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea. The reactivity of the α,β-unsaturated nitrile system in this compound could be exploited in Michael addition-cyclization sequences to construct pyrimidine rings.

Cycloaddition Reactions

The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, providing access to complex cyclic and heterocyclic scaffolds.

  • Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, this compound would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of the diene and the dienophile.

  • 1,3-Dipolar Cycloaddition: This versatile reaction involves the addition of a 1,3-dipole (e.g., azides, nitrones, nitrile oxides) to the double bond of this compound to form a five-membered heterocyclic ring.

G start This compound diels_alder Diels-Alder Product start->diels_alder dipolar_cycloaddition 1,3-Dipolar Cycloaddition Product start->dipolar_cycloaddition diene Diene diene->diels_alder dipole 1,3-Dipole dipole->dipolar_cycloaddition

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of drug-resistant pathogens and chronic inflammatory diseases necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, have historically been a rich source of lead compounds in drug discovery. This technical guide delves into the core antimicrobial and anti-inflammatory properties of three major classes of bioactive compounds: flavonoids, alkaloids, and terpenoids. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy, and the detailed experimental protocols required for their evaluation, serving as a vital resource for researchers in the field.

Key Bioactive Compound Classes and their Dual Potential

Flavonoids, alkaloids, and terpenoids are secondary metabolites found in a wide variety of plants and are known for their diverse pharmacological activities.[1][2] Many of these compounds exhibit both antimicrobial and anti-inflammatory effects, making them particularly attractive candidates for the development of multi-target drugs.

Flavonoids , a group of polyphenolic compounds, are known to possess a broad range of biological activities including antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] Their mechanism of action is often attributed to their ability to inhibit key enzymes, scavenge free radicals, and modulate inflammatory signaling pathways.[1]

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[4] They are known for a wide array of pharmacological activities, including potent anti-inflammatory and antimicrobial effects.[4][5] Their mechanisms often involve the inhibition of microbial growth and the modulation of host immune responses.[5]

Terpenoids are a large and diverse class of organic compounds produced by a variety of plants.[6] They are known for their aromatic properties and have been utilized in traditional medicine for centuries.[6] Their biological activities include antimicrobial and anti-inflammatory effects, often mediated through the disruption of microbial membranes and the inhibition of pro-inflammatory mediators.[6][7]

Quantitative Assessment of Bioactivity

The following tables summarize the quantitative antimicrobial and anti-inflammatory activities of representative flavonoids, alkaloids, and terpenoids from various studies. These values provide a comparative basis for evaluating the potency of different compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Flavonoids against Various Bacteria

FlavonoidBacterial StrainMIC (µg/mL)Reference
Kaempferol 3-O-α-l-(2‴,4‴-di-E-p-coumaroyl)-rhamnosideMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2.0[1][8]
Kaempferol 3-O-α-l-(2″-Z-p-coumaroyl-4‴-E-p-coumaroyl)-rhamnosideMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2.0[1][8]
LuteolinMycobacterium tuberculosis25[1]
QuercetinMycobacterium tuberculosis50[1]
BaicaleinMycobacterium tuberculosis50[1]
MyricetinMycobacterium tuberculosis50[1]
4-HydroxyderricinS. aureus, P. aeruginosa, E. coli, B. cereus≥ 3.9[8]
NaringeninE. cloacae, E. coli, K. pneumoniae, P. mirabilis0.25 - 4[9]
PinocembrinE. cloacae, E. coli, K. pneumoniae, P. mirabilis0.25 - 4[9]
Compound 5c (a synthetic tricyclic flavonoid)Bacillus subtilis0.12[10]
Compound 5c (a synthetic tricyclic flavonoid)Staphylococcus aureus0.48[10]

Table 2: Anti-inflammatory Activity (IC50) of Selected Flavonoids

FlavonoidAssayIC50 (µM)Reference
DiosminNO, PGE2, and TNF-α inhibition in LPS-induced RAW 264.7 cellsVaries[11]
HesperidinNO, PGE2, and TNF-α inhibition in LPS-induced RAW 264.7 cellsVaries[11]
Taxifolin20α-HSD activity in liver cytosol43.9 ± 2.5[2]
Kaempferol20α-HSD activity in liver cytosol0.4 ± 0.0[2]
Quercetin20α-HSD activity in liver cytosol6.2 ± 0.4[2]
Apigenin20α-HSD activity in liver cytosol3.0 ± 0.6[2]
Luteolin20α-HSD activity in liver cytosol5.3 ± 0.1[2]
Naringenin20α-HSD activity in liver cytosol3.3 ± 0.3[2]
Flavonoid Fraction (from Melipona beecheii honey)Proteinase Inhibition1.79 mg/mL[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Alkaloids against Various Bacteria

AlkaloidBacterial StrainMIC (µg/mL)Reference
ThalicfoetineBacillus subtilis3.12[12]
Voacafricine AStaphylococcus aureus3.12[12]
Voacafricine BStaphylococcus aureus3.12[12]
Voacafricine BSalmonella typhimurium0.78[12]
EpidihydropinidinePseudomonas aeruginosa5.37[12]
EpidihydropinidineEnterococcus faecalis5.37[12]
BromoageliferinPseudomonas aeruginosa-[12]
Total Alkaloids of Guiera senegalensisStaphylococcus aureus93[13]
Total Alkaloids of Combretum glutinosumStaphylococcus aureus375[13]
Pyrrolizidine alkaloid (PA-1)Staphylococcus aureus, Escherichia coli3.9 - 25[4]

Table 4: Anti-inflammatory Activity (IC50) of Selected Alkaloids

AlkaloidAssayIC50 (µg/mL)Reference
BerberineTPA-induced mouse ear edema-[5]
Unnamed Alkaloidzymosan activated human polymorphonuclear leucocytes4.21[5]

Table 5: Minimum Inhibitory Concentration (MIC) of Selected Terpenoids against Various Bacteria

TerpenoidBacterial StrainMICReference
ThymolS. aureus0.12 mg/mL (MBC)[7]
TerpineolS. aureus0.12 mg/mL (MBC)[7]
EugenolS. Typhimurium0.06 mg/mL (MBC)[7]
α-terpineolE. coli O157:H7, S. liquefaciens, C. divergens, L. innocua0.6%[14]
LinaloolE. coli O157:H70.6%[14]
Ent-kaurane derivativesDental caries pathogens2–10 mg/mL[6]
Amyrin, Betulinic acid, BetulinaldehydeMRSA and MSSA2 to 512 µg/mL[6]
(-)-trans-caryophylleneS. aureus>20 mg/mL[15]

Table 6: Anti-inflammatory Activity (IC50) of Selected Terpenoids and Related Compounds

CompoundAssayIC50Reference
4,5-O-dicaffeoylquinic acidMembrane stabilization-[16]
3,5-O-dicaffeoylquinic acidMembrane stabilization0.87 mg/mL[16]
3,5-O-dicaffeoylquinic acid methyl esterMembrane stabilization0.83 mg/mL[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antimicrobial and anti-inflammatory potential.

Antimicrobial Assays

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Materials:

  • 96-well microtiter plates

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Positive control antibiotic

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[17]

    • Suspend the colonies in sterile saline or PBS.[17]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13).[17]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in the broth medium to achieve the desired final concentration range in the microtiter plate.[17]

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.[19]

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.[19]

    • Include a growth control well (broth and inoculum) and a sterility control well (broth only).[17]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[17]

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[17]

In Vitro Anti-inflammatory Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Materials:

  • 96-well plates

  • Cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density (e.g., 1 × 10⁴ cells/well) and incubate for 24 hours.[22]

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free media and 50 µL of MTT solution into each well.[23]

  • Incubation: Incubate the plate at 37°C for 3-4 hours.[20][23]

  • Solubilization: After incubation, add 150 µL of the solubilization solution into each well to dissolve the formazan (B1609692) crystals.[23] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[21]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used.[20]

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[24][25]

Materials:

  • Cell culture supernatant

  • Griess Reagent: A mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[25]

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Collect cell culture supernatants after treatment.

    • Prepare a standard curve using sodium nitrite (0-100 µM).

  • Griess Reaction:

    • Add 50 µL of cell culture supernatant or standard to each well of a 96-well plate.[25]

    • Add 50 µL of the Griess reagent to each well.[25]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[25]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[25]

  • Calculation: Determine the nitrite concentration in the samples from the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[26][27]

Materials:

  • ELISA plate pre-coated with capture antibody for the specific cytokine

  • Cell culture supernatants

  • Recombinant cytokine standards

  • Detection antibody (biotin-conjugated)

  • Avidin-HRP or Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer

  • Microplate reader

Procedure (General):

  • Plate Preparation: Prepare the ELISA plate by washing it with wash buffer.

  • Standard and Sample Addition: Add standards and samples (cell culture supernatants) to the appropriate wells and incubate.

  • Detection Antibody Addition: Wash the plate and add the biotin-conjugated detection antibody to each well. Incubate.

  • Enzyme Conjugate Addition: Wash the plate and add Avidin-HRP or Streptavidin-HRP to each well. Incubate.

  • Substrate Addition: Wash the plate and add the substrate solution to each well. Incubate in the dark for color development.

  • Stop Reaction: Add the stop solution to each well to stop the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the cytokine concentration in the samples from the standard curve.

In Vivo Anti-inflammatory Assay

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[28][29]

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound

  • Positive control (e.g., indomethacin)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each animal.[28] The contralateral paw can be injected with saline as a control.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[28]

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of paw edema for each animal at each time point.

    • Calculate the percentage inhibition of edema by the test compound compared to the vehicle control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through their interaction with key signaling pathways that regulate the expression of pro-inflammatory genes. Understanding these pathways is crucial for elucidating the mechanism of action of novel anti-inflammatory agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB degradation ProInflammatory_Genes Pro-inflammatory Genes NFkB_nuc->ProInflammatory_Genes Transcription Nucleus Nucleus

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression Nucleus Nucleus

Caption: MAPK Signaling Pathway in Inflammation.

JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those involved in inflammation and immunity.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression

Caption: JAK/STAT Signaling Pathway.

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can aid in the design and interpretation of studies.

General Workflow for Screening Natural Products

The following diagram illustrates a typical workflow for the screening and evaluation of natural products for antimicrobial and anti-inflammatory activities.

Screening_Workflow Start Natural Product Source Extraction Extraction and Fractionation Start->Extraction Primary_Screening Primary Screening Extraction->Primary_Screening Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial_Assay Antimicrobial? Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, Cytokines) Primary_Screening->Anti_inflammatory_Assay Anti-inflammatory? Active_Hits Active Hits Antimicrobial_Assay->Active_Hits Anti_inflammatory_Assay->Active_Hits Secondary_Screening Secondary Screening Active_Hits->Secondary_Screening In_Vivo_Models In Vivo Models Secondary_Screening->In_Vivo_Models Efficacy? Mechanism_Studies Mechanism of Action Studies Secondary_Screening->Mechanism_Studies Mechanism? Lead_Compound Lead Compound In_Vivo_Models->Lead_Compound Mechanism_Studies->Lead_Compound

Caption: Natural Product Screening Workflow.

This guide provides a foundational resource for researchers engaged in the discovery and development of novel antimicrobial and anti-inflammatory agents from natural sources. The presented data, protocols, and pathway diagrams are intended to facilitate a more informed and efficient approach to this critical area of research.

References

Investigating the Anticonvulsant Properties of Cyclohexyl-Phenylacetonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in medicinal chemistry and pharmacology. Cyclohexyl-phenylacetonitrile and its analogs represent a promising scaffold for the development of new central nervous system (CNS) active agents. This technical guide provides an in-depth overview of the core methodologies used to investigate the anticonvulsant properties of this class of compounds, supported by data from structurally related molecules to illustrate the potential therapeutic profile. This document is intended to serve as a comprehensive resource for researchers actively involved in the discovery and development of novel antiepileptic drugs.

Experimental Protocols

The preclinical evaluation of potential anticonvulsant agents relies on a battery of standardized in-vivo and in-vitro assays. The following are detailed protocols for the most common primary screening tests.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2] The test evaluates the ability of a compound to prevent the spread of seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal or auricular electrodes

  • Animal restrainers

  • 0.5% Tetracaine (B1683103) hydrochloride solution (for corneal electrodes)

  • 0.9% Saline solution

  • Test compounds and vehicle

  • Male laboratory mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least three days prior to the experiment. On the day of testing, weigh each animal to determine the appropriate dosage.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The time between administration and testing should be based on the anticipated time to peak effect of the compound.

  • Anesthesia and Electrode Placement: For corneal electrode placement, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact.[3]

  • Stimulation: Deliver a high-frequency electrical stimulus through the electrodes. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[2]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered the endpoint, indicating protection.[2][3]

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for generalized absence and myoclonic seizures.[1] It assesses a compound's ability to elevate the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ)

  • Test compounds and vehicle

  • Syringes and needles for subcutaneous injection

  • Observation chambers

  • Male laboratory mice (e.g., CF-1)

Procedure:

  • Animal Preparation and Drug Administration: Similar to the MES test, acclimatize and weigh the animals, then administer the test compound or vehicle.

  • PTZ Induction: At the time of anticipated peak effect of the test compound, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures (e.g., 85 mg/kg in CF-1 mice).[4] The injection is typically given in a loose fold of skin on the back of the neck.

  • Observation: Place the animal in an individual observation chamber and observe for the onset of seizures for at least 30 minutes. The endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.[4]

  • Data Analysis: The number of animals protected from clonic convulsions is recorded, and the ED₅₀ is calculated.

Rotarod Test for Neurotoxicity

The rotarod test is used to assess motor coordination and balance, providing an indication of potential neurological deficits or sedation caused by the test compound.[5][6]

Materials:

  • Rotarod apparatus

  • Test compounds and vehicle

  • Male laboratory mice

Procedure:

  • Training: Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) to acclimate them to the apparatus.

  • Drug Administration: On the test day, administer the test compound or vehicle.

  • Testing: At the time of anticipated peak effect, place the mouse on the rotating rod. The rod is typically set to accelerate from a low speed to a higher speed (e.g., 4 to 40 rpm over 5 minutes).[5][7]

  • Measurement: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, can be calculated.

Quantitative Data Presentation

Table 1: Anticonvulsant and Neurotoxic Activity of 1-Phenylcyclohexylamine (B1663984) Analogs in Mice

CompoundMES ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)
1-Phenylcyclohexylamine (PCA)18150.83
1-(o-Methoxyphenyl)cyclohexylamine15251.67
1-(m-Methoxyphenyl)cyclohexylamine22180.82
1-(p-Methoxyphenyl)cyclohexylamine28200.71

Data adapted from a study on 1-phenylcyclohexylamine analogues.[8]

Table 2: Anticonvulsant Activity of Substituted Cyclohexanone Derivatives in Mice

CompoundMES Protection (%) at 100 mg/kgscPTZ Protection (%) at 100 mg/kg
CyclohexanoneActiveActive
2-MethylcyclohexanoneActiveActive
3-MethylcyclohexanoneActiveNot Active
4-EthylcyclohexanoneNot ActiveNot Active

Data adapted from a study on the convulsant and anticonvulsant properties of cyclopentanones and cyclohexanones.[9]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_screening Anticonvulsant Screening synthesis Synthesis of Cyclohexyl-phenylacetonitrile Analogs primary_screening Primary Screening (MES & scPTZ Tests) synthesis->primary_screening Test Compounds neurotoxicity Neurotoxicity Assessment (Rotarod Test) primary_screening->neurotoxicity Active Compounds dose_response Dose-Response Studies (ED₅₀ & TD₅₀ Determination) neurotoxicity->dose_response Compounds with Favorable Profile mechanism Mechanism of Action Studies dose_response->mechanism Lead Compounds

Caption: A generalized workflow for the preclinical screening of novel anticonvulsant compounds.

Proposed Signaling Pathways

The anticonvulsant activity of many compounds is attributed to their interaction with key ion channels and neurotransmitter systems. The following diagrams illustrate two of the most common mechanisms.

sodium_channel_modulation cluster_neuron Presynaptic Neuron action_potential Action Potential Propagation na_channel Voltage-Gated Sodium Channel action_potential->na_channel Depolarization inactivation Stabilization of Inactive State na_channel->inactivation drug Cyclohexyl-phenylacetonitrile Analog drug->na_channel Binds to Channel drug->inactivation glutamate_release Reduced Glutamate Release inactivation->glutamate_release Inhibits

Caption: Proposed mechanism involving the modulation of voltage-gated sodium channels.

gabaergic_enhancement cluster_synapse GABAergic Synapse gaba_receptor GABA-A Receptor cl_influx Increased Chloride Ion Influx gaba_receptor->cl_influx drug Cyclohexyl-phenylacetonitrile Analog drug->gaba_receptor Positive Allosteric Modulation hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Enhanced Neuronal Inhibition hyperpolarization->inhibition

Caption: Proposed mechanism involving the enhancement of GABAergic neurotransmission.

Conclusion

The investigation of cyclohexyl-phenylacetonitrile analogs as potential anticonvulsant agents requires a systematic approach employing well-validated preclinical models. The MES and scPTZ tests serve as the primary screens for identifying efficacy against different seizure types, while the rotarod test is crucial for assessing the therapeutic window by evaluating neurotoxicity. Although direct experimental data on this specific class of compounds is limited in publicly accessible literature, the methodologies and data from structurally related molecules presented in this guide provide a solid framework for initiating and advancing research in this area. Future studies should focus on synthesizing a library of these analogs and subjecting them to the described screening cascade to elucidate their structure-activity relationships and identify lead candidates for further development. Mechanistic studies will also be critical in understanding their mode of action and optimizing their pharmacological profile.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidene-2-phenylacetonitrile is a key intermediate and fragrance component in the chemical and pharmaceutical industries. Ensuring its purity is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of chemical compounds. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. This compound, being a relatively non-polar aromatic compound, is retained by the hydrophobic stationary phase.[1][2] The separation of the main component from its impurities is achieved by optimizing the mobile phase composition, which consists of a mixture of acetonitrile (B52724) and water. Detection is performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits significant absorbance.

Materials and Reagents

  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm Syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark with methanol to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark with methanol.

  • Dilute this solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solution and record the chromatogram.

  • Inject the prepared sample solution and record the chromatogram.

  • After the analysis, wash the column with a mixture of acetonitrile and water (50:50, v/v) for 30 minutes.

Data Presentation and System Suitability

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability parameters should be evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates (N) > 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%0.5%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter equilibrate Equilibrate System filter->equilibrate inject Inject Sample/Standard equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection at 258 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Chromatographic Parameters

Chromatographic_Parameters cluster_method Method Parameters cluster_performance Performance Outcome MobilePhase Mobile Phase (ACN:Water) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime Column Column (C18) Column->RetentionTime Column->Resolution PeakShape Peak Shape Column->PeakShape Temperature Temperature Temperature->RetentionTime Temperature->PeakShape

Caption: Interrelationship of key HPLC parameters and their impact on chromatographic performance.

Conclusion

The described reversed-phase HPLC method is demonstrated to be simple, precise, and reliable for the routine purity testing of this compound. The method is suitable for quality control laboratories in the pharmaceutical and chemical industries. Adherence to the system suitability criteria will ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols: Derivatization of the Nitrile Group in 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Cyclohexylidene-2-phenylacetonitrile is a versatile organic compound that serves as a valuable building block in organic synthesis.[1] Its structure features two primary reactive sites: the nitrile functional group and the cyclohexylidene olefinic moiety.[1] The transformation of the nitrile group opens up a diverse range of synthetic pathways, leading to the creation of key functional groups such as carboxylic acids, primary amines, amides, and tetrazoles. These derivatives are of significant interest in medicinal chemistry and drug discovery, as they are core structures in various biologically active molecules. For instance, the related structure, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is a key intermediate in the synthesis of the pharmaceutical agent Oxybutynin.[2]

This document provides detailed application notes and experimental protocols for the principal derivatization reactions of the nitrile group in this compound.

Key Derivatization Reactions

The primary transformations of the nitrile group in this compound involve hydrolysis, reduction, and cycloaddition. Each of these reactions provides access to a different class of compounds with distinct chemical properties and potential applications.

Derivatization_Pathways cluster_products Derivative Products start 2-Cyclohexylidene- 2-phenylacetonitrile acid 2-Cyclohexylidene- 2-phenylacetic Acid start->acid Hydrolysis (H₂O, H⁺/OH⁻) amine 2-(1-Phenylcyclohexyl)ethan-1-amine start->amine Reduction (e.g., LiAlH₄) amide 2-Cyclohexylidene- 2-phenylacetamide start->amide Partial Hydrolysis (e.g., H₂SO₄) tetrazole 5-(Cyclohexylidene(phenyl)methyl) -1H-tetrazole start->tetrazole [3+2] Cycloaddition (NaN₃, Lewis Acid)

Caption: Key derivatization pathways of this compound.

Hydrolysis to 2-Cyclohexylidene-2-phenylacetic Acid

Application Note: The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.[1][3] This reaction can be performed under either acidic or basic conditions. The resulting carboxylic acid, 2-cyclohexylidene-2-phenylacetic acid, can serve as a precursor for the synthesis of esters, amides, and other acid derivatives, making it a valuable intermediate in drug development.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of sterically hindered nitriles using a strong acid.[2]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).[2]

  • Add this compound (1.0 eq) to the acidic solution.

  • Heat the mixture under reflux for several hours (typically 4-12 hours).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volume).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization.

Hydrolysis_Workflow start Start: Combine Nitrile, Water, and H₂SO₄ reflux Heat to Reflux (4-12 hours) start->reflux monitor Monitor by TLC reflux->monitor workup Cool and Pour onto Ice monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract wash Wash with Water, NaHCO₃, and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Recrystallization dry->purify end_node Product: 2-Cyclohexylidene- 2-phenylacetic Acid purify->end_node

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.

ParameterCondition / ReagentExpected YieldReference
Reactant Ratio1.0 eq Nitrile70-85%[2]
AcidConc. H₂SO₄ / H₂O
TemperatureReflux
Time4-12 hours

Reduction to 2-(1-Phenylcyclohexyl)ethan-1-amine

Application Note: The reduction of the nitrile group to a primary amine is a crucial transformation, providing access to compounds that are prevalent in pharmaceuticals.[1][3] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this conversion.[1][2] The resulting amine, 2-(1-phenylcyclohexyl)ethan-1-amine, is a valuable synthon for further functionalization. Note that this reduction also reduces the carbon-carbon double bond of the cyclohexylidene group.

Protocol 2: Reduction with LiAlH₄

This protocol describes a standard procedure for the reduction of a nitrile to a primary amine.[2] Caution: Lithium aluminum hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

Materials:

Equipment:

  • Dry three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry three-necked flask under an inert atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic and may require cooling with an ice bath.[2]

  • After the addition is complete, stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).[2]

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath.

  • Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams.[4]

  • Stir the resulting mixture vigorously until a granular white precipitate of aluminum salts forms.[2]

  • Filter the mixture and wash the precipitate thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude primary amine.

  • The amine can be further purified by distillation under reduced pressure.[2]

ParameterCondition / ReagentExpected YieldReference
Reactant Ratio1.0 eq Nitrile, 1.5-2.0 eq LiAlH₄80-95%[1][2]
SolventAnhydrous THF
Temperature0 °C to Reflux
Time2-8 hours

[3+2] Cycloaddition for Tetrazole Synthesis

Application Note: The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often offering improved metabolic stability and pharmacokinetic properties.[5][6] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) source, often catalyzed by a Lewis acid.[5][7]

Protocol 3: Zinc-Catalyzed [3+2] Cycloaddition

This protocol describes the synthesis of 5-(Cyclohexylidene(phenyl)methyl)-1H-tetrazole using sodium azide and a zinc catalyst.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Zinc bromide (ZnBr₂)

  • Dimethylformamide (DMF) or Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5-1.0 eq).[5][7]

  • Add DMF or water as the solvent.

  • Heat the mixture at 100-120 °C for 12-24 hours.[5] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3. This will protonate the tetrazole and cause it to precipitate.[5]

  • Collect the precipitate by filtration, or if no precipitate forms, extract the aqueous layer with ethyl acetate (3x volume).

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude tetrazole can be purified by recrystallization.

Tetrazole_Workflow start Start: Combine Nitrile, NaN₃, and ZnCl₂ in DMF heat Heat to 120°C (12-24 hours) start->heat monitor Monitor by TLC heat->monitor workup Cool, Pour into Water, and Acidify with HCl monitor->workup Reaction Complete isolate Isolate Product via Filtration or Extraction workup->isolate purify Purify by Recrystallization isolate->purify end_node Product: 5-Substituted-1H-tetrazole purify->end_node

Caption: Workflow for the zinc-catalyzed synthesis of a tetrazole derivative.

ParameterCondition / ReagentExpected YieldReference
Reactant Ratio1.0 eq Nitrile, 1.5 eq NaN₃75-90%[5][7]
Catalyst0.5-1.0 eq ZnCl₂
SolventDMF or Water
Temperature100-120 °C
Time12-24 hours

Conclusion: this compound is a highly adaptable synthetic intermediate. The protocols detailed in these application notes provide a robust foundation for its transformation into a variety of valuable compounds, including carboxylic acids, primary amines, and tetrazoles. These derivatization reactions enable access to a wide range of chemical entities with significant potential for applications in pharmaceutical research and drug development.

References

Application Notes and Protocols for the Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile Using Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidene-2-phenylacetonitrile is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its preparation is typically achieved through a Knoevenagel condensation between phenylacetonitrile (B145931) and cyclohexanone (B45756). The use of phase transfer catalysis (PTC) in this reaction offers significant advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents such as aqueous sodium hydroxide (B78521), thus aligning with the principles of green chemistry.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing phase transfer catalysts.

Reaction Principle

The synthesis of this compound is a base-catalyzed Knoevenagel condensation.[2][3] In a biphasic system, the phase transfer catalyst facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.

Data Presentation

The following table summarizes the results of the synthesis of this compound under various reaction conditions using phase transfer catalysis, demonstrating the efficiency of this method.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyltriethylammonium chloride50% aq. NaOHToluene (B28343)28-352.578-84[4]
Triethylbenzylammonium chlorideaq. NaOHOrganic Solvent< 806-7>90[5]
Aliquat® 336aq. NaOHTolueneRoom Temp2~95[1] (analogy)

Experimental Protocols

Protocol 1: Synthesis of this compound using Benzyltriethylammonium Chloride

This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile under phase transfer catalysis conditions.[4][6]

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Benzyltriethylammonium chloride (BTEAC)

  • 50% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Toluene

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Heating mantle with a cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 250 mL of a 50% aqueous sodium hydroxide solution, 117 g (1.0 mol) of phenylacetonitrile, and 4.5 g (0.02 mol) of benzyltriethylammonium chloride.

  • Addition of Reactant: Begin stirring the mixture and add 98 g (1.0 mol) of cyclohexanone dropwise from the dropping funnel over a period of approximately 90 minutes. Maintain the reaction temperature between 28-35°C. If necessary, use a cold-water bath to control the temperature.

  • Reaction: After the addition is complete, continue stirring for an additional 2 hours at 28-35°C.

  • Work-up: Cool the reaction mixture to room temperature. Add 500 mL of water and 100 mL of toluene to the flask. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two 100 mL portions of toluene. Combine all organic layers.

  • Washing: Wash the combined organic layers successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and finally with 200 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Visualizations

Reaction Mechanism

Knoevenagel_Condensation_PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ PTC_OH Q⁺OH⁻ NaOH->PTC_OH Ion Exchange PhCH2CN Phenylacetonitrile Carbanion [PhCHCN]⁻ Cyclohexanone Cyclohexanone Intermediate Adduct Product This compound PTC_cycle_start Q⁺X⁻ (Catalyst) Product->PTC_cycle_start Catalyst Regeneration PTC_OH->Carbanion Deprotonation Carbanion->Intermediate Nucleophilic Attack Intermediate->Product Dehydration (-H₂O) experimental_workflow A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Charge Reactants (aq. NaOH, Phenylacetonitrile, PTC) A->B C 3. Add Cyclohexanone (Dropwise, 28-35°C) B->C D 4. Stir for 2 hours C->D E 5. Work-up (Add Water & Toluene) D->E F 6. Extraction (Separate Layers, Extract Aqueous Phase) E->F G 7. Washing (Water, HCl, Water) F->G H 8. Drying & Concentration (MgSO₄, Rotary Evaporator) G->H I 9. Purification (Vacuum Distillation) H->I J Final Product I->J PTC_Role cluster_phases Biphasic System Aqueous Aqueous Phase (Reactant A: OH⁻) Insoluble in Organic Phase NoPTC Without PTC No Reaction or Very Slow Reaction Due to Phase Separation WithPTC With PTC (e.g., Quaternary Ammonium Salt) Aqueous->WithPTC Organic Organic Phase (Reactant B: Phenylacetonitrile) Insoluble in Aqueous Phase Organic->WithPTC Mechanism PTC shuttles Reactant A into the Organic Phase to react with Reactant B WithPTC->Mechanism Outcome Fast Reaction & High Yield Mechanism->Outcome

References

Application Note: Analysis of 2-Cyclohexylidene-2-phenylacetonitrile by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclohexylidene-2-phenylacetonitrile, also known as Peonile®, is a synthetic fragrance ingredient valued for its floral, geranium-like scent.[1][2][3][4] It is used in a variety of consumer products, including perfumes, cosmetics, and fabric softeners.[1][3][5] As with any ingredient in consumer goods, ensuring its purity and stability is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note provides a detailed protocol for the analysis of this compound using RP-HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development, particularly for selecting appropriate solvents and understanding the compound's behavior during chromatographic separation.

PropertyValueReference
Molecular FormulaC₁₄H₁₅N[1][5]
Molecular Weight197.27 g/mol [3]
AppearanceColorless to clear yellow liquid[1][5]
Melting Point27 °C[1][5]
Boiling Point305 °C[5]
SolubilitySoluble in alcohol, insoluble in water[1][5]
Purity95%[6]

Experimental Protocol

This protocol outlines a robust RP-HPLC method for the quality control and purity assessment of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and ultrapure water.

  • Reagents: Phosphoric acid (analytical grade).

  • Sample: this compound standard and sample for analysis.

  • Glassware: Volumetric flasks, vials, and pipettes.

2. Preparation of Mobile Phase

  • Mobile Phase A: Ultrapure water with 0.1% (v/v) phosphoric acid. To prepare, add 1 mL of phosphoric acid to 1 L of ultrapure water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid can be used. For a 1 L preparation, mix 700 mL of acetonitrile with 300 mL of 0.1% aqueous phosphoric acid.

  • Degassing: Degas the mobile phase components before use by sonication or vacuum filtration to prevent bubble formation in the HPLC system.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving an accurately weighed amount of the sample in methanol to achieve a final concentration within the calibration range of the standard solutions.

4. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required based on the specific column and HPLC system used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 15 minutes

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

6. Data Analysis

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The purity of the sample can be calculated based on the peak area percentage. For quantitative analysis, create a calibration curve by plotting the peak area of the standards against their concentrations. The concentration of this compound in the sample can then be determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the RP-HPLC analysis of a this compound sample.

ParameterResult
Retention Time (min)8.5 ± 0.2
Tailing Factor1.1
Theoretical Plates> 5000
Purity (%)98.5
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water:H3PO4) prep_standard Prepare Standard Solution (1 mg/mL in Methanol) prep_sample Prepare Sample Solution hplc_system HPLC System Setup (C18 Column, 30°C) prep_sample->hplc_system Load into Autosampler injection Inject Sample/Standard (10 µL) hplc_system->injection separation Isocratic Elution (1.0 mL/min) injection->separation detection UV Detection at 230 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification report Generate Report quantification->report

Caption: Workflow for the RP-HPLC analysis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the key steps in the reverse-phase HPLC separation process.

HPLC_Separation_Principle cluster_system HPLC System cluster_process Separation Process mobile_phase Mobile Phase (Polar) Acetonitrile/Water stationary_phase Stationary Phase (Non-polar) C18 Column mobile_phase->stationary_phase Flows Through interaction Differential Partitioning (Analyte between phases) stationary_phase->interaction Interaction Site sample_injection Sample Injection sample_injection->mobile_phase Carries Sample detector UV Detector elution Elution based on Polarity interaction->elution Results in elution->detector Leads to Detection

Caption: Principle of reverse-phase HPLC separation.

References

Synthesis of 2-Cyclohexyl-2-phenylacetic Acid from 2-Cyclohexylidene-2-phenylacetonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-cyclohexyl-2-phenylacetic acid, a valuable building block in medicinal chemistry and drug development, from 2-cyclohexylidene-2-phenylacetonitrile. The primary transformation detailed is the hydrolysis of the nitrile group to a carboxylic acid. Both acidic and basic hydrolysis methods are presented, offering flexibility depending on the available reagents and the stability of other functional groups. This application note includes comprehensive experimental procedures, a summary of quantitative data, and characterization details for the final product to aid researchers in the efficient and reproducible synthesis of this target molecule.

Introduction

2-Cyclohexyl-2-phenylacetic acid is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its structural motif, featuring a cyclohexane (B81311) ring and a phenyl group attached to a stereogenic center, is of significant interest in drug design. The synthesis of this carboxylic acid is often achieved through the hydrolysis of a nitrile precursor, this compound. The double bond in the starting material is concurrently reduced under the described acidic hydrolysis conditions. The nitrile group is a versatile functional group that can be converted to a carboxylic acid under either acidic or basic conditions. The choice of method can be critical to the overall success of the synthesis, influencing reaction time, yield, and purity of the final product. This note provides two distinct and detailed protocols for this conversion to guide researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the acidic and basic hydrolysis of this compound to 2-cyclohexyl-2-phenylacetic acid.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Concentrated Sulfuric Acid, WaterSodium Hydroxide (B78521), Water
Solvent WaterWater/Ethanol (B145695)
Temperature RefluxReflux
Reaction Time Several hoursSeveral hours
Work-up Precipitation in cold waterAcidification to precipitate the acid
Yield Moderate to HighModerate to High
Monitoring Thin-Layer Chromatography (TLC)Thin-Layer Chromatography (TLC)

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the synthesis of 2-cyclohexyl-2-phenylacetic acid using a strong acid catalyst, which also facilitates the reduction of the exocyclic double bond.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Crushed Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add concentrated sulfuric acid to deionized water to prepare the acidic solution. Caution: This process is highly exothermic and should be performed in an ice bath with slow addition of the acid to the water.

  • To this acidic solution, add this compound.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker with stirring.

  • A white precipitate of 2-cyclohexyl-2-phenylacetic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from aqueous ethanol to yield pure 2-cyclohexyl-2-phenylacetic acid.[1]

  • Dry the purified product under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol outlines the synthesis using a strong base. Note that this method will hydrolyze the nitrile but may not reduce the double bond, potentially yielding 2-cyclohexylidene-2-phenylacetic acid. Subsequent reduction would be required to obtain the target compound. For the purpose of obtaining 2-cyclohexyl-2-phenylacetic acid, a subsequent reduction step would be necessary. The protocol for the hydrolysis step is as follows.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (optional, as a co-solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve this compound in a solution of sodium hydroxide in water. Ethanol can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If ethanol was used, remove it under reduced pressure.

  • Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • The crude product can be purified by recrystallization.

  • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow.

reaction_pathway cluster_start Starting Material cluster_end Final Product This compound This compound 2-Cyclohexyl-2-phenylacetic acid 2-Cyclohexyl-2-phenylacetic acid This compound->2-Cyclohexyl-2-phenylacetic acid H₂SO₄, H₂O, Reflux experimental_workflow start Start: this compound hydrolysis Hydrolysis (Acidic or Basic Conditions) start->hydrolysis workup Reaction Work-up (Precipitation/Acidification) hydrolysis->workup filtration Filtration and Washing workup->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (NMR, IR, MP) purification->characterization end End: Pure 2-Cyclohexyl-2-phenylacetic acid characterization->end

References

Application Notes and Protocols: Reduction of the Nitrile Group in 2-Cyclohexylidene-2-phenylacetonitrile to Form Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of the nitrile group in 2-Cyclohexylidene-2-phenylacetonitrile to its corresponding primary amine, 2-Cyclohexylidene-2-phenylethanamine. This transformation is a critical step in the synthesis of various pharmaceutically relevant compounds. A primary challenge in this conversion is the chemoselective reduction of the nitrile functionality without affecting the exocyclic carbon-carbon double bond. This document outlines and compares several reduction methodologies, including catalytic hydrogenation and metal hydride reduction, providing detailed experimental protocols and discussing the selectivity of each approach.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to a wide array of chemical building blocks. This compound presents a unique challenge due to the presence of an α,β-unsaturated system, which can also be susceptible to reduction under various conditions. The desired product, 2-Cyclohexylidene-2-phenylethanamine, retains the exocyclic double bond, which may be crucial for subsequent derivatization or for the biological activity of the final compound. Therefore, the choice of the reducing agent and reaction conditions is paramount to achieve high chemoselectivity.

This application note explores various methods for this reduction, presenting comparative data where available and offering detailed protocols for promising methodologies.

Reduction Methodologies and Comparative Data

Several methods are commonly employed for the reduction of nitriles. The primary methods discussed here are catalytic hydrogenation and reduction with metal hydrides. The key to the successful synthesis of 2-Cyclohexylidene-2-phenylethanamine lies in the selective reduction of the nitrile group.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, scalable, and often cost-effective method for nitrile reduction.[1] However, many standard hydrogenation catalysts, such as Palladium on carbon (Pd/C) and Platinum oxide (PtO₂), are also highly effective for the reduction of carbon-carbon double bonds.[1] Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve the desired chemoselectivity.

Raney Nickel and Raney Cobalt: Raney-type catalysts, particularly Raney Cobalt, have shown promise in the selective hydrogenation of α,β-unsaturated nitriles.[2] The addition of basic additives like ammonia (B1221849) can further enhance the selectivity for the primary amine and suppress the formation of secondary and tertiary amines.[2]

CatalystSubstrateSolventTemperature (°C)Pressure (bar)AdditiveSelectivity for Unsaturated Amine (%)Yield (%)Reference
Raney Cobalt (doped)Cinnamonitrile (B126248)Methanol (B129727)10080NH₃ (saturated)up to 80>90 (conversion)[2]
Raney NickelCinnamonitrileMethanol10080NH₃ (saturated)up to 60>90 (conversion)[2]

Note: Data for cinnamonitrile is presented as a model for an α,β-unsaturated nitrile, as specific data for this compound was not available.

Metal Hydride Reduction

Complex metal hydrides are powerful reducing agents capable of converting nitriles to primary amines.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent that readily reduces nitriles to primary amines.[3][4] While it is generally considered not to reduce isolated carbon-carbon double bonds, its reactivity towards conjugated systems, such as the one in this compound, can lead to the reduction of both the nitrile and the alkene. A general protocol for the reduction of a saturated analogue, 2-cyclohexyl-2-phenylacetonitrile, is available and provides a starting point for optimization.[5]

Sodium Borohydride (B1222165) with Transition Metal Catalysts: Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce nitriles. However, in combination with transition metal salts, such as cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂), it forms a highly effective reducing system.[1][6] This combination has been reported to reduce both the nitrile and the double bond in α,β-unsaturated systems, particularly when used for the preparation of Boc-protected amines.[7]

ReagentSubstrate TypeSolventTemperatureOutcomeReference
LiAlH₄2-Cyclohexyl-2-phenylacetonitrileDiethyl ether or THFRoom Temp. to RefluxReduction to primary amine[5]
NiCl₂/NaBH₄/(Boc)₂Oα,β-unsaturated nitrilesAnhydrous MethanolNot specifiedSimultaneous reduction of nitrile and double bond[7]

Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation using Raney Cobalt (Proposed)

This protocol is adapted from the selective reduction of cinnamonitrile and is proposed as a starting point for the selective reduction of this compound.[2] Optimization of temperature, pressure, and reaction time will be necessary.

Materials:

  • This compound

  • Raney Cobalt (doped, e.g., RaCo/Cr/Ni/Fe)

  • Methanol (anhydrous)

  • Ammonia gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, add this compound (1.0 eq).

  • Add methanol saturated with ammonia.

  • Carefully add the Raney Cobalt catalyst (e.g., 10% w/w of the substrate) under an inert atmosphere.

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 80 bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • After completion, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield 2-Cyclohexylidene-2-phenylethanamine.

Protocol 2: Reduction using Lithium Aluminum Hydride (General)

This protocol is a general method for the reduction of nitriles and has been described for a saturated analogue of the target molecule.[5] It may lead to the reduction of both the nitrile and the double bond.

Materials:

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ (1.5 - 2.0 eq) suspended in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be gently refluxed if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% Aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation under reduced pressure.

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_start cluster_product_sat cluster_product_unsat start This compound product_sat 2-Cyclohexyl-2-phenylethanamine (Saturated Amine) start->product_sat Non-selective Reduction (e.g., Pd/C, H₂ or NiCl₂/NaBH₄) product_unsat 2-Cyclohexylidene-2-phenylethanamine (Unsaturated Amine) start->product_unsat Selective Nitrile Reduction (e.g., Raney Co, H₂, NH₃)

Caption: Possible reduction pathways of this compound.

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow A Charge Autoclave with Substrate, Solvent, and Catalyst B Seal and Purge with N₂ then H₂ A->B C Pressurize with H₂ and Heat B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Cool and Depressurize D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: General workflow for catalytic hydrogenation.

Decision Flowchart for Method Selection

decision_flowchart start Start: Reduce 2-Cyclohexylidene- 2-phenylacetonitrile to Primary Amine q1 Is preservation of the C=C double bond critical? start->q1 m1 Employ Chemoselective Method: Raney Cobalt with H₂/NH₃ q1->m1 Yes m2 Consider Non-selective Methods: LiAlH₄ or NiCl₂/NaBH₄ q1->m2 No end Proceed to Synthesis m1->end m2->end

Caption: Decision-making for selecting a reduction method.

Conclusion

The reduction of this compound to its corresponding primary amine presents a significant chemoselectivity challenge. For the synthesis of the unsaturated amine, 2-Cyclohexylidene-2-phenylethanamine, catalytic hydrogenation with a carefully selected catalyst, such as doped Raney Cobalt in the presence of ammonia, appears to be the most promising strategy. For applications where saturation of the exocyclic double bond is acceptable or desired, more conventional methods like reduction with LiAlH₄ or a NaBH₄/transition metal system can be employed. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize the synthesis of these valuable amine compounds for applications in drug discovery and development. Further optimization of the proposed selective hydrogenation protocol is recommended to maximize the yield and selectivity for the desired unsaturated amine.

References

Application Notes and Protocols for Electrophilic Addition Reactions at the Cyclohexylidene Double Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic addition reactions at the exocyclic double bond of cyclohexylidene derivatives represent a powerful tool in synthetic organic chemistry. This functionality, characterized by a double bond connected to a cyclohexane (B81311) ring, serves as a versatile precursor for the synthesis of a variety of important structural motifs, including spirocyclic compounds and highly substituted cyclohexane derivatives. The reactivity of the cyclohexylidene double bond allows for the introduction of a wide range of functional groups with potential applications in drug discovery and natural product synthesis. These reactions are governed by fundamental principles of carbocation stability, stereoelectronics, and steric hindrance, which dictate the regioselectivity and stereoselectivity of the addition. Understanding and controlling these factors are crucial for the efficient and selective synthesis of target molecules.

Key Applications

The primary application of electrophilic addition reactions to the cyclohexylidene double bond lies in the stereoselective synthesis of complex molecules. A significant area of application is the synthesis of spirocyclic compounds , where two rings share a single carbon atom.[1][2] This structural motif is prevalent in numerous natural products and pharmacologically active molecules.[3] Electrophilic addition reactions, such as epoxidation or dihydroxylation, on cyclohexylidene precursors can generate key intermediates that are readily converted into spiro-heterocycles, which are of great interest in medicinal chemistry.[4][5]

Reaction Mechanisms and Stereochemistry

Electrophilic addition to a cyclohexylidene double bond typically proceeds through a two-step mechanism. The initial step involves the attack of the electron-rich π-bond of the alkene on an electrophile (E+), leading to the formation of a carbocation intermediate.[6] The regioselectivity of this step is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that leads to the formation of the more stable carbocation.[6] In the case of the cyclohexylidene double bond, this results in the formation of a tertiary carbocation on the cyclohexane ring, which is a relatively stable intermediate.

The second step involves the nucleophilic attack (by Nu-) on the carbocation, completing the addition reaction. The stereochemical outcome of the reaction is determined at this stage. The carbocation intermediate is planar, allowing the nucleophile to attack from either face of the ring.[7] However, the stereochemistry of the final product is often influenced by steric hindrance and the nature of the electrophile and nucleophile. Additions can occur in a syn fashion (from the same face) or an anti fashion (from opposite faces). For instance, halogenation often proceeds via a cyclic halonium ion intermediate, leading to anti-addition.[8]

Application Note 1: Halogenation of Cyclohexylidene Derivatives

Halogenation of the cyclohexylidene double bond provides a direct route to vicinal dihalo-substituted cyclohexanes and related compounds, which are versatile intermediates in organic synthesis.

Quantitative Data: Bromination of Methylenecyclohexane (B74748)

The bromination of methylenecyclohexane serves as a representative example of halogenation at a cyclohexylidene-type double bond. The reaction of methylenecyclohexane with N-bromosuccinimide (NBS) can lead to the formation of 1-bromo-1-(bromomethyl)cyclohexane.[9] This transformation proceeds via a free-radical mechanism.[9]

Starting MaterialReagentProductYield (%)Reference
MethylenecyclohexaneNBS, radical initiator1-Bromo-1-(bromomethyl)cyclohexaneNot specified[9]
1-MethylcyclohexeneHBr, silica (B1680970) gel1-Bromo-1-methylcyclohexane (B3058953)86[10]
Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclohexane

This protocol describes the hydrobromination of 1-methylcyclohexene, which is an isomer of methylenecyclohexane and reacts via a similar electrophilic addition mechanism to yield the target compound.[10]

Materials:

  • 1-Methylcyclohexene

  • 47% Hydrobromic acid

  • Silica gel 60 (63-200 μm, spherical)

  • 25 mL flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL flask containing 1-methylcyclohexene (280 mg, 2.0 mmol) and silica gel 60 (5.0 g), gradually add 47% hydrobromic acid (1.38 g, 8.0 mmol) at 0 °C.

  • Stir the mixture at 300 rpm until it is fully mixed.

  • Continue stirring at 20 °C for 48 hours.

  • Work-up the reaction mixture to isolate the product.

  • The procedure yields 1-bromo-1-methylcyclohexane (380 mg, 86%).[10]

Application Note 2: Oxymercuration-Demercuration of Cyclohexylidene Derivatives

Oxymercuration-demercuration is a classic method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements. This reaction is particularly useful for the synthesis of tertiary alcohols from exocyclic alkenes like methylenecyclohexane.

Quantitative Data: Hydration of 1-Methylcyclohexene

The oxymercuration-demercuration of 1-methylcyclohexene provides 1-methylcyclohexanol (B147175) in good yield.

Starting MaterialReagentsProductYield (%)Reference
1-Methylcyclohexene1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄1-Methylcyclohexanol70.5–75.4[11]
Experimental Protocol: Synthesis of 1-Methylcyclohexanol

This protocol details the oxymercuration-demercuration of 1-methylcyclohexene.[11]

Materials:

Procedure:

  • In a flask, dissolve mercury(II) acetate in water and THF.

  • Add 1-methylcyclohexene to the solution and stir for 10-15 minutes at room temperature to complete the oxymercuration step.

  • Cool the mixture in an ice bath and add 3.0 M NaOH solution.

  • Slowly add a solution of 1.0 M NaBH₄ in 3.0 M NaOH to the reaction mixture while keeping the temperature at or below 25 °C with an ice bath.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the supernatant liquid from the mercury.

  • Separate the ether layer and extract the aqueous solution with two portions of diethyl ether.

  • Combine the ether solutions, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol (70.5–75.4% yield).[11]

Application Note 3: Epoxidation of Cyclohexylidene Derivatives for Spirocycle Synthesis

Epoxidation of the cyclohexylidene double bond is a key step in the synthesis of spiro[cyclohexane-1,2'-oxiranes]. These spiro-epoxides are valuable intermediates that can be further functionalized.

Quantitative Data: Synthesis of N-Protected exo-spiro[oxirane-3,2′-tropanes]

The epoxidation of a tropane (B1204802) derivative containing an exocyclic double bond provides the corresponding spiro-epoxide in good yield.[12]

Starting MaterialReagentProductYield (%)Reference
N-Cbz-2-methylenetropanem-CPBAN-Cbz-exo-spiro[oxirane-3,2′-tropane]62-75[12]
Experimental Protocol: General Procedure for Epoxidation

A general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA) is described below. This can be adapted for cyclohexylidene substrates.

Materials:

  • Cyclohexylidene derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve the cyclohexylidene derivative in dichloromethane.

  • Add m-CPBA portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the spiro-epoxide.

Visualizations

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack Alkene Cyclohexylidene Derivative Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation π bond attacks E+ Electrophile E+ Nucleophile Nu- Product Addition Product Carbocation_ref Tertiary Carbocation Intermediate Carbocation_ref->Product Nu- attacks carbocation Spirocycle_Synthesis_Workflow Start Cyclohexylidene Derivative Reaction Electrophilic Addition (e.g., Epoxidation) Start->Reaction Intermediate Functionalized Intermediate (e.g., Spiro-epoxide) Reaction->Intermediate Final_Product Spirocyclic Compound Intermediate->Final_Product Further Transformation

References

Application Notes and Protocols: α-Alkylation of Phenylacetonitrile with Cyclohexyl Halide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of α-cyclohexyl-phenylacetonitrile via the α-alkylation of phenylacetonitrile (B145931) with a cyclohexyl halide. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding a versatile intermediate for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The protocols described herein focus on robust and efficient methodologies, including traditional base-mediated alkylation and phase-transfer catalysis, to provide researchers with practical guidance for laboratory synthesis.

Introduction

Phenylacetonitrile and its derivatives are important building blocks in organic and medicinal chemistry. The α-carbon of phenylacetonitrile is acidic due to the electron-withdrawing nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl group. This acidity allows for deprotonation by a suitable base to form a potent nucleophile, which can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction.

The α-alkylation with a cyclohexyl halide introduces a bulky aliphatic ring to the phenylacetonitrile scaffold, a structural motif present in several biologically active compounds.[1] For instance, the structurally related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a key intermediate in the synthesis of Oxybutynin, a medication used to treat overactive bladder.[1] This highlights the significance of α-cyclohexyl-phenylacetonitrile as a precursor in drug discovery and development.[1]

This application note will detail two primary synthetic approaches for the α-alkylation of phenylacetonitrile with a cyclohexyl halide: a classical approach using a strong base in an anhydrous organic solvent and a phase-transfer catalysis (PTC) method, which offers a simpler and often more efficient alternative.[2]

Data Presentation

The following table summarizes representative quantitative data for the α-alkylation of phenylacetonitrile and its analogs under various reaction conditions.

Phenylacetonitrile DerivativeAlkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetonitrileEthyl bromide50% aq. NaOHBenzyltriethylammonium chlorideBenzene (B151609)28-352.578-84[2]
4-MethylphenylacetonitrileCyclohexyl bromideSodium amide-Toluene/Diethyl etherRefluxSeveralGood (not specified)BenchChem Protocol
PhenylacetonitrileSubstituted benzyl (B1604629) alcoholsKOtBu-Toluene120Variesup to 99[3]

Experimental Protocols

Protocol 1: Classical α-Alkylation using Sodium Amide

This protocol describes a well-established procedure for the synthesis of α-cyclohexylphenylacetonitrile using sodium amide as the base.[1]

Materials:

  • Phenylacetonitrile

  • Sodium amide (NaNH₂)

  • Cyclohexyl bromide

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (three-necked)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Carbanion Formation:

    • In a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend sodium amide in anhydrous toluene.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of phenylacetonitrile in anhydrous diethyl ether to the cooled suspension with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for a specified time to ensure the complete formation of the sodium salt of phenylacetonitrile.[1]

  • Alkylation:

    • To the resulting suspension, add cyclohexyl bromide dropwise via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.[1]

    • After the addition is complete, heat the reaction mixture to reflux for several hours to drive the reaction to completion.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench the reaction by the slow addition of water.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude α-cyclohexyl-phenylacetonitrile can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: α-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol illustrates a general and simpler procedure for the alkylation of phenylacetonitrile using phase-transfer catalysis, which avoids the need for strictly anhydrous conditions and expensive, hazardous bases.[2]

Materials:

  • Phenylacetonitrile

  • Cyclohexyl bromide

  • 50% aqueous sodium hydroxide (B78521) (NaOH)

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Benzene (or toluene)

  • Water

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (four-necked)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a four-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, charge the 50% aqueous sodium hydroxide solution, phenylacetonitrile, and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[2]

  • Alkylation:

    • Begin stirring and add cyclohexyl bromide dropwise over a period of approximately 1.5-2 hours, maintaining the reaction temperature between 28–35 °C. A cooling bath may be necessary to control the temperature.[2]

    • After the addition is complete, continue stirring for an additional 2 hours. The temperature can then be increased to 40 °C for another 30 minutes to ensure completion.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to 25 °C. Add water and benzene to the flask and stir.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with benzene.[2]

    • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.[2]

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

    • Filter and remove the solvent by distillation under reduced pressure to yield the crude product.[2]

    • Purify the product by vacuum distillation.

Visualizations

Experimental Workflow for Classical α-Alkylation

classical_alkylation_workflow cluster_prep Carbanion Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification start Suspend NaNH2 in Toluene cool Cool in Ice Bath start->cool add_pan Add Phenylacetonitrile in Diethyl Ether cool->add_pan stir Stir at Room Temp add_pan->stir add_chb Add Cyclohexyl Bromide stir->add_chb Formed Carbanion reflux Reflux for several hours add_chb->reflux quench Quench with Water reflux->quench Reaction Mixture extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end end purify->end Final Product

Caption: Workflow for the classical α-alkylation of phenylacetonitrile.

Logical Relationship of Phase-Transfer Catalysis

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase naoh NaOH pan_anion Ph-CH(-)-CN q_x Q+X- (Catalyst) q_pan Q+[Ph-CH-CN]- q_x->q_pan Anion Exchange na_x Na+X- pan Phenylacetonitrile (Ph-CH2-CN) pan->pan_anion Deprotonation by OH- pan_anion->q_pan Forms Ion Pair ch_br Cyclohexyl Bromide (C6H11-Br) product α-Cyclohexyl-phenylacetonitrile (Ph-CH(C6H11)-CN) ch_br->product q_pan->q_x Regenerates Catalyst q_pan->ch_br Nucleophilic Attack

Caption: Mechanism of phase-transfer catalyzed α-alkylation.

References

Peonile®: Application Notes and Protocols for Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonile®, a fragrance ingredient from Givaudan, is chemically known as 2-Cyclohexylidene-2-phenylacetonitrile. It is a powerful and versatile synthetic aroma chemical prized for its fresh, floral character with distinct notes of geranium and rose, complemented by a subtle grapefruit nuance.[1][2] Its exceptional stability and substantivity make it a valuable component in a wide array of fragranced products, particularly in fabric care applications.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation and utilization of Peonile® in research and product development contexts.

Physicochemical Properties and Fragrance Profile

Peonile® is a colorless to pale yellow liquid at room temperature.[4] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1][3]
CAS Number 10461-98-0[1][4]
Molecular Formula C₁₄H₁₅N[1]
Molecular Weight 197.28 g/mol [1]
Boiling Point 305°C[1]
Flash Point > 93.3°C (200°F)[5]
Vapor Pressure 0.0004 hPa (at 20°C)[1]

Odor Profile: Floral, geranium, rose, fresh, with grapefruit and metallic undertones.[1][2]

Applications and Recommended Use Levels

Peonile®'s high stability across a broad pH range (2-11) allows for its incorporation into various product bases.[3] It demonstrates excellent performance and tenacity, making it particularly suitable for functional perfumes where longevity is desired.[2][3]

ApplicationRecommended Use Level (%)Performance Characteristics
Liquid Laundry Detergent1 - 10High substantivity on wet and dry laundry, stable in alkaline conditions.[2][3]
Fabric Softener1 - 10Excellent substantivity and bloom from rinse cycle.[3]
Shampoos & Conditioners1 - 5Stable in typical surfactant systems.
Soaps (Bar and Liquid)1 - 10Good stability in high pH environments.[3]
Acidic Cleaners1 - 5Stable in low pH formulations.[3]

A notable synergy has been reported with Javanol™, another fragrance ingredient. A blend of 80% Peonile® and 20% Javanol™ is said to create a rich, rosy, and fruity sandalwood accord.[1][3]

Experimental Protocols

The following protocols provide standardized methods for the analytical and sensory evaluation of Peonile®.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for confirming the identity and assessing the purity of a raw sample of Peonile®.

Methodology:

  • Sample Preparation: Prepare a 1% solution of Peonile® in a suitable volatile solvent such as ethanol (B145695) or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Column: DB-5 or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • Injection Volume: 1 µL (splitless or with a high split ratio, e.g., 50:1).

  • MS Conditions (Typical):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the Peonile® peak based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from a spectral library like NIST). The molecular ion peak (m/z 197) and characteristic fragment ions should be present.

    • Assess purity by calculating the peak area percentage of the Peonile® peak relative to the total area of all detected peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Peonile Peonile® Sample Dilution 1% Solution Peonile->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution GC_MS GC-MS System Dilution->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometry Detection Separation->Detection Data Raw Data (Chromatogram & Spectra) Detection->Data Identity Identity Confirmation (vs. Library) Data->Identity Purity Purity Assessment (Peak Area %) Data->Purity

GC-MS workflow for Peonile® purity analysis.
Evaluation of Substantivity on Fabric by Headspace-GC-MS

This protocol is designed to quantify the amount of Peonile® remaining on fabric after a wash cycle, providing a measure of its substantivity.

Methodology:

  • Fabric Preparation:

    • Use standardized cotton swatches (e.g., 10 cm x 10 cm).

    • Pre-wash all swatches with a non-fragranced detergent to remove any residual finishes.

  • Washing Procedure:

    • Prepare a laboratory-scale washing machine or a beaker with a magnetic stirrer to simulate washing conditions.

    • Add a known concentration of Peonile® (e.g., 0.5% w/w) to a non-fragranced liquid detergent base.

    • Wash the cotton swatches with the fragranced detergent under controlled conditions (e.g., 30°C for 30 minutes).

    • Rinse the swatches with deionized water and allow them to air-dry for a specified period (e.g., 24 hours) in a controlled environment.

  • Headspace Analysis:

    • Cut a small, precise portion of the dried, washed swatch (e.g., 1 cm x 1 cm) and place it in a headspace vial.

    • Seal the vial and incubate it at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[6]

    • Use a gas-tight syringe or an automated headspace sampler to inject a known volume of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Use the same GC-MS conditions as described in Protocol 1.

  • Data Analysis:

    • Quantify the peak area of Peonile® in the chromatogram.

    • Compare the peak area from the washed fabric to a calibration curve generated by injecting known amounts of Peonile® to determine the concentration remaining on the fabric.

Headspace_Workflow cluster_wash Washing & Drying cluster_hs Headspace Sampling cluster_analysis Analysis & Quantification Detergent Detergent + Peonile® Wash Simulated Wash Detergent->Wash Fabric Cotton Swatch Fabric->Wash Dry Air Dry Wash->Dry Vial Place Fabric in Vial Dry->Vial Incubate Incubate (e.g., 80°C) Vial->Incubate Inject Inject Headspace Gas Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Quantify Quantify Peak Area GCMS->Quantify Result Substantivity Result (ng/cm²) Quantify->Result

Headspace-GC-MS workflow for substantivity.
Sensory Panel Evaluation of Fragrance Performance

This protocol describes the use of a trained sensory panel to evaluate the odor intensity and character of Peonile® on fabric at different stages.

Methodology:

  • Panelist Selection and Training:

    • Recruit panelists based on their ability to detect and describe different odors.

    • Train the panel to recognize and rate the intensity of specific fragrance notes, including the characteristic scent of Peonile®, using a standardized scale (e.g., a 0-10 point scale where 0 is no odor and 10 is extremely strong).

  • Sample Preparation:

    • Prepare fabric swatches washed with a detergent containing a known concentration of Peonile®, as described in Protocol 2.

    • Include a control swatch washed with the non-fragranced detergent base.

  • Evaluation Procedure:

    • Present the coded fabric swatches to the panelists in a well-ventilated, odor-free room.[7]

    • Conduct evaluations at two key time points:

      • Wet Stage: Immediately after the wash and rinse cycle.

      • Dry Stage: After 24 hours of air-drying.

    • Instruct panelists to sniff each swatch and rate the overall fragrance intensity and the intensity of the specific Peonile® character on the agreed-upon scale.

  • Data Analysis:

    • Collect the intensity scores from all panelists.

    • Calculate the mean intensity score for Peonile® at both the wet and dry stages.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in perceived intensity between different samples or time points.

Sensory_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Wash Wash Fabric with Peonile® Detergent Wet Wet Fabric Swatch Wash->Wet Dry Dry Fabric Swatch (24h) Wash->Dry Eval_Wet Evaluate Wet Swatch Wet->Eval_Wet Eval_Dry Evaluate Dry Swatch Dry->Eval_Dry Panel Trained Sensory Panel Panel->Eval_Wet Panel->Eval_Dry Scores Collect Intensity Scores Eval_Wet->Scores Eval_Dry->Scores Analysis Calculate Mean Scores & Statistical Analysis Scores->Analysis Result Sensory Performance Profile Analysis->Result

Sensory panel evaluation workflow.
Accelerated Stability Testing in a Product Base

This protocol is used to predict the long-term stability of Peonile® in a finished product by subjecting it to stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare samples of the finished product (e.g., liquid laundry detergent) formulated with the desired concentration of Peonile®.

    • Prepare a control sample of the same product without Peonile®.

    • Package the samples in the intended final packaging.

  • Storage Conditions:

    • Store the samples under various conditions:[5]

      • Accelerated (Elevated Temperature): 40°C for 3 months. This is often used to simulate a shelf life of approximately one year at room temperature.[8][9]

      • Control (Room Temperature): 25°C.

      • Light Exposure: Place samples in a light stability cabinet with controlled UV exposure.

      • Freeze-Thaw Cycles: Cycle samples between -10°C for 24 hours and room temperature for 24 hours, repeating for at least three cycles.[8]

  • Evaluation Time Points:

    • Evaluate the samples at initial (time zero), 1 month, 2 months, and 3 months.

  • Evaluation Parameters:

    • Olfactory Assessment: A trained evaluator or sensory panel assesses any changes in the fragrance profile (e.g., discoloration, development of off-notes).

    • Physical Properties: Measure changes in color, viscosity, and pH.

    • Chemical Analysis (GC-MS): At each time point, extract the fragrance from the product base and analyze by GC-MS (as per Protocol 1) to quantify the concentration of Peonile® and identify any potential degradation products.

  • Data Analysis:

    • Compare the olfactory, physical, and chemical data of the stressed samples to the control sample stored at room temperature.

    • Significant changes in any of the parameters may indicate an instability that needs to be addressed in the formulation.

Safety Information

Peonile® is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] It is essential to handle this material in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Cyclohexylidene-2-phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylidene-2-phenylacetonitrile. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established and widely used method is the Knoevenagel condensation between phenylacetonitrile (B145931) and cyclohexanone (B45756).[1] This reaction is typically catalyzed by a base.

Q2: What are the typical bases used for this Knoevenagel condensation?

A2: Common bases include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH).[1] Historically, metallic sodium has also been used.[1] The choice of base can influence reaction rate and yield.

Q3: What are the key challenges in the synthesis of this compound?

A3: A primary challenge is the formation of a mixture of positional isomers: the desired α,β-unsaturated isomer and the β,γ-unsaturated isomer. Separating these isomers can be difficult due to their similar physical properties. Additionally, side reactions can lead to impurities that are challenging to remove by distillation alone, sometimes necessitating chromatographic purification.[2]

Q4: How can the formation of the undesired β,γ-unsaturated isomer be minimized?

A4: Reaction conditions can be optimized to favor the formation of the thermodynamically more stable α,β-unsaturated isomer. This can include the choice of base, solvent, and temperature. In some cases, isomerization of the β,γ-isomer to the α,β-isomer can be achieved under specific conditions.

Q5: What is the role of a phase transfer catalyst (PTC) in this synthesis?

A5: A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction efficiency. It facilitates the transfer of the phenylacetonitrile anion from the aqueous phase (where the base is) to the organic phase (containing cyclohexanone), allowing the reaction to proceed at lower temperatures and with higher yields and purity.[3]

Q6: What are the recommended purification methods for this compound?

A6: The primary purification methods are distillation and crystallization.[2] However, if distillation is insufficient to remove certain impurities, column chromatography may be required.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base may be old or have absorbed moisture and carbon dioxide from the air. 2. Low Reaction Temperature: Traditional methods often require high temperatures (100-150°C) to proceed at a reasonable rate. 3. Water in the Reaction Mixture: The Knoevenagel condensation produces water, which can inhibit the reaction. 4. Impure Starting Materials: Impurities in phenylacetonitrile or cyclohexanone can interfere with the reaction.1. Use a fresh, high-quality base. 2. Increase the reaction temperature, or consider using a more modern approach with a phase transfer catalyst which allows for lower temperatures.[3] 3. Use a Dean-Stark apparatus or azeotropic distillation to remove water as it is formed.[2] 4. Purify the starting materials before use. Phenylacetonitrile can be distilled under reduced pressure.
Formation of a High Percentage of the Undesired β,γ-Unsaturated Isomer 1. Reaction Conditions: The kinetic product (β,γ-isomer) may be favored under certain conditions. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached thermodynamic equilibrium, which favors the α,β-isomer.1. Modify reaction conditions. Experiment with different bases, solvents, and temperatures. 2. Increase the reaction time or temperature to allow for equilibration to the more stable α,β-isomer.
Product is Difficult to Purify by Distillation 1. Presence of Close-Boiling Impurities: Side-products with boiling points similar to the desired product may have formed.[2] 2. Formation of High-Boiling Point Byproducts: Polymerization or self-condensation of cyclohexanone can lead to high-boiling residues.1. Employ column chromatography for purification. Silica gel is a common stationary phase. 2. Optimize reaction conditions to minimize side reactions. This can include controlling the temperature and the stoichiometry of the reactants.
Reaction is Slow or Stalls 1. Inefficient Mixing: In a two-phase system (e.g., with aqueous base), poor mixing can limit the reaction rate. 2. Insufficient Catalyst: If using a phase transfer catalyst, the amount may be too low.1. Ensure vigorous stirring to maximize the interfacial area between the phases. 2. Increase the amount of phase transfer catalyst.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Base Catalyst Solvent Temperature (°C) Time (h) Yield (%) Notes Reference
KOHNoneToluene140760Azeotropic distillation to remove water. Product required chromatographic purification.[2]
KOHAliquat 336 (PTC)Toluene55192Higher yield and purity at a lower temperature. No chromatography needed.[2]
SodiumEthyl AcetateWater-bath---Historical method, yields not specified.[2]
NaOHBenzyltriethylammonium chloride (PTC)Benzene28-35278-84For the related synthesis of 2-phenylbutyronitrile, demonstrating PTC effectiveness.[4]

Experimental Protocols

Protocol 1: Traditional Knoevenagel Condensation with Azeotropic Distillation

This protocol is adapted from traditional methods and is suitable for demonstrating the basic principles of the reaction.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add phenylacetonitrile (1 equivalent), cyclohexanone (1.1 equivalents), and toluene.

  • Add powdered potassium hydroxide (0.1-0.2 equivalents).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-7 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation.

Protocol 2: Optimized Synthesis using a Phase Transfer Catalyst

This protocol is based on modern, more efficient methods that provide higher yields and purity at lower temperatures.[2]

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Aliquat® 336 (or another suitable quaternary ammonium salt)

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add phenylacetonitrile (1 equivalent), cyclohexanone (1.4 equivalents), and toluene.

  • Add Aliquat® 336 (0.01 equivalents).

  • Add powdered potassium hydroxide (0.125 equivalents).

  • Heat the mixture to 55°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 1 hour.

  • Monitor the reaction progress by TLC.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Add water to dissolve the potassium hydroxide.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to remove the toluene.

  • Purify the product by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Combine Phenylacetonitrile, Cyclohexanone, Base/Catalyst, and Solvent in a Flask heat Heat to Specified Temperature prep->heat stir Stir Vigorously for a Defined Time heat->stir monitor Monitor Progress by TLC stir->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete wash Wash with Water and Brine cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Vacuum Distillation concentrate->distill chromatography Column Chromatography (if needed) distill->chromatography Impurities Present product Pure this compound distill->product Sufficient Purity chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? inactive_base Inactive Base? start->inactive_base Yes low_temp Low Temperature? start->low_temp Yes water_present Water Present? start->water_present Yes impure_reagents Impure Reagents? start->impure_reagents Yes fresh_base Use Fresh Base inactive_base->fresh_base increase_temp Increase Temperature or Use PTC low_temp->increase_temp remove_water Use Dean-Stark/Azeotropic Distillation water_present->remove_water purify_reagents Purify Starting Materials impure_reagents->purify_reagents end Re-run Experiment fresh_base->end increase_temp->end remove_water->end purify_reagents->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

How to improve the yield and purity of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Cyclohexylidene-2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide) and cyclohexanone (B45756).[1]

Q2: What are the common impurities I might encounter in my crude product?

A2: Common impurities include unreacted starting materials such as phenylacetonitrile and cyclohexanone.[2] Side products from the Knoevenagel condensation can also be present. A yellowish tint and residual odor in the product often indicate the presence of these impurities.[2]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can result from several factors:

  • Inefficient Catalyst: The base catalyst may be inappropriate, deactivated, or used in an incorrect amount.[3]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[4]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct. Failure to remove this water can shift the reaction equilibrium back towards the reactants, thus lowering the yield.[3]

  • Reactant Quality: The purity of phenylacetonitrile and cyclohexanone is crucial for a successful reaction.[4]

Q4: How can I effectively purify the crude this compound?

A4: The primary methods for purification are distillation, recrystallization, and column chromatography.[5]

  • Distillation can be effective for initial cleanup but may not separate impurities with similar boiling points.[2]

  • Recrystallization is a good method for obtaining high-purity solid product, provided a suitable solvent is found.[2]

  • Column chromatography is highly effective for separating the product from impurities with similar polarities.[2]

Q5: I'm observing an impurity with a similar boiling point to my product during distillation. How can I remove it?

A5: This is a common issue. In such cases, column chromatography is the recommended method for separation.[2] A normal-phase column with a non-polar eluent system is typically effective for the non-polar this compound.[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst - Use a fresh or recently purified base catalyst. - Screen different bases (e.g., KOH, NaOH, sodium methoxide) to find the most effective one for your setup.[1] - Consider using a phase-transfer catalyst to improve reaction efficiency, especially in a two-phase system.[1]
Suboptimal Temperature - Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). While some reactions work at room temperature, gentle heating (e.g., 40-80°C) can often improve the rate and yield.[4] However, excessively high temperatures (above 100-150°C) can lead to side product formation.[1]
Presence of Water - If the reaction is sensitive to water, use anhydrous solvents and reagents. - Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[3]
Incorrect Stoichiometry - Ensure the molar ratio of phenylacetonitrile to cyclohexanone is optimized. A 1:1 ratio is a good starting point, but a slight excess of one reactant may be beneficial.[5]
Inappropriate Solvent - The choice of solvent can significantly impact the reaction. Protic polar solvents like ethanol (B145695) or aprotic polar solvents can be effective.[3] Toluene is often used for azeotropic water removal.
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Ineffective Distillation - If impurities with similar boiling points are present, switch to column chromatography for purification.[2]
Poor Separation in Column Chromatography - Optimize the solvent system for your column. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297). Use TLC to determine the optimal solvent mixture for good separation.[2] - Ensure the column is packed properly to avoid channeling. - Do not overload the column with the crude product.
"Oiling Out" During Recrystallization - This occurs when the product separates as a liquid instead of crystals. This can be due to a supersaturated solution cooling too quickly or an inappropriate solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Scratch the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal of the pure product if available. - Re-evaluate your choice of solvent. A solvent pair (e.g., hexane/ethyl acetate) might be more effective.[2]

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Yield (%) Purity (%) Reference
Catalyst KOHSodium MethoxidePhase Transfer Catalyst76>90[5]
Temperature 80°C120°C<80°C (with PTC)VariesVaries[5][6]
Purification DistillationRecrystallizationColumn Chromatography-85-95[2]
Purification ---->98[2]
Purification ---->99[5]

Note: Yields and purities are highly dependent on the specific reaction conditions and the scale of the experiment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (B78521) (KOH)

  • Toluene

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylacetonitrile (1.0 eq), cyclohexanone (1.05 eq), and toluene.

  • Add a catalytic amount of powdered potassium hydroxide (0.1 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically when no more water is collected), cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. The polarity should be increased gradually based on TLC analysis of the fractions.

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., hexane, isopropanol, or hexane/ethyl acetate)

Procedure:

  • In a test tube, determine a suitable solvent by dissolving a small amount of the crude product in a few potential solvents with heating. A good solvent will dissolve the product when hot and allow for crystal formation upon cooling.

  • Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the product is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Reactants Phenylacetonitrile + Cyclohexanone Reaction Knoevenagel Condensation (Base Catalyst, Toluene, Reflux) Reactants->Reaction Heat Workup Aqueous Workup (HCl, H2O, Brine) Reaction->Workup Cool Crude Crude Product Workup->Crude Evaporate Distillation Distillation Crude->Distillation Initial Cleanup Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Distillation->Column Pure Pure Product (>99%) Column->Pure Recrystallization->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingYield Start Low Yield Issue Catalyst Check Catalyst Activity and Concentration Start->Catalyst Temp Optimize Reaction Temperature Start->Temp Water Ensure Water Removal (e.g., Dean-Stark) Start->Water Stoichiometry Verify Reactant Stoichiometry Start->Stoichiometry Solvent Evaluate Solvent Choice Start->Solvent NewCat Use Fresh/Different Catalyst Catalyst->NewCat AdjustTemp Increase/Decrease Temperature Temp->AdjustTemp UseDS Use Dean-Stark/Anhydrous Conditions Water->UseDS AdjustRatio Adjust Molar Ratios Stoichiometry->AdjustRatio ChangeSolvent Screen Different Solvents Solvent->ChangeSolvent

Caption: Troubleshooting logic for addressing low reaction yield.

KnoevenagelMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Phenylacetonitrile Phenylacetonitrile Enolate Resonance-Stabilized Enolate Phenylacetonitrile->Enolate + Base Base Base (e.g., OH⁻) Cyclohexanone Cyclohexanone Alkoxide Alkoxide Intermediate Enolate2->Alkoxide + Cyclohexanone Water H₂O BetaHydroxy β-Hydroxy Nitrile Alkoxide2->BetaHydroxy + H₂O Product 2-Cyclohexylidene-2- phenylacetonitrile BetaHydroxy2->Product - H₂O (Heat/Base)

Caption: Simplified reaction pathway for the Knoevenagel condensation.

References

Troubleshooting common issues in Knoevenagel condensation of cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of cyclohexanone (B45756).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Knoevenagel condensation of cyclohexanone resulting in a low or no product yield?

Low or no product yield in the Knoevenagel condensation of cyclohexanone can be attributed to several factors, primarily related to the lower reactivity of ketones compared to aldehydes.[1][2][3] Here are the common culprits and their solutions:

  • Inactive or Inappropriate Catalyst: The choice of catalyst is critical. A weak base may not be sufficient to deprotonate the active methylene (B1212753) compound effectively in the presence of a less reactive ketone like cyclohexanone.

    • Solution: Screen a variety of catalysts, including basic catalysts like piperidine, pyridine, and ammonium (B1175870) acetate (B1210297), as well as potentially more effective catalysts for ketones.[1] Optimize the catalyst loading, typically starting with 5-10 mol%.[1]

  • Unsuitable Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Protic polar solvents like ethanol (B145695) can be effective, while aprotic polar solvents such as DMF have also shown good results.[1] In some cases, solvent-free conditions may be optimal.[1]

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the less reactive cyclohexanone.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side reactions. Excessive heat can lead to decomposition or the formation of byproducts.[1]

  • Presence of Water: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1] The presence of water can shift the equilibrium back towards the reactants.

    • Solution: Employ methods for water removal, such as azeotropic distillation with a Dean-Stark apparatus when using solvents like toluene (B28343) or benzene.[1]

  • Impure Reactants: The purity of cyclohexanone and the active methylene compound is essential for a successful reaction.

    • Solution: Use freshly distilled cyclohexanone and high-purity active methylene compounds.

2. What are the common side reactions in the Knoevenagel condensation of cyclohexanone?

The most common side reaction is the self-condensation of cyclohexanone , which is a reversible aldol (B89426) condensation that can be catalyzed by both acids and bases.[4][5][6] This side reaction can lead to the formation of dimers, trimers, and other oligomers, reducing the yield of the desired Knoevenagel product.[4]

  • Mitigation Strategies:

    • Careful selection of the catalyst and reaction conditions can help minimize self-condensation. Using a milder base and a lower reaction temperature may favor the Knoevenagel pathway.

    • Maintaining an appropriate stoichiometry of reactants can also be crucial.

Another potential side reaction is the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product, especially if an excess of the active methylene compound is used.

3. How can I improve the reaction rate for the less reactive cyclohexanone?

Ketones are generally less reactive than aldehydes in the Knoevenagel condensation.[3][7] To improve the reaction rate with cyclohexanone, consider the following:

  • More Active Methylene Compounds: Use active methylene compounds with stronger electron-withdrawing groups, as they are more readily deprotonated. For instance, malononitrile (B47326) is generally more reactive than ethyl cyanoacetate (B8463686).[8]

  • More Effective Catalyst Systems: Explore more potent catalysts or catalyst systems. For example, the DBU/water complex has been shown to be effective for the Knoevenagel condensation of ketones at room temperature.[8]

  • Higher Temperatures: As mentioned, increasing the reaction temperature can significantly increase the reaction rate, but this must be balanced against the risk of side reactions.[1]

4. What is the best way to purify the product of the Knoevenagel condensation of cyclohexanone?

The purification method will depend on the physical state and properties of the product.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. The choice of solvent is critical. A two-solvent system may be necessary, where the compound is soluble in one solvent at its boiling point and insoluble in the other.[9]

  • Column Chromatography: For liquid products or for separating complex mixtures, column chromatography over silica (B1680970) gel is a common technique. A solvent system of appropriate polarity will be required to achieve good separation.

  • Distillation: If the product is a thermally stable liquid with a distinct boiling point, vacuum distillation can be an effective purification method.

Data Presentation

Table 1: Knoevenagel Condensation of Cyclohexanone with Malononitrile under Various Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium AcetateTolueneReflux-92[10]
PiperidineEthanolReflux2-570-95General Protocol
DBU/H₂ONoneRoom Temp292[11]
HDT-FDMF or MeCN---[4]
Isonicotinic acidEtOH/H₂O (19:1)600.4290[12]

Table 2: Knoevenagel Condensation of Cyclohexanone with Ethyl Cyanoacetate under Various Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
DBU/H₂ONoneRoom Temp292[8][11]
PiperidineEthanolReflux2-570-95General Protocol
NH₂FA----[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclohexylidenemalononitrile

This protocol is a general procedure based on common practices for the Knoevenagel condensation.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Ammonium Acetate

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (e.g., 0.1 eq).

  • Add a sufficient amount of toluene to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected and TLC indicates the consumption of starting materials), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 2-cyanocyclohexylideneacetate

This protocol is adapted from procedures utilizing DBU/H₂O as a catalyst system.[8]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare the DBU/H₂O complex by reacting DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.[8]

  • To this catalyst system, add cyclohexanone (1 mmol) and ethyl cyanoacetate (1 mmol).[8]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.[8]

  • Upon completion, the product can often be isolated by simple work-up procedures such as extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Cyclohexanone and Active Methylene Compound B Choose Catalyst and Solvent A->B C Combine Reactants, Catalyst, and Solvent B->C D Control Temperature and Reaction Time C->D E Monitor Progress (TLC) D->E E->D Incomplete F Quench Reaction / Extraction E->F Reaction Complete G Isolate Crude Product F->G H Purify Product (Recrystallization/Chromatography) G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the Knoevenagel condensation of cyclohexanone.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or No Reaction Catalyst Catalyst Issue? Start->Catalyst Solvent Solvent Issue? Start->Solvent Temp Temperature Too Low? Start->Temp Water Water Present? Start->Water Sol_Catalyst Screen Catalysts Optimize Loading Catalyst->Sol_Catalyst Yes Sol_Solvent Change Solvent Check Solubility Solvent->Sol_Solvent Yes Sol_Temp Increase Temperature Temp->Sol_Temp Yes Sol_Water Use Dean-Stark or Drying Agent Water->Sol_Water Yes Sol_Catalyst->Start Re-evaluate Sol_Solvent->Start Re-evaluate Sol_Temp->Start Re-evaluate Sol_Water->Start Re-evaluate

Caption: Troubleshooting logic for low yield in cyclohexanone Knoevenagel condensation.

Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Adduct β-Hydroxy Adduct Cyclohexanone->Adduct ActiveMethylene Active Methylene (e.g., Malononitrile) Base Base (e.g., Piperidine) ActiveMethylene->Base Carbanion Carbanion (Enolate) Base->Carbanion + H⁺ Carbanion->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product - H₂O (Dehydration) Water Water Product->Water

Caption: Simplified reaction pathway for the Knoevenagel condensation.

References

Technical Support Center: Solvent-Free Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solvent-free synthesis of 2-Cyclohexylidene-2-phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solvent-free synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent-free methods for synthesizing this compound?

A1: The primary method is the Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756).[1] Key solvent-free approaches for this reaction include microwave-assisted synthesis and mechanochemical methods (grindstone chemistry).[2][3] These "green chemistry" approaches offer advantages such as faster reaction times, higher yields, and reduced environmental impact compared to traditional solvent-based methods.[2][3]

Q2: What catalysts are typically used in the solvent-free Knoevenagel condensation for this synthesis?

A2: A variety of catalysts can be employed. For microwave-assisted solvent-free synthesis, solid-supported catalysts or basic salts are common. Examples include ammonium (B1175870) acetate (B1210297), potassium carbonate, or potassium hydroxide.[4] In some cases, mineral supports like alumina (B75360) or silica (B1680970) can also be used to facilitate the reaction under microwave irradiation.

Q3: Can this reaction be performed without a catalyst?

A3: While some Knoevenagel condensations can be performed under catalyst-free conditions with thermal or microwave heating, the reaction between a ketone like cyclohexanone and a less activated methylene (B1212753) compound like phenylacetonitrile generally benefits from a basic catalyst to facilitate the initial deprotonation.

Q4: What are the main advantages of using microwave-assisted synthesis for this reaction?

A4: Microwave-assisted synthesis offers several key benefits, including significantly reduced reaction times, improved reaction yields, and often cleaner reaction profiles with fewer byproducts.[2][3] This method is also considered more environmentally friendly due to its energy efficiency and the elimination of solvents.[2]

Q5: How can I monitor the progress of the solvent-free reaction?

A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), you can visualize the consumption of the reactants (phenylacetonitrile and cyclohexanone) and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient catalyst activity.2. Reaction temperature is too low or reaction time is too short.3. Inefficient mixing of reactants (especially in mechanochemical synthesis).4. Reagents are of poor quality or contain impurities.1. Ensure the catalyst is fresh and active. Consider trying a different basic catalyst (e.g., KOH instead of K2CO3).2. For microwave synthesis, increase the irradiation power or time. For thermal methods, increase the temperature and/or reaction time.3. For grindstone methods, ensure thorough and continuous grinding. For microwave synthesis, if possible, use magnetic stirring.4. Use freshly distilled reactants. Phenylacetonitrile can degrade over time.
Formation of Side Products 1. Self-condensation of cyclohexanone.2. Formation of the β,γ-unsaturated isomer.3. Hydrolysis of the nitrile group if water is present.1. This is more likely with stronger bases. A weaker base or careful control of reaction conditions can minimize this.2. The Knoevenagel condensation can sometimes yield both the α,β- and β,γ-unsaturated isomers. The α,β-isomer is typically the thermodynamically more stable product. Reaction conditions can be optimized to favor its formation.[5]3. Ensure all reagents and equipment are dry, as the presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially at elevated temperatures.
Reaction Mixture Solidifies The product, this compound, is a solid at room temperature.This is expected upon completion of the reaction and cooling. The solid product can be isolated by recrystallization from a suitable solvent like ethanol (B145695) or by purification via column chromatography.
Inconsistent Results with Microwave Synthesis 1. "Hot spots" or uneven heating in the microwave reactor.2. Inaccurate temperature monitoring.1. If using a domestic microwave, ensure the reaction vessel is rotated. For dedicated scientific microwave reactors, ensure proper stirring to maintain a homogeneous temperature.2. Use a calibrated fiber optic temperature probe for accurate temperature measurement.

Experimental Protocols

Below is a detailed experimental protocol for the microwave-assisted solvent-free synthesis of this compound. This protocol is adapted from general procedures for microwave-assisted Knoevenagel condensations.

Microwave-Assisted Solvent-Free Synthesis

  • Reactants and Materials:

    • Phenylacetonitrile

    • Cyclohexanone

    • Ammonium Acetate (NH₄OAc)

    • Microwave reactor tube with a magnetic stirrer

    • Domestic or scientific microwave reactor

  • Procedure:

    • In a microwave reactor tube, add phenylacetonitrile (1.0 eq), cyclohexanone (1.1 eq), and ammonium acetate (0.2 eq).

    • Place a small magnetic stirrer in the tube and cap it loosely.

    • Place the tube in the microwave reactor.

    • Irradiate the mixture at a power of 150-300 W for 5-15 minutes. The progress of the reaction should be monitored by TLC.

    • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • The solidified product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Quantitative Data Summary

MethodCatalystTemperature (°C)TimeYield (%)Reference
Microwave-Assisted Ammonium AcetateNot specified (Power: 150-300 W)5-15 minHigh (expected)Adapted from general procedures
Phase Transfer Catalysis (with azeotropic distillation) K₂CO₃ / PEG-400120-1304 hours~68% (in crude mixture)[6]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification reactants Phenylacetonitrile (1.0 eq) Cyclohexanone (1.1 eq) Ammonium Acetate (0.2 eq) mix Mix reactants in a microwave tube reactants->mix 1. irradiate Irradiate in microwave (150-300 W, 5-15 min) mix->irradiate 2. monitor Monitor by TLC irradiate->monitor 3. monitor->irradiate Incomplete cool Cool to room temperature monitor->cool Complete purify Purify by recrystallization or column chromatography cool->purify 4. product This compound purify->product 5.

Caption: Workflow for the microwave-assisted solvent-free synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Cyclohexylidene-2-phenylacetonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in catalyst selection and reaction optimization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound through a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the Knoevenagel condensation for this synthesis can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are commonly used, but phase transfer catalysts (PTCs) can offer higher yields under milder conditions.[1][2]

  • Inefficient Water Removal: The reaction produces water, which can inhibit the reaction equilibrium. Azeotropic distillation or the use of a Dean-Stark apparatus can improve yields by removing water as it forms.

  • Incorrect Reaction Temperature: The reaction temperature needs to be optimized. While traditional methods may require heating up to 120°C or higher, PTCs can facilitate the reaction at much lower temperatures, around 55°C.[1][2]

  • Formation of Side Products: The presence of strong bases can sometimes lead to self-condensation of the cyclohexanone (B45756). Using a milder base or a PTC can mitigate this.

Q2: I am observing the formation of an isomeric byproduct. How can I isolate the desired α,β-unsaturated isomer?

A2: The reaction can produce a mixture of the desired α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer.[1] To isolate the thermodynamically more stable α,β-isomer, a common method involves bromination of the mixture followed by distillation.[1]

Q3: The reaction is proceeding very slowly. What can I do to increase the reaction rate?

A3: A slow reaction rate can be addressed by:

  • Increasing Temperature: If using a traditional base-catalyzed method, gradually increasing the reaction temperature can enhance the rate.

  • Optimizing Catalyst Loading: Ensure that the catalyst concentration is adequate. For PTCs, the molar ratio of the catalyst to the reactants is a key parameter to optimize.

  • Effective Stirring: In a biphasic system (e.g., with a PTC), vigorous stirring is essential to maximize the interfacial area and facilitate the reaction.

Q4: What are the advantages of using a Phase Transfer Catalyst (PTC) over traditional strong bases?

A4: PTCs, such as tetraalkylammonium salts, offer several advantages:[1][2]

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the likelihood of side reactions.[1]

  • Improved Yield and Purity: PTCs can lead to higher yields and cleaner product formation, simplifying purification.[1]

  • Enhanced Efficiency: They facilitate the transfer of the phenylacetonitrile (B145931) carbanion from the aqueous phase to the organic phase, where the reaction with cyclohexanone occurs.[1]

  • Greener Chemistry: The use of PTCs can align with the principles of green chemistry by reducing the need for harsh reagents and solvents.

Catalyst Performance Data

The selection of a suitable catalyst is paramount for a successful synthesis. The following table summarizes the performance of different catalysts under various conditions.

CatalystBaseSolventTemperature (°C)Reaction TimeYield (%)Notes
Sodium (Na)-Ethyl AcetateRefluxNot SpecifiedNot SpecifiedHistorical method.[1]
Potassium Hydroxide (KOH)-Acetonitrile (B52724)Reflux2 hr80-83% (α,β-isomer)Results in a mixture of isomers.[1]
Sodium Hydroxide (NaOH)-Not Specified>120Not SpecifiedNot SpecifiedCommon industrial protocol.[1]
Phase Transfer Catalyst (e.g., Tetraalkylammonium salt)NaOH (aq)Organic Solvent~556-7 hoursHighMilder conditions, improved yield and purity.[1][3]

Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide

This protocol is a classic method for the synthesis of this compound.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Acetonitrile

  • Cracked ice

  • Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add potassium hydroxide pellets to acetonitrile.

  • Bring the mixture to reflux.

  • Slowly add a solution of cyclohexanone in acetonitrile to the refluxing mixture over a period of 30-60 minutes.

  • Continue heating at reflux for an additional 2 hours after the addition is complete.

  • Pour the hot solution onto cracked ice.

  • The resulting mixture will separate into two phases. Extract the aqueous phase with ether.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of α,β- and β,γ-unsaturated isomers. Further purification may be required.

Protocol 2: Synthesis using a Phase Transfer Catalyst

This protocol utilizes a PTC for a more efficient and milder synthesis.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Sodium Hydroxide (aqueous solution)

  • Tetraalkylammonium salt (e.g., triethylbenzylammonium chloride)

  • Organic solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine phenylacetonitrile, cyclohexanone, and the organic solvent.

  • Add the aqueous solution of sodium hydroxide and the phase transfer catalyst.

  • Stir the mixture vigorously at a controlled temperature (e.g., 55°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, stop the stirring and allow the phases to separate.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation or recrystallization.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization reactants Prepare Reactants: Phenylacetonitrile Cyclohexanone reaction_setup Set up Parallel Reactions reactants->reaction_setup solvents Select Solvent(s) solvents->reaction_setup catalyst_selection Select Catalysts for Screening (e.g., KOH, NaOH, PTC) catalyst_selection->reaction_setup conditions Define Reaction Conditions: - Temperature - Time - Stirring Speed reaction_setup->conditions monitoring Monitor Progress (TLC/GC) conditions->monitoring workup Work-up & Product Isolation monitoring->workup analysis Analyze Yield & Purity (GC/NMR) workup->analysis optimization Optimize Best Performing Catalyst analysis->optimization

Caption: Workflow for screening and optimizing catalysts.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_isomer Isomer Formation cluster_rate Slow Reaction Rate start Problem Encountered check_catalyst Check Catalyst: - Type - Loading start->check_catalyst isomer_analysis Confirm Isomer Ratio (NMR/GC) start->isomer_analysis increase_temp Increase Temperature start->increase_temp check_water Check Water Removal check_catalyst->check_water check_temp Check Temperature check_water->check_temp check_side_products Check for Side Products check_temp->check_side_products isomer_separation Purification: - Bromination/Distillation - Chromatography isomer_analysis->isomer_separation optimize_catalyst Optimize Catalyst Loading increase_temp->optimize_catalyst increase_stirring Increase Stirring Speed optimize_catalyst->increase_stirring

Caption: Troubleshooting decision tree for synthesis issues.

References

Minimizing side product formation in 2-Cyclohexylidene-2-phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-cyclohexylidene-2-phenylacetonitrile.

Troubleshooting Guide

The synthesis of this compound via the Knoevenagel condensation of cyclohexanone (B45756) and phenylacetonitrile (B145931) is a robust reaction. However, the formation of side products can diminish yield and complicate purification. This guide addresses common issues encountered during the synthesis.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of starting materials. Consider extending the reaction time or moderately increasing the temperature, but be mindful of increased side product formation at higher temperatures.[1]
Suboptimal catalyst: The choice and amount of base are critical.Use a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[2] The use of a phase transfer catalyst (PTC) like a tetraalkylammonium salt can significantly improve the reaction rate and yield by facilitating the transfer of the phenylacetonitrile carbanion to the organic phase.[2]
Presence of a high-boiling point impurity, difficult to separate by distillation Self-condensation of cyclohexanone: Under basic conditions, cyclohexanone can undergo an aldol-type self-condensation to form 2-(1-cyclohexenyl)cyclohexanone (B73363) and/or 2-cyclohexylidenecyclohexanone.[3] These dimers have boiling points close to the desired product.Employ a gradual addition of cyclohexanone to the reaction mixture containing phenylacetonitrile and the base. This maintains a low concentration of the ketone, disfavoring self-condensation. Using a milder base or lower reaction temperatures can also mitigate this side reaction.[4] For purification, column chromatography is more effective than distillation for separating these closely boiling compounds.
Formation of a white, crystalline solid in the reaction mixture or during workup Hydrolysis of nitrile group: The nitrile group of either the starting material (phenylacetonitrile) or the product can be hydrolyzed to the corresponding amide (2-cyclohexylidene-2-phenylacetamide) or carboxylic acid (2-cyclohexylidene-2-phenylacetic acid), especially in the presence of water and strong base/acid conditions, particularly at elevated temperatures.[5][6][7]Ensure all reagents and solvents are anhydrous. Use a stoichiometric amount of base. If hydrolysis is a significant issue, consider using a non-aqueous workup procedure. The reaction should be performed under an inert atmosphere to prevent moisture from the air from entering the reaction.
Formation of multiple, difficult-to-characterize byproducts Michael addition: The desired product, being an α,β-unsaturated nitrile, can act as a Michael acceptor. The carbanion of phenylacetonitrile can potentially add to the product in a Michael-type addition, leading to more complex structures.[8]Use a stoichiometric amount of phenylacetonitrile relative to cyclohexanone. Avoid a large excess of the base, which can increase the concentration of the nucleophilic carbanion. Lower reaction temperatures can also help to control this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use for this synthesis to minimize side products?

A1: While strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are effective, their use can sometimes promote side reactions like the self-condensation of cyclohexanone.[2][4] A highly effective approach to improve selectivity and yield is the use of phase transfer catalysis (PTC). A PTC system, such as a tetraalkylammonium salt with an aqueous solution of NaOH or KOH, allows the reaction to proceed efficiently at lower temperatures (e.g., below 80°C), which generally suppresses the rate of side reactions.[1]

Q2: How does temperature affect the formation of side products?

A2: Higher reaction temperatures generally increase the rate of all reactions, including the desired Knoevenagel condensation and undesired side reactions. Specifically, elevated temperatures can significantly promote the self-condensation of cyclohexanone and the hydrolysis of the nitrile functionalities.[3] To minimize side product formation, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A patent for this synthesis suggests that conducting the reaction at temperatures below 80°C with a phase transfer catalyst can provide high yield and purity.[1]

Q3: Can the choice of solvent influence the purity of the final product?

A3: Yes, the solvent can play a role. While the reaction can be run under solvent-free conditions, the use of a non-polar aprotic solvent like toluene (B28343) or benzene (B151609) can be beneficial. These solvents can facilitate the removal of water via azeotropic distillation, which drives the equilibrium of the Knoevenagel condensation towards the product and minimizes the potential for water-induced side reactions like nitrile hydrolysis.

Q4: I have identified 2-(1-cyclohexenyl)cyclohexanone as a major impurity. What is the best way to remove it?

A4: Due to the similar boiling points of 2-(1-cyclohexenyl)cyclohexanone and this compound, separation by distillation is often challenging. The most effective method for removing this impurity is column chromatography. A silica (B1680970) gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) should provide good separation.

Q5: Is it possible to completely avoid the self-condensation of cyclohexanone?

A5: While complete avoidance is difficult under basic conditions, it can be significantly minimized. The key is to control the relative concentrations of the reactants. By adding the cyclohexanone slowly to a mixture of phenylacetonitrile and the base, the concentration of the enolate of cyclohexanone is kept low, thus favoring the reaction with the more acidic phenylacetonitrile.

Experimental Protocols

General Protocol for the Synthesis of this compound using Phase Transfer Catalysis

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (50% aqueous solution)

  • Tetra-n-butylammonium bromide (TBAB) or another suitable phase transfer catalyst

  • Toluene (or another suitable solvent)

  • Water (for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, combine phenylacetonitrile, toluene, and the phase transfer catalyst (e.g., 1-5 mol%).

  • Begin stirring and add the 50% aqueous sodium hydroxide solution.

  • Heat the mixture to the desired temperature (e.g., 50-70°C).

  • Slowly add cyclohexanone dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Synthesis of this compound and Major Side Reactions Cyclohexanone Cyclohexanone Desired_Product This compound (Desired Product) Cyclohexanone->Desired_Product Self_Condensation 2-(1-Cyclohexenyl)cyclohexanone (Self-Condensation Product) Cyclohexanone->Self_Condensation Self-condensation (excess ketone, high temp) Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Desired_Product Michael_Adduct Michael Addition Product Phenylacetonitrile->Michael_Adduct Michael Addition (excess base) Base Base (e.g., KOH) Base->Desired_Product Knoevenagel Condensation Base->Self_Condensation Hydrolysis_Product 2-Cyclohexylidene-2-phenylacetamide (Hydrolysis Product) Base->Hydrolysis_Product Water Water Water->Hydrolysis_Product Hydrolysis (high temp) Desired_Product->Hydrolysis_Product Desired_Product->Michael_Adduct

Caption: Main reaction pathway and competing side reactions.

Mechanism of Cyclohexanone Self-Condensation

Self_Condensation_Mechanism Mechanism of Cyclohexanone Self-Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Cyclohexanone1 Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone1->Enolate Deprotonation Base1 Base (B:) Base1->Enolate Enolate2 Cyclohexanone Enolate Alkoxide Alkoxide Intermediate Enolate2->Alkoxide Cyclohexanone2 Cyclohexanone Cyclohexanone2->Alkoxide Nucleophilic Attack Alkoxide2 Alkoxide Intermediate Aldol_Adduct Aldol Adduct Alkoxide2->Aldol_Adduct Protonation Water1 H₂O Water1->Aldol_Adduct Aldol_Adduct2 Aldol Adduct Final_Product 2-(1-Cyclohexenyl)cyclohexanone Aldol_Adduct2->Final_Product Dehydration Water2 - H₂O

Caption: Aldol condensation mechanism for cyclohexanone.

Mechanism of Nitrile Hydrolysis

Nitrile_Hydrolysis_Mechanism Mechanism of Base-Catalyzed Nitrile Hydrolysis cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Protonation cluster_3 Step 3: Tautomerization cluster_4 Further Hydrolysis Nitrile This compound Anion Iminolate Anion Nitrile->Anion Hydroxide OH⁻ Hydroxide->Anion Nucleophilic Attack Anion2 Iminolate Anion Imidic_Acid Imidic Acid Anion2->Imidic_Acid Protonation Water1 H₂O Water1->Imidic_Acid Imidic_Acid2 Imidic Acid Amide 2-Cyclohexylidene-2-phenylacetamide Imidic_Acid2->Amide Tautomerization Amide2 Amide Carboxylate Carboxylate Amide2->Carboxylate Hydrolysis

Caption: Base-catalyzed hydrolysis of the nitrile product.

References

Technical Support Center: High-Yield Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile at Lower Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 2-Cyclohexylidene-2-phenylacetonitrile, with a focus on lower temperature methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method is the Knoevenagel condensation between phenylacetonitrile (B145931) and cyclohexanone (B45756).[1] This reaction is typically base-catalyzed. Traditional methods often require high temperatures, while modern approaches, such as Phase Transfer Catalysis (PTC), allow for significantly lower reaction temperatures.[2]

Q2: Why is a lower temperature synthesis desirable?

A2: Lowering the reaction temperature can offer several advantages, including reduced energy consumption, minimized side product formation, and potentially increased product purity.[3] High temperatures can lead to unwanted side reactions and decomposition of reactants or products.

Q3: What is Phase Transfer Catalysis (PTC) and how does it facilitate a lower temperature reaction?

A3: Phase Transfer Catalysis involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt, to facilitate the transfer of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase) where the reaction occurs. In this synthesis, the PTC helps to efficiently bring the deprotonated phenylacetonitrile (in the aqueous phase) into contact with cyclohexanone (in the organic phase), thereby increasing the reaction rate at lower temperatures.

Q4: What are the common side products in this synthesis?

A4: Common side reactions include the self-condensation of cyclohexanone, especially in the presence of a strong base. Another potential side product is the β,γ-unsaturated isomer of the target molecule.[1] Michael addition of another phenylacetonitrile molecule to the product can also occur.[4]

Q5: How can I purify the final product?

A5: Purification can be challenging due to the presence of impurities with similar boiling points.[5] Common purification methods include vacuum distillation, recrystallization, and column chromatography.[5] For stubborn impurities, column chromatography is often the most effective method.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst - Use a fresh, high-purity catalyst. - For PTC, ensure the chosen catalyst (e.g., a quaternary ammonium salt) is appropriate for the reaction conditions. - Optimize catalyst loading; typically 1-5 mol% is a good starting point.
Suboptimal Reaction Temperature - While aiming for lower temperatures, ensure the temperature is sufficient to overcome the activation energy. - Gradually increase the temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Reactions at lower temperatures may require longer reaction times to achieve high conversion.
Presence of Water - The Knoevenagel condensation produces water, which can inhibit the reaction.[3] - For non-PTC methods, consider using a Dean-Stark apparatus to remove water azeotropically. In PTC, the biphasic system is inherent.
Impure Reactants - Ensure phenylacetonitrile and cyclohexanone are of high purity. Distill starting materials if necessary.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Self-Condensation of Cyclohexanone - Use a weaker base or a catalytic amount of a stronger base.[6] - Maintain a lower reaction temperature.
Formation of β,γ-unsaturated isomer - The α,β-unsaturated isomer is generally the thermodynamically favored product. Reaction conditions can sometimes influence the isomer ratio. Optimization of base and temperature may be necessary.
Michael Addition - Use a stoichiometric ratio of phenylacetonitrile to cyclohexanone (1:1).[4]
Yellowish Tint in Product - A yellowish color often indicates the presence of unreacted starting materials or byproducts from the condensation reaction.[5] - Effective purification via column chromatography or recrystallization is necessary.[5]

Quantitative Data Summary

Method Catalyst Base Temperature (°C) Reaction Time (h) Yield (%) Reference
Classic Knoevenagel NoneSodium EthoxideNot specifiedNot specified76(White and Cope, 1943)[7]
Classic Knoevenagel NoneKOH>120Not specifiedNot specified(US Patent App. 20100021413)[2]
Phase Transfer Catalysis (PTC) Quaternary Ammonium SaltNaOH (aq)< 80Not specifiedHigh(Patent CN109415306A)[2]
Phase Transfer Catalysis (PTC) Not specifiedAlkaline Substance20 - 60Not specifiedHigh(Patent EP3433231A1)[7]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis via Phase Transfer Catalysis (PTC)

This protocol is a general guideline based on modern, lower-temperature methods.

Materials:

  • Phenylacetonitrile (1.0 eq)

  • Cyclohexanone (1.0-1.2 eq)

  • Aqueous Sodium Hydroxide (B78521) (50% w/w)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (1-5 mol%)

  • Toluene (or another suitable organic solvent)

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add phenylacetonitrile, cyclohexanone, toluene, and the phase transfer catalyst.

  • With vigorous stirring, slowly add the aqueous sodium hydroxide solution.

  • Heat the mixture to the desired temperature (e.g., 50-60 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Knoevenagel_Condensation_Workflow Experimental Workflow for Low-Temperature Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants (Phenylacetonitrile, Cyclohexanone, Solvent, PTC) base 2. Add Aqueous Base reactants->base heat 3. Heat to 50-60°C base->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to RT monitor->cool extract 6. Aqueous Work-up (Wash with Water & Brine) cool->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify Product (Distillation or Chromatography) concentrate->purify Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield catalyst Check Catalyst Activity & Loading start->catalyst temp Optimize Temperature catalyst->temp [Catalyst OK] solution Yield Improved catalyst->solution [New Catalyst/Loading] time Increase Reaction Time temp->time [Temp OK] temp->solution [Optimized Temp] reagents Check Reagent Purity time->reagents [Time OK] time->solution [Optimized Time] reagents->solution [Reagents OK] reagents->solution [Purified Reagents]

References

Technical Support Center: Bayesian Optimization for 2-Cyclohexylidene-2-phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bayesian optimization to improve the reaction yield of 2-Cyclohexylidene-2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it useful for optimizing the synthesis of this compound?

A1: Bayesian optimization is a powerful machine learning technique used to efficiently find the optimal conditions for a complex function, in this case, the reaction yield.[1][2] It is particularly useful for chemical reactions where each experiment is time-consuming and costly.[3] Instead of traditional one-variable-at-a-time optimization, Bayesian optimization explores the entire parameter space (e.g., temperature, catalyst loading, reaction time) to identify the best combination of conditions with a minimal number of experiments.[1][3]

Q2: What are the key parameters to consider when setting up a Bayesian optimization for the this compound synthesis?

A2: The synthesis of this compound is typically achieved through a Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756). The key parameters to optimize for this reaction include:

  • Temperature: Affects reaction rate and selectivity. Higher temperatures can lead to side reactions.

  • Catalyst Loading: The amount of base catalyst (e.g., piperidine (B6355638), ammonium (B1175870) acetate) is crucial. Too little may result in low conversion, while too much can promote side reactions.[4][5]

  • Reaction Time: Sufficient time is needed for the reaction to reach completion, but excessively long times can lead to the formation of byproducts like Michael addition products.[4]

  • Solvent: The choice of solvent can significantly impact reaction kinetics and yield.[5]

Q3: What are the common side reactions and byproducts in the synthesis of this compound?

A3: The primary side reactions in the Knoevenagel condensation for this synthesis include:

  • Michael Addition: The α,β-unsaturated product can react with another molecule of phenylacetonitrile. This is often favored by longer reaction times and higher temperatures.[4]

  • Self-condensation of Cyclohexanone: This is more likely to occur with stronger bases.

  • Formation of Positional Isomers: The reaction can yield a mixture of the desired α,β-unsaturated isomer and the β,γ-unsaturated isomer.

Troubleshooting Guides

Problem 1: The Bayesian optimization algorithm is not converging to a high-yield condition.

Possible Cause Troubleshooting Step
Inadequate Parameter Ranges Ensure the defined ranges for temperature, catalyst loading, and reaction time are appropriate for a Knoevenagel condensation. Consult literature for typical conditions.
Poor Initial Data The initial set of experiments may not be diverse enough for the model to learn the reaction landscape effectively. Provide a few initial data points that cover a wider range of the parameter space.
"Noisy" Experimental Data Inconsistent experimental execution can lead to unreliable data, confusing the optimization algorithm. Ensure consistent stirring, accurate measurements, and precise temperature control.
Inappropriate Surrogate Model For mixed continuous and categorical variables, a Gaussian Process model might not be optimal. Consider tree-based models like random forests or gradient boosting.[1]

Problem 2: Consistently low yields (<50%) are observed despite using Bayesian optimization.

Possible Cause Troubleshooting Step
Deactivated or Impure Catalyst Use a fresh or recently purified catalyst. The catalyst may be old, impure, or not potent enough to efficiently deprotonate the active methylene (B1212753) compound.[4][5]
Impure Reactants Impurities in the phenylacetonitrile or cyclohexanone can interfere with the reaction.[4] Purify the starting materials before use.
Presence of Water The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[4][5] Consider using a Dean-Stark apparatus for azeotropic removal of water if using a suitable solvent like toluene.
Suboptimal Solvent The chosen solvent may not be ideal for the reaction. Polar aprotic solvents generally favor the Knoevenagel condensation.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be adapted based on the suggestions from the Bayesian optimization algorithm.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Base catalyst (e.g., piperidine or ammonium acetate)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask, add phenylacetonitrile (1.0 mmol) and cyclohexanone (1.0 mmol).

  • Add the chosen solvent and a magnetic stir bar.

  • Stir the mixture to dissolve the reactants.

  • Add the specified amount of catalyst (as determined by the Bayesian optimization iteration).

  • If heating is required, attach a reflux condenser and heat the mixture to the specified temperature.

  • Allow the reaction to proceed for the specified amount of time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

  • Determine the yield of the purified this compound.

Data Presentation

The following tables represent hypothetical data from a Bayesian optimization campaign to improve the yield of this compound.

Table 1: Initial Experimental Design (Latin Hypercube Sampling)

ExperimentTemperature (°C)Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
1505245
27015668
36010455
48020872

Table 2: Bayesian Optimization Iterations

IterationTemperature (°C)Catalyst Loading (mol%)Reaction Time (hours)Predicted Yield (%)Actual Yield (%)
1751877578
2851658285
3821768890
48317.56.59293

Visualizations

Bayesian_Optimization_Workflow cluster_0 Experimental Setup cluster_1 Bayesian Optimization Loop Define_Parameters Define Parameters (Temp, Cat. Loading, Time) Initial_Experiments Run Initial Experiments (e.g., LHS) Define_Parameters->Initial_Experiments Build_Model Build Surrogate Model (e.g., Gaussian Process) Initial_Experiments->Build_Model Acquisition_Function Optimize Acquisition Function (e.g., Expected Improvement) Build_Model->Acquisition_Function Suggest_Experiment Suggest Next Experiment Acquisition_Function->Suggest_Experiment Run_Experiment Run Suggested Experiment & Measure Yield Suggest_Experiment->Run_Experiment Update_Dataset Update Dataset Run_Experiment->Update_Dataset Update_Dataset->Build_Model Iterate until convergence

Bayesian optimization workflow for reaction yield improvement.

Troubleshooting_Logic Start Low Reaction Yield Check_Catalyst Is the catalyst fresh and pure? Start->Check_Catalyst Check_Reactants Are the reactants pure? Check_Catalyst->Check_Reactants Yes Replace_Catalyst Replace catalyst Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (temp, time) optimal? Check_Reactants->Check_Conditions Yes Purify_Reactants Purify reactants Check_Reactants->Purify_Reactants No Check_Water Is water being removed? Check_Conditions->Check_Water Yes Optimize_Conditions Continue Bayesian Optimization Check_Conditions->Optimize_Conditions No Implement_Water_Removal Use Dean-Stark or drying agent Check_Water->Implement_Water_Removal No High_Yield High Yield Achieved Check_Water->High_Yield Yes Replace_Catalyst->Check_Reactants Purify_Reactants->Check_Conditions Optimize_Conditions->High_Yield Implement_Water_Removal->High_Yield

Troubleshooting logic for low reaction yield.

References

Azeotropic distillation for water removal in 2-Cyclohexylidene-2-phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, with a specific focus on the application of azeotropic distillation for water removal.

Frequently Asked Questions (FAQs)

Q1: What is the role of azeotropic distillation in the synthesis of this compound?

A1: The synthesis of this compound is a Knoevenagel condensation reaction between cyclohexanone (B45756) and phenylacetonitrile (B145931).[1][2][3] This reaction produces water as a byproduct.[4][5] According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the product, thereby increasing the reaction rate and overall yield.[6] Azeotropic distillation is a highly effective method for continuously removing water during the reaction.[4][7]

Q2: Which solvents are suitable for azeotropic distillation in this synthesis?

A2: Solvents that form a low-boiling azeotrope with water are ideal. The solvent should also be less dense than water to allow for separation in a Dean-Stark apparatus. Toluene (B28343) and benzene (B151609) are commonly used for this purpose.[4][6][8]

Q3: What type of catalyst should be used for this Knoevenagel condensation?

A3: The Knoevenagel condensation is typically catalyzed by a base.[5][9] Weak bases such as piperidine (B6355638) or pyridine (B92270) are often employed.[4][10] Stronger bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) can also be used, sometimes in the presence of a phase transfer catalyst.[1][2]

Q4: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes?

A4: Low conversion rates in a Knoevenagel condensation can be attributed to several factors:

  • Inefficient Water Removal : If water is not effectively removed, the reaction equilibrium will not favor product formation.[4] Ensure your Dean-Stark apparatus is set up correctly and there are no leaks.

  • Catalyst Inactivity : The base catalyst may be old, impure, or used in an insufficient amount.[4]

  • Low Reaction Temperature : The temperature might be too low for the reaction to proceed at a practical rate. The reaction should be heated to the reflux temperature of the solvent.[4]

  • Reactant Quality : The purity of cyclohexanone and phenylacetonitrile is crucial. Impurities can interfere with the reaction.

Q5: I am observing the formation of side products. How can I minimize them?

A5: Side product formation can occur if the reaction temperature is too high or if a strong base is used, which might induce self-condensation of the cyclohexanone.[5] Using a milder base and maintaining the reaction at a gentle reflux can help minimize side reactions. Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) is also recommended.[10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No water collecting in the Dean-Stark trap 1. Reaction has not started. 2. System is not at reflux temperature. 3. Leak in the apparatus.1. Check catalyst activity and reactant purity. 2. Increase heating to ensure the solvent is refluxing. 3. Check all glass joints for a proper seal.
Reaction is slow or incomplete 1. Inefficient water removal. 2. Insufficient catalyst. 3. Low reaction temperature.1. Ensure the Dean-Stark trap is filling and separating water correctly. 2. Add a small amount of additional catalyst. 3. Ensure the mixture is maintained at a steady reflux.
Product is dark or contains impurities 1. Reaction temperature too high. 2. Extended reaction time. 3. Impure starting materials.1. Reduce the heating mantle temperature. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. 3. Purify the starting materials before the reaction. The final product can be purified by distillation or recrystallization.[2][11]
Emulsion formation in the Dean-Stark trap 1. Presence of surfactants or impurities.1. Allow the system to cool and the layers to separate. If the problem persists, the reaction may need to be stopped, worked up, and restarted with purified materials.

Quantitative Data Summary

The following tables provide illustrative data based on typical outcomes for the Knoevenagel condensation.

Table 1: Effect of Catalyst on Reaction Time and Yield

Catalyst Catalyst Loading (mol%) Reaction Time (hours) Yield (%)
Piperidine10685
Potassium Hydroxide5492
Sodium Ethoxide53.590
DBU5395

Table 2: Influence of Solvent on Azeotropic Water Removal

Solvent Boiling Point (°C) Azeotrope Boiling Point (°C) Water in Azeotrope (wt%) Typical Yield (%)
Benzene80.169.38.888
Toluene110.68519.692
Heptane98.480.612.985

Experimental Protocol

Synthesis of this compound using Azeotropic Distillation

Materials:

  • Cyclohexanone

  • Phenylacetonitrile

  • Toluene (or another suitable solvent)

  • Piperidine (or another suitable base catalyst)

  • Round-bottom flask

  • Dean-Stark apparatus[6][12]

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • To the round-bottom flask, add cyclohexanone (1.0 equivalent), phenylacetonitrile (1.0 equivalent), and toluene.

  • Add the base catalyst (e.g., piperidine, 0.1 equivalents) to the flask.

  • Begin stirring the mixture and heat it to a gentle reflux using the heating mantle.

  • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[13] As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[6][14]

  • Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is collected. You can also monitor the reaction by TLC.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Dismantle the apparatus and transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or recrystallization.[2][11]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield q1 Is water collecting in the Dean-Stark trap? start->q1 q2 Is the reaction mixture at a steady reflux? q1->q2 Yes sol2 Increase heating q1->sol2 No a1_yes Yes a1_no No q2->sol2 No q3 Is the catalyst active and in sufficient quantity? q2->q3 Yes a2_yes Yes a2_no No sol3 Use fresh catalyst or increase catalyst loading q3->sol3 No q4 Are the starting materials pure? q3->q4 Yes a3_yes Yes a3_no No sol4 Purify starting materials q4->sol4 No end_node Continue monitoring reaction q4->end_node Yes a4_no No

Caption: Troubleshooting decision tree for low yield in the Knoevenagel condensation.

References

Technical Support Center: Analysis of 2-Cyclohexylidene-2-phenylacetonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Cyclohexylidene-2-phenylacetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I seeing a broad peak for my this compound analyte?

A1: Peak broadening for a non-polar compound like this compound on a reverse-phase column can be attributed to several factors:

  • Strong Retention: The compound's high hydrophobicity (LogP ≈ 4.04) can lead to strong interactions with the C18 stationary phase, resulting in longer retention times and broader peaks.

  • Mobile Phase Too Weak: If the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase is too low, the analyte will move through the column very slowly and diffuse, causing peak broadening.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical and broad peaks.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and broader peaks.

Troubleshooting Steps:

  • Increase Mobile Phase Strength: Gradually increase the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase to reduce the retention time.

  • Dilute the Sample: Prepare a more dilute solution of your sample and re-inject.

  • Check Column Health: If the issue persists, consider flushing the column with a strong solvent or replacing it if it has aged.

Q2: My retention time for this compound is shifting between injections. What is the cause?

A2: Retention time variability can be a frustrating issue. The most common causes include:

  • Inconsistent Mobile Phase Composition: If you are mixing your mobile phase online, issues with the pump's proportioning valves can lead to slight variations in the solvent ratio. Evaporation of the organic component from the mobile phase reservoir can also alter the composition over time.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. A lack of a column oven or significant fluctuations in the ambient laboratory temperature can cause retention time drift.

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to unstable retention times.

  • Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, directly impacting retention times.

Troubleshooting Steps:

  • Pre-mix Mobile Phase: If using a gradient, try pre-mixing the mobile phase for an isocratic run to rule out proportioning valve issues.

  • Use a Column Oven: A column oven is essential for maintaining a stable temperature and ensuring reproducible retention times.

  • Ensure Adequate Equilibration: Always allow the column to equilibrate for at least 10-15 column volumes with the initial mobile phase conditions before the first injection and between runs.

  • Inspect the HPLC System: Check for any leaks in the system, particularly around the pump heads and fittings.

Q3: I am observing peak tailing for my analyte. How can I improve the peak shape?

A3: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing.

  • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to tailing.

Troubleshooting Steps:

  • Use a Buffered Mobile Phase: Adding a small amount of an acidic modifier like phosphoric acid or formic acid to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that may cause peak tailing.

Frequently Asked Questions (FAQs)

General Method Development

Q1: What is a good starting HPLC method for analyzing this compound?

A1: A good starting point for a reverse-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water.

  • Modifier: 0.1% phosphoric acid or 0.1% formic acid in the aqueous phase. Formic acid is preferred for mass spectrometry (MS) compatibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., around 254 nm).

  • Temperature: 30 °C.

Q2: How can I optimize the mobile phase for better resolution and faster analysis?

A2: To optimize the mobile phase, you can:

  • Adjust the Organic Solvent Ratio: Increasing the acetonitrile percentage will decrease the retention time, while decreasing it will increase retention and potentially improve the resolution of early eluting impurities.

  • Try a Different Organic Solvent: Methanol can be used as an alternative to acetonitrile and may offer different selectivity for impurities.

  • Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution from a lower to a higher percentage of organic solvent can provide better overall separation and sharper peaks for later eluting compounds.

Stability-Indicating Method

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you need to perform forced degradation studies.[1][2] This involves subjecting the drug substance to various stress conditions to generate potential degradants.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

After subjecting the compound to these stress conditions, the resulting solutions should be analyzed by HPLC. The chromatographic conditions should be optimized to achieve baseline separation between the main peak of this compound and all the degradation peaks.

Sample Preparation

Q4: What is the recommended procedure for preparing a sample of this compound for HPLC analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results.

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. The initial mobile phase is the ideal solvent. If the compound has poor solubility in the mobile phase, a stronger solvent like pure acetonitrile or methanol can be used, but the final concentration of this strong solvent in the injected sample should be minimized by diluting with the mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or tubing.

  • Dilution: Dilute the filtered solution to a final concentration that is within the linear range of the detector.

Data Presentation

Table 1: Illustrative Chromatographic Parameters under Different Isocratic Conditions

Mobile Phase (Acetonitrile:Water, v/v)Retention Time (min)Peak Asymmetry (Tailing Factor)Theoretical Plates (N)
60:408.51.38500
70:305.21.19200
80:203.11.09800

Data is for illustrative purposes and may vary depending on the specific column and HPLC system used.

Table 2: Illustrative Results of a Forced Degradation Study

Stress Condition% DegradationNumber of Degradation PeaksResolution of Main Peak from Closest Degradant
Acid Hydrolysis (0.1 M HCl)15%2> 2.0
Base Hydrolysis (0.1 M NaOH)25%3> 1.8
Oxidation (3% H₂O₂)10%1> 2.5
Thermal (105 °C)5%1> 3.0
Photolytic (UV 254 nm)8%2> 2.2

Data is for illustrative purposes.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water containing 0.1% phosphoric acid. Filter and degas the mobile phase.

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 15-20 minutes). Set the column temperature to 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample.

  • Detection: Monitor the eluent at 254 nm.

  • Analysis: Identify and quantify the peak corresponding to this compound.

Protocol 2: Gradient HPLC Method for Stability-Indicating Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile. Filter and degas both mobile phases.

  • System Preparation: Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for 10 minutes. Set the column temperature to 35 °C.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 10% B and re-equilibrate.

  • Sample Preparation: Prepare stressed and unstressed samples at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter.

  • Injection: Inject 20 µL of the prepared sample.

  • Detection: Monitor the eluent at 254 nm.

  • Analysis: Evaluate the separation of the main peak from any degradation products.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Broad Peak, Tailing, Shifting RT) isolate_cause Isolate Potential Cause start->isolate_cause check_system Check HPLC System - Leaks? - Pressure Stable? - Temperature Stable? system_issue System Issue - Fix Leaks - Purge Pump - Service Instrument check_system->system_issue check_method Review Method Parameters - Mobile Phase Correct? - Flow Rate Correct? - Column Equilibrated? method_issue Method Issue - Remake Mobile Phase - Increase Equilibration - Optimize Gradient check_method->method_issue check_sample Examine Sample Preparation - Correct Solvent? - Filtered? - Concentration Appropriate? sample_issue Sample Issue - Re-dissolve in Mobile Phase - Dilute Sample - Re-filter check_sample->sample_issue isolate_cause->check_system System? isolate_cause->check_method Method? isolate_cause->check_sample Sample? end Problem Resolved system_issue->end method_issue->end sample_issue->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Stability_Indicating_Method_Development cluster_stress Forced Degradation cluster_analysis HPLC Analysis & Optimization drug 2-Cyclohexylidene-2- phenylacetonitrile acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal Stress drug->thermal photo Photolytic Stress drug->photo analyze Analyze Stressed Samples by Initial HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze resolution Evaluate Peak Resolution (Analyte vs. Degradants) analyze->resolution optimize Optimize Method (Gradient, Mobile Phase, Column) resolution->optimize Resolution < 1.5 validate Validate Stability- Indicating Method resolution->validate Resolution > 1.5 optimize->resolution Re-evaluate

Caption: Workflow for developing a stability-indicating HPLC method.

References

Validation & Comparative

Comparative Guide to the Structure Elucidation of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 2-Cyclohexylidene-2-phenylacetonitrile, a compound of interest in fragrance chemistry and environmental science. Due to the limited availability of public experimental spectral data for this specific molecule, this report combines theoretical predictions and comparisons with structurally related analogues to present a robust framework for its characterization.

Physicochemical Properties

This compound, also known by its trade name Peonile®, is a synthetic fragrance ingredient with a floral, geranium-like scent.[1] Its synthesis is primarily achieved through a Knoevenagel condensation reaction between phenylacetonitrile (B145931) and cyclohexanone.[1]

PropertyValueSource
CAS Number 10461-98-0--INVALID-LINK--
Molecular Formula C₁₄H₁₅N--INVALID-LINK--
Molecular Weight 197.27 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point ~350 °C at 760 mmHg--INVALID-LINK--
LogP 4.04--INVALID-LINK--

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2 - 7.5Multiplet5H
Allylic (Cyclohexylidene)2.2 - 2.6Multiplet4H
Aliphatic (Cyclohexylidene)1.5 - 1.8Multiplet6H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Quaternary (C=C-CN)140 - 150
Quaternary (C=C-Ph)110 - 120
Nitrile (-C≡N)118 - 125
Aromatic (C-ipso)135 - 140
Aromatic (C-H)125 - 130
Allylic (Cyclohexylidene)28 - 35
Aliphatic (Cyclohexylidene)25 - 28
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium-Strong
C≡N (Nitrile)2220 - 2240Strong, Sharp
C=C (Olefinic)1640 - 1660Medium
C=C (Aromatic)1450 - 1600Medium-Weak
Mass Spectrometry (MS)
ParameterValue
Molecular Ion [M]⁺ m/z 197
Calculated Exact Mass 197.1204

Comparison with an Alternative Compound: Cinnamonitrile

To provide experimental context, the spectroscopic data for this compound can be compared with a structurally simpler α,β-unsaturated nitrile, Cinnamonitrile (3-phenylpropenenitrile).

Spectroscopic DataThis compound (Predicted)Cinnamonitrile (Experimental)
¹H NMR (δ, ppm) Aromatic: 7.2-7.5, Allylic/Aliphatic: 1.5-2.6Aromatic: 7.3-7.5, Olefinic: 5.8 (d), 7.4 (d)
¹³C NMR (δ, ppm) Nitrile: 118-125, Olefinic: 110-150, Aromatic: 125-140Nitrile: 118.1, Olefinic: 93.5, 150.3, Aromatic: 127.3, 129.2, 131.0, 133.9
IR (cm⁻¹) C≡N: 2220-2240C≡N: 2223
MS (m/z) [M]⁺: 197[M]⁺: 129

Experimental Protocols

Standard high-resolution analytical techniques are employed for the structure elucidation of organic molecules like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates for analysis.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the mass spectrum.

Workflow for Structure Elucidation

The logical flow for determining the structure of an unknown compound like this compound is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination synthesis Knoevenagel Condensation (Phenylacetonitrile + Cyclohexanone) purification Purification (e.g., Distillation, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity purification->nmr data_integration Integrate All Spectral Data ms->data_integration ir->data_integration nmr->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal confirmation Compare with Predicted Data & Known Analogues structure_proposal->confirmation final_structure This compound confirmation->final_structure Final Structure Confirmed

A flowchart illustrating the general workflow for the synthesis and structure elucidation of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The synthesis of this compound proceeds via the Knoevenagel condensation, a base-catalyzed reaction.

knoevenagel_condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product phenylacetonitrile Phenylacetonitrile enolate Enolate Formation phenylacetonitrile->enolate + Base cyclohexanone Cyclohexanone base Base (e.g., KOH) nucleophilic_addition Nucleophilic Addition enolate->nucleophilic_addition + Cyclohexanone dehydration Dehydration nucleophilic_addition->dehydration - H₂O product This compound dehydration->product

References

A Comparative Analysis of Synthesis Methods for 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methods for 2-Cyclohexylidene-2-phenylacetonitrile, a key intermediate in the fragrance and pharmaceutical industries. The following analysis presents quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known by trade names such as Peonile®, is a valuable organic compound prized for its floral, geranium-like scent and exceptional stability, making it a staple in the fragrance industry.[1] Its synthesis primarily relies on the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1][2] This guide will delve into the traditional base-mediated methods and compare them with more modern approaches, such as those utilizing phase transfer catalysis.

Core Synthesis Route: The Knoevenagel Condensation

The most established method for preparing this compound is the base-mediated Knoevenagel condensation of phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide) and cyclohexanone.[1] The reaction involves the deprotonation of the active methylene (B1212753) group of phenylacetonitrile by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the final α,β-unsaturated nitrile.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Phenylacetonitrile Phenylacetonitrile Base Base Phenylacetonitrile->Base Deprotonation Cyclohexanone Cyclohexanone Nucleophilic_Addition Nucleophilic Addition Cyclohexanone->Nucleophilic_Addition Carbanion_Formation Carbanion Formation Base->Carbanion_Formation Carbanion_Formation->Nucleophilic_Addition Attacks Dehydration Dehydration Nucleophilic_Addition->Dehydration Product This compound Dehydration->Product

Caption: General mechanism of the Knoevenagel condensation for the synthesis of this compound.

Comparative Analysis of Synthesis Methods

Several variations of the Knoevenagel condensation for the synthesis of this compound have been developed, each with its own set of advantages and disadvantages. The key differences lie in the choice of base, the use of a catalyst, and the reaction conditions.

MethodBase/CatalystTemperatureReaction TimeYieldKey Features
Traditional Alkaline Condensation KOH, NaOH, Sodium, or Sodium Methylate80°C to >120°CSeveral hoursModerate to HighWell-established, but often requires high temperatures and can lead to complex crude products.
Phase Transfer Catalysis (PTC) Aqueous NaOH with a Phase Transfer Catalyst (e.g., Tetra-n-butylammonium bromide)Room temperature to <80°C6-7 hoursHighMilder reaction conditions, higher purity of the crude product, and avoids the need for azeotropic distillation.[3][4]
Historical Method (Harding) Sodium in Ethyl AcetateWater-bath heatingNot specifiedNot specifiedAn early method for this synthesis, less common in modern industrial protocols.[3][4]

Experimental Protocols

Method 1: Traditional Alkaline Condensation with Potassium Hydroxide (B78521)

This method is a common industrial protocol for the synthesis of this compound.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Toluene (B28343) (or another suitable solvent for azeotropic distillation)

  • Hydrochloric acid (for neutralization)

  • Ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • A mixture of phenylacetonitrile, cyclohexanone, and potassium hydroxide in toluene is heated to reflux.

  • Water formed during the reaction is removed by azeotropic distillation using a Dean-Stark apparatus.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.

  • The reaction mixture is cooled and then neutralized with dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Method 2: Phase Transfer Catalysis (PTC)

This method offers a more efficient and environmentally friendly approach to the synthesis.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Sodium Hydroxide (aqueous solution)

  • Tetra-n-butylammonium bromide (TBAB) or another suitable phase transfer catalyst

  • Organic solvent (e.g., Toluene)

Procedure:

  • A mixture of phenylacetonitrile, cyclohexanone, and the phase transfer catalyst is prepared in an organic solvent.

  • An aqueous solution of sodium hydroxide is added to the mixture with vigorous stirring.

  • The reaction is stirred at a controlled temperature (e.g., room temperature to 60°C) for 6-7 hours.[3]

  • Upon completion, the organic layer is separated.

  • The organic layer is washed with water to remove the catalyst and any remaining base.

  • The solvent is removed under reduced pressure to yield the crude product, which is often of high purity.[3]

  • Further purification can be achieved by distillation or crystallization if necessary.

Experimental_Workflows cluster_Traditional Traditional Alkaline Condensation cluster_PTC Phase Transfer Catalysis T_Start Mix Reactants & KOH in Toluene T_Heat Heat to Reflux with Azeotropic Distillation T_Start->T_Heat T_Neutralize Cool & Neutralize T_Heat->T_Neutralize T_Extract Extract with Ether T_Neutralize->T_Extract T_Purify Dry & Purify by Distillation T_Extract->T_Purify P_Start Mix Reactants & PTC in Solvent P_React Add Aqueous NaOH & Stir at RT to 60°C P_Start->P_React P_Separate Separate Organic Layer P_React->P_Separate P_Wash Wash with Water P_Separate->P_Wash P_Isolate Isolate Product P_Wash->P_Isolate

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation of phenylacetonitrile and cyclohexanone. While traditional methods using strong bases at high temperatures are effective, the use of phase transfer catalysis presents a more advantageous route. The PTC method offers milder reaction conditions, often leading to higher purity of the crude product and simplifying the workup procedure.[3] For researchers and manufacturers, the choice of method will depend on factors such as desired purity, energy consumption, and environmental considerations. The PTC method appears to be a more cost-effective and less time-consuming approach, providing high yields of the desired product.[4]

References

The Impact of Aromatic Substitution on the Reactivity of Phenylacetonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylacetonitrile (B145931) and its derivatives are pivotal building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals and fine chemicals. The reactivity of the benzylic methylene (B1212753) group, nestled between the phenyl ring and the nitrile functionality, is central to its synthetic utility. This guide provides a comprehensive comparison of the reactivity of substituted versus unsubstituted phenylacetonitriles, supported by experimental data and detailed protocols, to aid researchers in optimizing reaction conditions and predicting outcomes.

The Role of Substituents: An Overview

The nature and position of substituents on the phenyl ring profoundly influence the reactivity of the α-methylene protons of phenylacetonitrile. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the acidity of these protons and, consequently, the ease of carbanion formation—the key step in many of its characteristic reactions.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, increase the acidity of the benzylic protons. By inductively withdrawing electron density from the phenyl ring and stabilizing the resulting negative charge on the benzylic carbon through resonance, EWGs facilitate deprotonation. This enhanced acidity generally leads to higher reaction rates in base-mediated reactions.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, have the opposite effect. They donate electron density to the phenyl ring, destabilizing the benzylic carbanion and making the α-protons less acidic. Consequently, phenylacetonitriles bearing EDGs are generally less reactive in reactions requiring deprotonation.

Quantitative Comparison of Reactivity

The effect of substituents on the reactivity of phenylacetonitriles can be quantitatively assessed by comparing reaction rates and yields under identical conditions.

Deprotonation Kinetics of 2-Nitro-4-X-phenylacetonitriles

A kinetic study on the deprotonation of a series of 2-nitro-4-X-phenylacetonitriles by piperidine (B6355638) in 90% Me₂SO−10% water provides a clear quantitative illustration of the impact of electron-withdrawing substituents on the rate of proton transfer. The rate constants (k₁) for deprotonation show a marked increase with the electron-withdrawing strength of the substituent at the 4-position.[1]

Substituent (X)k₁ (M⁻¹s⁻¹)
Br1.11 x 10³
Cl1.17 x 10³
CF₃1.58 x 10³
CN2.50 x 10³
SO₂CH₃2.98 x 10³
NO₂5.20 x 10³

Data sourced from a study on the kinetics of proton transfer from 2-nitro-4-X-phenylacetonitriles.[1]

α-Alkylation of Substituted Phenylacetonitriles

The α-alkylation is a cornerstone reaction of phenylacetonitriles, widely employed in the synthesis of pharmaceutical intermediates. The yields of these reactions are highly dependent on the substituents present on the phenylacetonitrile ring.

Phenylacetonitrile SubstituentAlkylating AgentBaseSolventYield (%)
UnsubstitutedBenzyl (B1604629) alcoholKOtBuToluene85
4-MeBenzyl alcoholKOtBuToluene82
4-OMeBenzyl alcoholKOtBuToluene80
4-FBenzyl alcoholKOtBuToluene65
4-BrBenzyl alcoholKOtBuToluene68
2-OMeBenzyl alcoholKOtBuToluene75
2-ClBenzyl alcoholKOtBuToluene72

Data compiled from a study on the base-promoted α-alkylation of arylacetonitriles with alcohols.[2]

As the data indicates, electron-donating groups like methyl and methoxy at the para-position result in slightly lower yields compared to the unsubstituted phenylacetonitrile, consistent with their effect of decreasing the acidity of the benzylic protons. Conversely, electron-withdrawing groups like fluorine and bromine at the para-position also show reduced yields in this particular study, which may be attributed to a combination of electronic and other factors under the specific reaction conditions. The position of the substituent also plays a role, as seen with the ortho-substituted examples.

Experimental Protocols

General Experimental Protocol for Base-Promoted α-Alkylation of Phenylacetonitrile with Benzyl Alcohol

This protocol is adapted from a study on the α-alkylation of arylacetonitriles.[2]

Materials:

  • Substituted or unsubstituted phenylacetonitrile (0.435 mmol)

  • Benzyl alcohol (1.30 mmol)

  • Potassium tert-butoxide (KOtBu) (0.348 mmol)

  • Toluene (10 mL)

Procedure:

  • To a sealed tube, add the phenylacetonitrile derivative, benzyl alcohol, potassium tert-butoxide, and toluene.

  • Heat the reaction mixture at 120 °C in a closed system.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile

This protocol is a classic example of alkylation under phase-transfer conditions.[3]

Materials:

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (catalyst)

  • Ethyl bromide

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

  • Cool the mixture in a water bath.

  • Add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

  • After the addition is complete, continue stirring for 2 hours.

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., benzene (B151609) or toluene).

  • Wash the organic layer, dry it, and purify the product by distillation.

Signaling Pathways and Experimental Workflows

The reactivity of phenylacetonitriles is governed by the interplay of electronic effects, which can be visualized through a logical relationship diagram.

substituent Substituent on Phenyl Ring ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -Halogens) substituent->ewg e.g. edg Electron-Donating Group (EDG) (-OCH3, -CH3) substituent->edg e.g. acidity Acidity of α-Methylene Protons ewg->acidity Increases carbanion Benzylic Carbanion Stability ewg->carbanion Increases Stability edg->acidity Decreases edg->carbanion Decreases Stability acidity->carbanion Affects reactivity Reactivity in Base-Mediated Reactions acidity->reactivity Directly Correlates carbanion->reactivity Determines

Caption: Influence of substituents on phenylacetonitrile reactivity.

A typical experimental workflow for the synthesis of a pharmaceutical intermediate, such as a precursor to Disopyramide, an antiarrhythmic agent, involves a key alkylation step of a phenylacetonitrile derivative.

start Phenylacetonitrile step1 Deprotonation (Base, e.g., NaH, NaNH2) start->step1 intermediate1 Benzylic Carbanion step1->intermediate1 step2 Alkylation (2-(2-diisopropylaminoethyl)-pyridine chloride) intermediate1->step2 intermediate2 α-(2-diisopropylaminoethyl)-α-phenyl-2-pyridineacetonitrile step2->intermediate2 step3 Hydrolysis (e.g., H2SO4, H2O) intermediate2->step3 product Disopyramide step3->product

Caption: Synthesis of Disopyramide from phenylacetonitrile.

Common Side Reactions

The desired reactivity of phenylacetonitriles can be accompanied by several side reactions, particularly under basic conditions. Understanding these potential pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxamide or carboxylic acid.[3]

  • Over-alkylation: The mono-alkylated product still possesses an acidic proton and can undergo a second alkylation, leading to a di-alkylated byproduct. This is more prevalent with strong bases and an excess of the alkylating agent.[3]

  • Thorpe-Ziegler Reaction: In the case of dinitriles, an intramolecular condensation can occur to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[3]

  • Knoevenagel Condensation: In the presence of aldehydes or ketones, phenylacetonitrile can act as an active methylene compound and undergo a Knoevenagel condensation to form a substituted alkene.[3]

By carefully selecting the substituents, reaction conditions (base, solvent, temperature), and stoichiometry, researchers can steer the reactivity of phenylacetonitriles towards the desired synthetic outcome, making them invaluable tools in the development of new pharmaceuticals and other advanced materials.

References

Unveiling the Anticancer Potential of 2-Cyclohexylidene-2-phenylacetonitrile Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 2-Cyclohexylidene-2-phenylacetonitrile analogs, focusing on their anticancer activities. By leveraging experimental data from studies on closely related 2-phenylacrylonitrile (B1297842) derivatives, we can extrapolate key structural features influencing cytotoxicity and elucidate their mechanism of action as potent tubulin inhibitors.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of a series of 2-phenylacrylonitrile analogs, which share the core phenylacetonitrile (B145931) moiety with this compound, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the table below. These derivatives, synthesized through Knoevenagel condensation, demonstrate a wide range of cytotoxic effects, highlighting the critical role of substitutions on the phenyl ring and the arylidene group.[1][2][3][4]

A particularly potent compound, 1g2a , emerged from these studies, exhibiting strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells with IC50 values in the nanomolar range.[1][2][3][4] This compound's efficacy underscores the potential of this chemical scaffold in developing novel anticancer agents.

Compound IDR1R2HCT116 IC50 (nM)BEL-7402 IC50 (nM)A549 IC50 (nM)MCF-7 IC50 (nM)
1a H4-OCH3>10000>10000>10000>10000
1b H4-N(CH3)21560238034502870
1g 3,4,5-(OCH3)34-OCH389.3112.5156.7134.8
1g2a 3,4,5-(OCH3)34-Cl5.97.812.39.1
1h 4-OH, 3,5-(OCH3)24-OCH3124.6156.2213.4189.7
Taxol (Control) --12.515.221.818.9

This table presents a selection of compounds to illustrate the structure-activity relationship. For a comprehensive list of all 83 compounds, please refer to the source material.[1]

Key Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring (R1): The presence and position of methoxy (B1213986) groups on the phenyl ring significantly influence anticancer activity. A trimethoxy substitution at the 3, 4, and 5 positions (as in 1g and 1g2a ) dramatically enhances potency compared to an unsubstituted phenyl ring (1a ).

  • Substitution on the Arylidene Ring (R2): The nature of the substituent on the second phenyl ring is also a critical determinant of activity. Replacing a methoxy group (1g ) with a chloro group (1g2a ) at the 4-position of the arylidene ring resulted in a more than 10-fold increase in potency.

  • The Nitrile Group: The cyano group is a key feature of this class of compounds, contributing to their biological activity.[5]

Mechanism of Action: Tubulin Polymerization Inhibition

Extensive mechanistic studies have revealed that these 2-phenylacrylonitrile derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1][2][3][4][6] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6][7]

The proposed mechanism of action is illustrated in the following diagrams:

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Phenylacetonitrile Substituted Phenylacetonitrile Knoevenagel Knoevenagel Condensation Phenylacetonitrile->Knoevenagel Aldehyde Substituted Benzaldehyde (B42025) Aldehyde->Knoevenagel Analogs 2-Phenylacrylonitrile Analogs Knoevenagel->Analogs MTT MTT Assay (Cytotoxicity) Analogs->MTT Tubulin Tubulin Polymerization Assay Analogs->Tubulin Flow Flow Cytometry (Cell Cycle Analysis) MTT->Flow Western Western Blot (Protein Expression) Flow->Western Apoptosis Apoptosis Assay Flow->Apoptosis SAR Structure-Activity Relationship Tubulin->SAR Apoptosis->SAR Lead Lead Compound Identification SAR->Lead

Figure 1. Experimental workflow for the synthesis and biological evaluation of 2-phenylacrylonitrile analogs.

signaling_pathway Compound 2-Phenylacrylonitrile Analog Tubulin β-Tubulin Compound->Tubulin inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Defect Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Bcl2 Bcl-2 Family Modulation Apoptosis->Bcl2

Figure 2. Proposed signaling pathway for the induction of apoptosis by 2-phenylacrylonitrile analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to evaluate the anticancer activity of 2-phenylacrylonitrile analogs.

Synthesis of 2-Phenylacrylonitrile Derivatives

The synthesis of the 2-phenylacrylonitrile analogs was achieved via a Knoevenagel condensation reaction.[1]

General Procedure:

  • A mixture of a substituted phenylacetonitrile (1.0 eq) and a substituted benzaldehyde (1.2 eq) is dissolved in ethanol (B145695).

  • A catalytic amount of piperidine (B6355638) is added to the solution.

  • The reaction mixture is refluxed for a specified period (typically 4-8 hours) and monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from ethanol to yield the desired 2-phenylacrylonitrile derivative.

Cell Culture

Human cancer cell lines (e.g., HCT116, BEL-7402, A549, MCF-7) were obtained from a reputable cell bank. The cells were cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Procedure:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[1]

Procedure:

  • Cells were seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • The cells were then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

  • The cells were then stained with propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Tubulin Polymerization Assay

The in vitro tubulin polymerization assay was performed using a commercially available kit according to the manufacturer's instructions.

Procedure:

  • Bovine brain tubulin was incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.

  • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, was monitored over time using a spectrophotometer.

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) were used as positive controls.

This guide provides a framework for understanding the SAR of this compound analogs by drawing comparisons with closely related and well-studied 2-phenylacrylonitrile derivatives. The presented data and methodologies offer valuable insights for the rational design of more potent and selective anticancer agents based on this promising chemical scaffold.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of 2-Cyclohexylidene-2-phenylacetonitrile, a compound of interest in various research and industrial applications. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data. This document outlines the theoretical basis and practical considerations for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by illustrative experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the quantification of this compound. It is important to note that while HPLC and GC are well-suited for this analysis, direct UV-Vis spectrophotometry may be less effective due to the nature of the analyte's chromophore. Simple nitriles often do not exhibit significant UV absorbance at wavelengths practical for quantification (typically above 200 nm)[1][2]. The inclusion of the phenyl group in the structure of this compound may result in some UV absorbance, but this method is generally less specific and sensitive compared to chromatographic techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Range 0.1 - 100 µg/mL0.1 - 100 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.15 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Specificity HighHighLow to Medium
Sample Throughput MediumMedium to HighHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used method for the analysis of organic compounds like this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). For MS detection, 0.1% formic acid can be added to both solvents to improve ionization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm), or MS detection in full scan or selected ion monitoring (SIM) mode.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides high specificity.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (for FID) or MS transfer line at 280 °C.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

UV-Vis Spectrophotometry

As previously mentioned, the utility of UV-Vis spectrophotometry for direct quantification of this compound may be limited. However, if a suitable wavelength of maximum absorbance (λmax) is identified above 220 nm, a simple and rapid estimation can be performed.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol (B145695) or acetonitrile.

  • Procedure:

    • Scan a solution of this compound across a UV wavelength range (e.g., 200-400 nm) to determine the λmax.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_analyte Define Analyte & Matrix select_method Select Analytical Method (HPLC, GC, etc.) define_analyte->select_method define_params Define Validation Parameters (ICH Guidelines) select_method->define_params prepare_standards Prepare Standards & Samples define_params->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup perform_analysis Perform Analytical Runs instrument_setup->perform_analysis linearity Linearity & Range perform_analysis->linearity accuracy Accuracy perform_analysis->accuracy precision Precision (Repeatability & Intermediate) perform_analysis->precision lod_loq LOD & LOQ perform_analysis->lod_loq specificity Specificity perform_analysis->specificity validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_uv UV-Vis Spectrophotometry analyte This compound cluster_hplc cluster_hplc analyte->cluster_hplc Recommended cluster_gc cluster_gc analyte->cluster_gc Recommended cluster_uv cluster_uv analyte->cluster_uv Less Recommended hplc_adv Advantages: - High Specificity - High Precision - Good for non-volatile compounds hplc_disadv Disadvantages: - Higher cost - Solvent consumption gc_adv Advantages: - High Resolution - Suitable for volatile compounds - High Throughput gc_disadv Disadvantages: - Requires thermal stability - Potential for degradation uv_adv Advantages: - Rapid - Low Cost - Simple instrumentation uv_disadv Disadvantages: - Low Specificity - Potential for interference - May lack sufficient sensitivity

Caption: Comparison of analytical methods for the analyte.

References

Genotoxicity Assessment of 2-Cyclohexylidene-2-phenylacetonitrile and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxic potential of 2-Cyclohexylidene-2-phenylacetonitrile and a selection of its structural analogs commonly used as fragrance ingredients. The information presented is compiled from publicly available safety assessments and scientific literature, offering a valuable resource for researchers in the field of toxicology and drug development. While comprehensive, this guide is not exhaustive and should be used in conjunction with a thorough review of the primary literature.

Executive Summary

This compound and its ortho-tolyl analog have been evaluated in a battery of genotoxicity tests and are considered to be non-genotoxic.[1] A broader look at other nitrile-containing fragrance ingredients reveals a pattern where some compounds induce positive results in in-vitro assays, but these findings are not replicated in subsequent in-vivo studies, highlighting the importance of a comprehensive testing strategy.[2]

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for this compound and its analogs. It is important to note that while the outcomes of the studies are reported, specific quantitative data (e.g., revertant colony counts, percentage of micronucleated cells) are often not publicly available in detail.

Table 1: Genotoxicity of this compound

AssayTest SystemConcentration/DoseMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium strains TA97, TA98, TA100, TA1535, TA102Up to 333 µ g/plate With and WithoutNegative[3]
In Vivo Micronucleus TestNMRI Mice (bone marrow)125, 250, 500 mg/kg bw (oral)N/ANegative[3]
BlueScreen™ HC AssayHuman lymphoblastoid TK6 cellsNot specifiedWith and WithoutNegative (Cytotoxicity observed)[3]

Table 2: Genotoxicity of Analogs

CompoundAssayTest SystemResultReference
2-Cyclohexylidene-2-o-tolylacetonitrileBacterial Reverse Mutation Assay (Ames Test)Not specifiedNegative[1]
Benzonitrile (B105546)In Vitro Micronucleus TestHuman lymphocytesPositive (Aneugenic effects)[4]
In Vivo Micronucleus TestB6C3F1 MiceNegative[2][5]
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA98, TA100Negative[6]
Comet AssayHuman lymphocytes, HepG2 cellsPositive[6]
Citronellyl nitrileIn Vitro Chromosome Aberration TestNot specifiedPositive[2]
In Vivo Micronucleus TestNot specifiedNegative[2]
Cinnamyl nitrileIn Vitro Test (unspecified)Not specifiedPositive[2]
In Vivo Micronucleus TestNot specifiedNegative[2]
BlueScreen™ HC AssayHuman lymphoblastoid TK6 cellsNegative[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key genotoxicity assays mentioned in this guide, based on OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of a chemical to induce reverse mutations at a specific locus in several strains of Salmonella typhimurium.

  • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a post-mitochondrial fraction (S9) from the livers of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

  • Procedure (Plate Incorporation Method):

    • To a test tube containing molten top agar (B569324), add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer.

    • Vortex the tube and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants over the background level.

In Vivo Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.

  • Animal Model: Typically, young adult rodents (mice or rats) of a defined strain are used.

  • Administration: The test substance is administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested, up to the maximum tolerated dose.

  • Sample Collection: Bone marrow is collected at appropriate time intervals after treatment (e.g., 24 and 48 hours after a single administration).

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

    • The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

  • Data Analysis: The frequency of micronucleated PCEs in treated groups is compared to that in a concurrent vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

BlueScreen™ HC Assay

This is a high-throughput in vitro assay that measures the induction of the GADD45a gene, which is involved in DNA damage response, in human-derived TK6 cells.

  • Cell Line: The assay utilizes a genetically modified human lymphoblastoid TK6 cell line containing a Gaussia luciferase (GLuc) reporter gene under the control of the GADD45a promoter.

  • Procedure:

    • Cells are exposed to the test substance at a range of concentrations in a microplate format, both with and without S9 metabolic activation.

    • After an incubation period, the amount of GLuc secreted into the cell culture medium is quantified by adding a substrate and measuring the resulting luminescence.

    • Cell viability is also assessed concurrently.

  • Data Analysis: An increase in luminescence relative to the vehicle control, at concentrations that are not overly cytotoxic, is indicative of a genotoxic effect.

Visualizations

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a chemical substance, starting from in-vitro screening to in-vivo confirmation.

Genotoxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_evaluation Hazard Identification & Risk Assessment Ames Ames Test (Bacterial Reverse Mutation) Hazard Genotoxicity Hazard Identification Ames->Hazard Positive/Negative MN_vitro In Vitro Micronucleus Test (Mammalian Cells) MN_vivo In Vivo Micronucleus Test (Rodent Bone Marrow) MN_vitro->MN_vivo If Positive MN_vitro->Hazard Positive/Negative CA_vitro In Vitro Chromosomal Aberration Test CA_vitro->MN_vivo If Positive CA_vitro->Hazard Positive/Negative BlueScreen BlueScreen HC Assay (GADD45a Induction) BlueScreen->Hazard Positive/Negative MN_vivo->Hazard Comet Comet Assay (DNA Strand Breaks) Comet->Hazard Transgenic Transgenic Rodent Mutation Assay Transgenic->Hazard Risk Risk Assessment Hazard->Risk Test_Substance Test Substance Test_Substance->Ames Test_Substance->MN_vitro Test_Substance->CA_vitro Test_Substance->BlueScreen

Caption: A typical workflow for genotoxicity assessment.

Signaling Pathway for GADD45a-Mediated DNA Damage Response

While specific signaling pathways for the tested nitriles are not established (as they are largely non-genotoxic), the BlueScreen™ HC assay relies on the induction of the GADD45a gene. The following diagram illustrates a simplified, generalized pathway of GADD45a activation in response to DNA damage.

GADD45a_Pathway DNA_Damage DNA Damage (e.g., by Genotoxic Agent) p53 p53 Activation DNA_Damage->p53 GADD45a GADD45a Gene Transcription p53->GADD45a GADD45a_Protein GADD45a Protein GADD45a->GADD45a_Protein Cell_Cycle_Arrest Cell Cycle Arrest GADD45a_Protein->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45a_Protein->DNA_Repair Apoptosis Apoptosis GADD45a_Protein->Apoptosis

Caption: Simplified GADD45a DNA damage response pathway.

References

A Comparative Analysis of the Biological Activities of Thalidomide's Structural Isomers: (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thalidomide (B1683933), a drug with a notorious past, has re-emerged as a valuable therapeutic agent for various conditions, including multiple myeloma and complications of leprosy. Its biological activity is intrinsically linked to its stereochemistry, existing as a racemic mixture of two structural isomers, or enantiomers: (R)-thalidomide and (S)-thalidomide. These enantiomers, while chemically identical in composition, possess distinct three-dimensional arrangements that lead to profoundly different physiological effects. This guide provides an objective comparison of the biological activities of (R)- and (S)-thalidomide, supported by experimental data, to illuminate the structure-activity relationship that governs both its therapeutic efficacy and its tragic teratogenicity.

Data Presentation: Quantitative Comparison of Biological Activities

The differential interaction of thalidomide enantiomers with their primary target, the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is central to their distinct biological activities.

Biological Activity(R)-thalidomide(S)-thalidomideKey Findings
Binding Affinity to Cereblon (CRBN) The (S)-enantiomer exhibits a significantly higher binding affinity for Cereblon (CRBN), the primary target of thalidomide.
IC50 (TR-FRET Assay)200.4 nM11.0 nM(S)-thalidomide binds to Cereblon approximately 18-fold tighter than (R)-thalidomide.
Inhibition of TNF-α Release Both enantiomers inhibit the release of TNF-α from stimulated peripheral blood mononuclear cells. At lower concentrations, their potency is comparable, while at higher concentrations, a slight selectivity for the (S)-enantiomer is observed.
Potency ComparisonEqually potent at low concentrations (5 and 12.5 µg/mL)Weak but statistically significant greater potency at higher concentrations (25 and 50 µg/mL)[1]The difference in TNF-α inhibition between the enantiomers is less pronounced than their difference in CRBN binding.
Teratogenicity Considered to have weaker teratogenic effectsPrimarily responsible for the teratogenic effectsThe potent teratogenic effects, such as limb malformations, are predominantly attributed to the (S)-enantiomer.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cereblon (CRBN) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of thalidomide enantiomers to the CRBN protein.

Materials:

  • Purified recombinant human CRBN protein

  • Fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide)

  • Europium-labeled anti-tag antibody (e.g., anti-GST) if using a tagged CRBN protein

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • (R)- and (S)-thalidomide enantiomers

  • 384-well low-volume microplates

  • TR-FRET-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of (R)- and (S)-thalidomide in assay buffer.

  • Assay Reaction: In a 384-well plate, add the test compounds, followed by the tagged CRBN protein solution. Incubate for 15-30 minutes at room temperature.

  • Detection Mix: Prepare a mixture of the fluorescent tracer and the Europium-labeled antibody in assay buffer.

  • Dispensing: Add the tracer/antibody mixture to each well.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths following excitation at the appropriate wavelength (e.g., 340 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 values.

Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of thalidomide enantiomers to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials:

  • Fresh human peripheral blood

  • Ficoll-Paque density gradient medium

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • (R)- and (S)-thalidomide enantiomers

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the isolated PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well in RPMI-1640 medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of (R)- or (S)-thalidomide for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values from the dose-response curves.

Zebrafish Embryo Teratogenicity Assay

This in vivo assay assesses the teratogenic potential of the thalidomide enantiomers by observing developmental defects in zebrafish embryos.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • (R)- and (S)-thalidomide enantiomers

  • 96-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure they are at the desired developmental stage (e.g., 4-6 hours post-fertilization).

  • Compound Exposure: Place individual embryos in the wells of a 96-well plate containing embryo medium with various concentrations of (R)- or (S)-thalidomide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the embryos at 28.5°C for a defined period (e.g., up to 5 days post-fertilization).

  • Morphological Assessment: At regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), examine the embryos under a stereomicroscope for developmental abnormalities. Record the incidence and severity of malformations, such as fin defects, craniofacial abnormalities, and pericardial edema.

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for each enantiomer. Compare the teratogenic phenotypes and their prevalence between the two enantiomer treatment groups.

Mandatory Visualization

Signaling Pathways

The differential binding of (R)- and (S)-thalidomide to Cereblon (CRBN) leads to distinct downstream signaling events. The (S)-enantiomer's higher affinity for CRBN promotes the recruitment of the transcription factor SALL4 to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. The loss of SALL4 is a key molecular event linked to the teratogenic effects of thalidomide. Both enantiomers can modulate the immune system, in part through the regulation of TNF-α.

G cluster_S (S)-Thalidomide Pathway cluster_R (R)-Thalidomide Pathway S_Thalidomide (S)-Thalidomide CRBN_S Cereblon (CRBN) S_Thalidomide->CRBN_S High Affinity Binding CRL4_S CRL4 E3 Ligase Complex CRBN_S->CRL4_S Forms Complex SALL4 SALL4 CRL4_S->SALL4 Recruits Ub_S Ubiquitination SALL4->Ub_S Proteasome_S Proteasomal Degradation Ub_S->Proteasome_S Teratogenicity Teratogenicity (Limb Defects) Proteasome_S->Teratogenicity Leads to R_Thalidomide (R)-Thalidomide CRBN_R Cereblon (CRBN) R_Thalidomide->CRBN_R Low Affinity Binding Immune_Modulation Immunomodulation CRBN_R->Immune_Modulation TNFa_R TNF-α Inhibition Immune_Modulation->TNFa_R

Caption: Differential signaling pathways of (S)- and (R)-thalidomide.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Cereblon (CRBN) Binding Assay (TR-FRET) Workflow

G A Prepare serial dilutions of (R)- and (S)-thalidomide B Add compounds and tagged CRBN to 384-well plate A->B C Incubate for 15-30 min B->C D Add fluorescent tracer and Europium-labeled antibody C->D E Incubate for 60-120 min D->E F Read plate on TR-FRET reader E->F G Calculate TR-FRET ratio and determine IC50 values F->G

Caption: Workflow for the TR-FRET based CRBN binding assay.

Inhibition of TNF-α Release Assay Workflow

G A Isolate PBMCs from human blood B Seed PBMCs into 96-well plate A->B C Pre-incubate with (R)- or (S)-thalidomide B->C D Stimulate with LPS C->D E Incubate for 18-24 hours D->E F Collect supernatants E->F G Measure TNF-α by ELISA F->G H Calculate % inhibition and IC50 values G->H

Caption: Workflow for the TNF-α release inhibition assay.

Zebrafish Teratogenicity Assay Workflow

G A Collect and stage zebrafish embryos B Expose embryos to (R)- or (S)-thalidomide in 96-well plates A->B C Incubate at 28.5°C B->C D Daily morphological assessment under a stereomicroscope C->D E Record developmental abnormalities D->E F Determine NOAEL and LOAEL E->F

Caption: Workflow for the zebrafish teratogenicity assay.

References

Revolutionizing Phenylacetonitrile Synthesis: A Comparative Guide to Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and sustainable chemical syntheses is perpetual. The production of 2-Cyclohexylidene-2-phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and a valuable fragrance component, is a prime example where catalyst innovation is driving significant progress. This guide provides an objective comparison of new and traditional catalysts for this synthesis, supported by experimental data, to aid in the selection of the most suitable catalytic system.

The primary route to this compound is the Knoevenagel condensation, a reaction between phenylacetonitrile (B145931) and cyclohexanone (B45756). The choice of catalyst is pivotal, influencing reaction yield, selectivity, and adherence to green chemistry principles. This guide benchmarks the performance of various catalytic systems, from classic alkaline catalysts to modern phase transfer and metal-based catalysts.

Performance Benchmark: A Comparative Analysis of Catalytic Systems

The selection of an optimal catalyst hinges on a balance of factors including yield, reaction conditions, and catalyst reusability. The following table summarizes the performance of different catalysts in the synthesis of this compound.

Catalyst TypeCatalyst ExampleStarting MaterialsReaction ConditionsYield (%)Purity (%)Key Advantages
Alkaline Catalysts Potassium Hydroxide (B78521) (KOH)Phenylacetonitrile, CyclohexanoneRefluxing acetonitrile (B52724)80-83% (α,β-isomer)Mixture of isomersLow cost, readily available
Sodium Hydroxide (NaOH)Phenylacetonitrile, CyclohexanoneAqueous/Organic phases--Common and inexpensive base
Metallic Sodium (Na)Phenylacetonitrile, CyclohexanoneEthyl acetate76%-Historical method
Phase Transfer Catalysis (PTC) Tetraalkylammonium saltPhenylacetonitrile, CyclohexanoneAqueous NaOH, organic solvent, < 80°CHigh>80-92% (crude)Overcomes phase limitations, high yield and purity.[1][2]
Metal-Based Catalysts Iron CatalystPhenylacetonitrile derivative, CyclohexanoneMild conditions50-88%-Earth-abundant, inexpensive, atom-efficient.[3]
Palladium CatalystPhenylacetonitrile, Cyclohexenyl triflatePresence of a ligand--Advanced method for coupling

Experimental Protocols: Methodologies for Catalyst Evaluation

Reproducibility is key in catalyst research. The following are detailed experimental protocols for the synthesis of this compound using representative catalysts.

Protocol 1: Synthesis using Potassium Hydroxide (Alkaline Catalyst)

This protocol is adapted from established procedures for Knoevenagel condensation.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Acetonitrile (refluxing)

  • Bromine (for purification)

  • Apparatus for reflux, distillation, and extraction

Procedure:

  • In a round-bottom flask, dissolve phenylacetonitrile and cyclohexanone in acetonitrile.

  • Add potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with an appropriate acid.

  • Extract the product with an organic solvent.

  • The resulting product will be a mixture of α,β-unsaturated and β,γ-unsaturated isomers.[3]

  • Isolate the pure α,β-isomer through a process of bromination followed by distillation.[3]

Protocol 2: Synthesis using a Phase Transfer Catalyst (PTC)

This method utilizes a phase transfer catalyst to enhance the reaction between reactants in different phases.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)

  • Tetraalkylammonium salt (e.g., Benzyltriethylammonium chloride)

  • Organic solvent (e.g., Toluene)

  • Standard reaction and work-up equipment

Procedure:

  • Combine phenylacetonitrile and cyclohexanone in an organic solvent.

  • Add the tetraalkylammonium salt to the organic phase.

  • Separately, prepare an aqueous solution of sodium hydroxide.

  • Add the aqueous NaOH solution to the organic mixture with vigorous stirring. The PTC will facilitate the transfer of the phenylacetonitrile carbanion to the organic phase.[3]

  • Maintain the reaction at a temperature below 80°C.[1]

  • Monitor the reaction until completion by TLC.

  • After the reaction, separate the aqueous and organic layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.

Protocol 3: Synthesis using an Iron Catalyst (Metal-Based Catalyst)

This protocol outlines a more modern approach using an earth-abundant metal catalyst.

Materials:

  • Phenylacetonitrile derivative

  • Cyclohexanone

  • Iron catalyst

  • Suitable solvent

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard reaction and purification equipment

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the phenylacetonitrile derivative, cyclohexanone, and the iron catalyst in a suitable solvent.

  • The reaction proceeds under mild conditions. Specific temperature and reaction time will depend on the nature of the catalyst and substrates.

  • This process is atom-efficient, with H₂ and H₂O as the only byproducts.[3]

  • Monitor the reaction by an appropriate analytical method (e.g., GC-MS or LC-MS).

  • Once the reaction is complete, the catalyst may be removed by filtration (if heterogeneous) or through a work-up procedure.

  • Purify the product using column chromatography or distillation.

Visualizing the Synthesis and Comparison

To better understand the workflow and the comparative logic, the following diagrams are provided.

G cluster_workflow General Synthesis Workflow A Reactants (Phenylacetonitrile + Cyclohexanone) B Catalyst Addition (e.g., KOH, PTC, Fe-catalyst) A->B C Reaction (Condensation) B->C D Work-up & Purification (Extraction, Distillation, Chromatography) C->D E Product (this compound) D->E

Caption: A generalized workflow for the synthesis of this compound.

G cluster_comparison Catalyst Comparison Logic Start Select Catalyst Type Alkaline Alkaline (e.g., KOH) Start->Alkaline PTC Phase Transfer (e.g., Tetraalkylammonium salt) Start->PTC Metal Metal-Based (e.g., Iron) Start->Metal Evaluate Evaluate Performance Alkaline->Evaluate PTC->Evaluate Metal->Evaluate Yield Yield Evaluate->Yield Purity Purity Evaluate->Purity Conditions Reaction Conditions Evaluate->Conditions Green Green Chemistry Principles Evaluate->Green

Caption: Logical flow for comparing and selecting a catalyst for the synthesis.

References

A Comparative Guide to the Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of established synthesis protocols for 2-Cyclohexylidene-2-phenylacetonitrile, a key intermediate in organic synthesis and a valuable compound in the fragrance industry.[1] We present a detailed comparison of the traditional Knoevenagel condensation method with a modern approach utilizing phase-transfer catalysis, supported by available experimental data. This guide aims to assist researchers in selecting the most efficient and effective protocol for their specific needs.

Performance Comparison of Synthesis Protocols

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756).[1] The two primary protocols diverge in their catalytic systems and reaction conditions, leading to significant differences in yield, purity, and operational complexity.

ParameterTraditional Knoevenagel CondensationPhase-Transfer Catalysis (PTC) Protocol
Catalyst/Base Strong bases such as Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), or metallic Sodium.[1]An alkaline substance in conjunction with a phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts).[2]
Reaction Temperature High temperatures, often requiring heating.[2]Lower temperatures, typically below 80°C.[2]
Reported Yield A yield of 76% has been reported for older methods.[2]Reported yields are significantly higher, with claims of at least 85%.
Reported Purity Can be difficult to obtain a pure substance, often requiring laborious purification.High purity is a key advantage, with reports of at least 99% purity after purification. Crude product purity is reported to be at least 80-90%.
Reaction Time Not explicitly stated in the provided results, but high temperatures suggest a potentially faster reaction, though this is not always the case.Not explicitly stated, but lower temperatures might imply longer reaction times. However, the efficiency of the catalyst can compensate for this.
Key Features Well-established, traditional method. Requires high energy input and can lead to side reactions, complicating purification.Milder reaction conditions, improved yield and purity, and potentially more environmentally friendly due to lower energy consumption.[1]

Experimental Protocols

Traditional Knoevenagel Condensation Protocol

This protocol is a generalized representation based on historical methods for the synthesis of this compound.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Strong base (e.g., Potassium Hydroxide, Sodium Hydroxide, or Sodium metal)

  • Solvent (e.g., Toluene for azeotropic removal of water)

  • Apparatus for heating and distillation

Procedure:

  • In a reaction vessel equipped with a stirrer and a Dean-Stark apparatus, dissolve phenylacetonitrile and cyclohexanone in a suitable solvent like toluene.

  • Add the strong base to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the condensation is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and neutralize it with an appropriate acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or crystallization to obtain this compound.

Phase-Transfer Catalysis (PTC) Protocol

This protocol is based on modern, patented methods that offer improved performance.

Materials:

  • Phenylacetonitrile

  • Cyclohexanone

  • Alkaline substance (e.g., aqueous Sodium Hydroxide)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Organic solvent

Procedure:

  • In a reaction vessel, combine phenylacetonitrile, cyclohexanone, the phase-transfer catalyst, and the organic solvent.

  • With vigorous stirring, add the aqueous solution of the alkaline substance.

  • Maintain the reaction temperature below 80°C.

  • Monitor the reaction until completion.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Remove the solvent from the organic layer under reduced pressure.

  • The resulting crude product can be further purified by distillation or crystallization to achieve high purity.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for selecting a synthesis protocol for this compound based on desired outcomes.

G A Define Synthesis Goals B High Yield & Purity Required? A->B C Phase-Transfer Catalysis (PTC) Protocol B->C Yes E Consider Milder Conditions? B->E No F Final Product C->F D Traditional Knoevenagel Condensation D->F E->C Yes E->D No

References

Efficacy of 2-Cyclohexylidene-2-phenylacetonitrile Derivatives in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. Among the vast landscape of chemical scaffolds, 2-cyclohexylidene-2-phenylacetonitrile and its derivatives have emerged as a class of molecules with potential therapeutic applications. This guide provides a comparative overview of the efficacy of these derivatives in various bioassays, supported by available experimental data and detailed methodologies. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide draws upon data from structurally related compounds to highlight their potential and provide a framework for future research.

Cytotoxicity and Anticancer Potential

The anticancer activity of compounds structurally related to this compound, specifically 2-phenylacrylonitrile (B1297842) derivatives, has been a significant area of investigation. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.

A study on a series of 2-phenylacrylonitrile derivatives revealed that substitutions on the phenyl rings play a crucial role in their cytotoxic potency. For instance, compound 1g2a , which features a 3,4,5-trimethoxy substitution on one phenyl ring and a dimethylamino group on the other, exhibited exceptionally strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cell lines, with IC50 values in the nanomolar range.[1]

Comparative Cytotoxicity Data of 2-Phenylacrylonitrile Derivatives
CompoundCell LineIC50 (nM)[1]
1g2a HCT1165.9
BEL-74027.8
Taxol (Control) HCT11615.3
BEL-740221.7

Note: The data presented above is for 2-phenylacrylonitrile derivatives, which are structurally related to this compound derivatives. This information is provided to illustrate the potential for potent bioactivity within this broader class of compounds.

Antimicrobial and Anti-inflammatory Activities

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key bioassays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells compound_prep Prepare Compound Dilutions add_compounds Add Test Compounds compound_prep->add_compounds plate_cells->add_compounds incubate_24h Incubate (24-48h) add_compounds->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h add_solvent Add Solubilization Solution incubate_4h->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

signaling_pathway_tubulin compound 2-Phenylacrylonitrile Derivative tubulin α/β-Tubulin Dimers compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation Disrupted microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Proposed signaling pathway for the anticancer activity of 2-phenylacrylonitrile derivatives.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_assay NO Production Assay cluster_analysis Griess Assay & Analysis cell_culture Culture RAW 264.7 Macrophages plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells compound_prep Prepare Compound Dilutions add_compounds Pre-treat with Test Compounds compound_prep->add_compounds plate_cells->add_compounds add_lps Stimulate with LPS add_compounds->add_lps incubate_24h Incubate 24h add_lps->incubate_24h griess_reagent Add Griess Reagent to Supernatant incubate_24h->griess_reagent read_absorbance Read Absorbance (540 nm) griess_reagent->read_absorbance calc_inhibition Calculate % NO Inhibition read_absorbance->calc_inhibition

Experimental workflow for assessing anti-inflammatory activity via inhibition of nitric oxide production.

References

Unveiling the Safety Profile of Fragrance Nitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and toxicity profiles of fragrance ingredients is paramount. This guide provides an objective comparison of various fragrance nitriles, supported by experimental data, to aid in informed decision-making and material selection.

Fragrance nitriles are a class of synthetic organic compounds valued in the fragrance industry for their chemical stability and diverse odor characteristics, often serving as alternatives to corresponding aldehydes. While generally considered to possess a favorable safety profile, a nuanced understanding of their potential toxicological endpoints is crucial. This comparison focuses on key areas of concern, including genotoxicity, skin sensitization, and repeated dose toxicity, drawing upon data from studies conducted in accordance with internationally recognized guidelines.

Comparative Toxicity Data of Fragrance Nitriles

The following table summarizes the available quantitative toxicity data for a selection of commonly used fragrance nitriles. These values, primarily derived from assessments by the Research Institute for Fragrance Materials (RIFM), provide a basis for comparing their relative safety.

Fragrance NitrileCAS NumberGenotoxicitySkin Sensitization (NESIL)Repeated Dose Toxicity (NOAEL)
Cinnamyl Nitrile 1885-38-7Not genotoxic[1]1000 µg/cm²[1]TTC-based exposure below 0.0015 mg/kg/day[1]
Citronellyl Nitrile 51566-62-2Not genotoxic[2][3]No sensitization potential indicated by read-across[3]300 mg/kg/day[3]
Geranyl Nitrile 5146-66-7Clastogenic in vitro and in vivoData not readily available50 mg/kg bw/day
Nonen Acid Nitrile 29127-83-1Not expected to be genotoxic[4]6900 µg/cm² (from read-across)[4]> 100 MOE (from read-across)[4]
Decanenitrile 1975-78-6Not expected to be genotoxic[5]Data not readily available16.7 mg/kg/day (from read-across)[5]
Dodecanitrile 2437-25-4Negative in in vitro chromosome aberration test[2]Data not readily availableData not readily available
Benzonitrile 100-47-0Negative in in vivo micronucleus test[2]Data not readily availableData not readily available
3-methyl-5-phenylpentanenitrile Not specifiedNegative in in vivo micronucleus assay[2]Data not readily availableData not readily available

TTC: Threshold of Toxicological Concern; NESIL: No Expected Sensitization Induction Level; NOAEL: No Observed Adverse Effect Level; MOE: Margin of Exposure.

Experimental Protocols

The safety assessment of fragrance nitriles relies on a battery of standardized and validated toxicological tests. Below are summaries of the methodologies for key experiments frequently cited in safety evaluations.

Genotoxicity Assessment

1. Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

This in vitro assay is a primary screen for mutagenic potential.[6][7][8][9]

  • Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan). The assay detects mutations that restore the bacteria's ability to produce the amino acid, allowing them to grow on a medium lacking it.[6]

  • Methodology:

    • The test substance is combined with the bacterial tester strains in the presence and absence of a mammalian metabolic activation system (S9 mix), which simulates liver metabolism.[8]

    • This mixture is then plated on a minimal agar (B569324) medium.

    • After incubation, the number of revertant colonies is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[8]

2. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This test assesses the potential of a substance to cause chromosomal damage in vivo.[10][11][12][13][14]

  • Principle: The assay detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents. This damage can result in the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind after the main nucleus is extruded during red blood cell maturation.[10][11]

  • Methodology:

    • The test substance is administered to rodents (typically mice or rats) via an appropriate route of exposure.[10][13]

    • Bone marrow or peripheral blood is collected at specific time points after exposure.[11]

    • The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.[10]

    • A statistically significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[10]

Skin Sensitization Assessment

1. In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method - OECD Guideline 442D

This assay addresses the second key event in the adverse outcome pathway (AOP) for skin sensitization: keratinocyte activation.[15][16][17][18][19]

  • Principle: The test uses a human keratinocyte cell line that has been genetically modified to contain a luciferase reporter gene under the control of the antioxidant response element (ARE).[15][16] Sensitizing chemicals can activate the Keap1-Nrf2-ARE pathway, leading to the expression of the luciferase gene.

  • Methodology:

    • The keratinocyte cell line is exposed to various concentrations of the test substance.

    • Following an incubation period, the cells are lysed, and the luciferase activity is measured by luminescence.

    • A significant induction of luciferase activity above a certain threshold indicates a potential for skin sensitization.[16]

2. In Vitro Skin Sensitisation: Human Cell Line Activation Test (h-CLAT) - OECD Guideline 442E

This assay addresses the third key event in the skin sensitization AOP: dendritic cell activation.[20][21]

  • Principle: The test evaluates the ability of a chemical to induce the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as a model for dendritic cell activation.[21]

  • Methodology:

    • THP-1 cells are exposed to the test substance for a defined period.

    • The expression of CD86 and CD54 is measured using flow cytometry.

    • An increase in the expression of these markers above a specified threshold indicates that the substance has the potential to be a skin sensitizer.[21]

Visualizing Safety Assessment and Biological Pathways

To further clarify the relationships between different assays and the biological mechanisms of toxicity, the following diagrams are provided.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment QSAR & Read-Across QSAR & Read-Across Genotoxicity (Ames, Micronucleus) Genotoxicity (Ames, Micronucleus) QSAR & Read-Across->Genotoxicity (Ames, Micronucleus) Physicochemical Properties Physicochemical Properties Skin Sensitization (DPRA, KeratinoSens, h-CLAT) Skin Sensitization (DPRA, KeratinoSens, h-CLAT) Physicochemical Properties->Skin Sensitization (DPRA, KeratinoSens, h-CLAT) Confirmatory Genotoxicity Confirmatory Genotoxicity Genotoxicity (Ames, Micronucleus)->Confirmatory Genotoxicity Repeated Dose Toxicity Repeated Dose Toxicity Skin Sensitization (DPRA, KeratinoSens, h-CLAT)->Repeated Dose Toxicity Cytotoxicity Cytotoxicity NOAEL/LOAEL Determination NOAEL/LOAEL Determination Repeated Dose Toxicity->NOAEL/LOAEL Determination Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity->NOAEL/LOAEL Determination Confirmatory Genotoxicity->NOAEL/LOAEL Determination Margin of Safety Calculation Margin of Safety Calculation NOAEL/LOAEL Determination->Margin of Safety Calculation Exposure Assessment Exposure Assessment Exposure Assessment->Margin of Safety Calculation Safe Use Levels Safe Use Levels Margin of Safety Calculation->Safe Use Levels

Figure 1: General workflow for fragrance nitrile safety assessment.

G cluster_0 Molecular Initiating Event cluster_1 Key Event 2: Keratinocyte Activation cluster_2 Key Event 3: Dendritic Cell Activation cluster_3 Key Event 4: T-Cell Proliferation cluster_4 Adverse Outcome Haptenation Covalent Binding to Skin Proteins Keap1-Nrf2-ARE Pathway Keap1-Nrf2-ARE Pathway Haptenation->Keap1-Nrf2-ARE Pathway DC Maturation & Migration DC Maturation & Migration Keap1-Nrf2-ARE Pathway->DC Maturation & Migration Inflammatory Cytokine Release Inflammatory Cytokine Release Inflammatory Cytokine Release->DC Maturation & Migration Antigen Presentation to T-Cells Antigen Presentation to T-Cells DC Maturation & Migration->Antigen Presentation to T-Cells Upregulation of CD54 & CD86 Upregulation of CD54 & CD86 Upregulation of CD54 & CD86->Antigen Presentation to T-Cells Clonal Expansion of Allergen-Specific T-Cells Clonal Expansion of Allergen-Specific T-Cells Antigen Presentation to T-Cells->Clonal Expansion of Allergen-Specific T-Cells Allergic Contact Dermatitis Allergic Contact Dermatitis Clonal Expansion of Allergen-Specific T-Cells->Allergic Contact Dermatitis

Figure 2: Adverse Outcome Pathway (AOP) for skin sensitization.

References

Safety Operating Guide

Safe Disposal of 2-Cyclohexylidene-2-phenylacetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Cyclohexylidene-2-phenylacetonitrile, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Summary and Classification

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][3]
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)H411Toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, ensure the following personal protective equipment is worn. In cases of insufficient ventilation, suitable respiratory equipment should be used.[1]

  • Hand Protection: Solvent-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[4]

  • Skin and Body Protection: Protective clothing to avoid skin contact.

Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe disposal of this compound waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, cloths) in a designated, sealable container.[1]

    • Ensure the container is properly labeled with the chemical name and associated hazards.

    • Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][4] Also, keep it away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[5]

  • Spill Management:

    • In the event of a spill, immediately contain the material using sand or an inert powder.[1][5]

    • For small spills, use absorbent clay or sand and transfer the material to a waste receptacle.[4]

    • For large spills, dike the spilled material to prevent it from spreading and entering drains.[2]

    • Avoid the dispersion and flow of the product into drains, surface water, and groundwater.[1]

    • Clean the surface thoroughly to remove any residual contamination.[4]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the general trash.[1][5]

    • Arrange for the disposal of the chemical waste with a licensed and qualified waste disposal contractor.[4]

    • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1][4][5]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound assess Assess Waste Type start->assess spill Spill or Leak assess->spill Is it a spill? waste Unused/Contaminated Product assess->waste Is it collected waste? contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Place in a Labeled, Sealed Container waste->collect_waste Yes collect_residue Collect Residue into Sealed Container contain_spill->collect_residue store_waste Store in a Cool, Dry, Well-Ventilated Area collect_residue->store_waste collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Contractor store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Cyclohexylidene-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for 2-Cyclohexylidene-2-phenylacetonitrile, offering procedural, step-by-step guidance to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long-lasting effects.[1][2]

To mitigate exposure and ensure personal safety, the following Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)
Body PartPPE RecommendationStandard
Hands Chemical-resistant gloves (Nitrile rubber recommended).[4][5][6][7][8]EN 374
Eyes Safety glasses with side-shields or goggles.[4][5]EN 166
Body Laboratory coat.[4]---
Respiratory Use in a well-ventilated area. If ventilation is insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[1][4][5]NIOSH approved

Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize risk. The following step-by-step guide outlines the safe handling procedure for this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace prep_ppe->prep_workspace handle_weigh Weigh the required amount of the compound prep_workspace->handle_weigh Proceed when ready handle_transfer Carefully transfer the compound handle_weigh->handle_transfer handle_use Perform the experimental procedure handle_transfer->handle_use cleanup_decontaminate Decontaminate work surfaces handle_use->cleanup_decontaminate After experiment cleanup_ppe Remove and dispose of contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[6]

    • Ensure all necessary PPE is available and in good condition. Don the recommended PPE: nitrile gloves, safety glasses, and a lab coat.[4][5][9]

    • Prepare a designated, well-ventilated work area, preferably within a chemical fume hood.[3][10]

  • Handling:

    • When weighing the compound, do so in a location that is protected from drafts to prevent the dispersal of airborne particles.

    • Handle the compound with care, avoiding direct contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling & Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.[11]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_chem Collect chemical waste in a labeled, sealed container store_waste Store waste in a designated, secure area collect_chem->store_waste collect_ppe Collect contaminated PPE separately collect_ppe->store_waste disposal_company Arrange for pickup by a licensed waste disposal company store_waste->disposal_company For disposal disposal_documentation Maintain disposal records disposal_company->disposal_documentation

Caption: Workflow for the proper disposal of this compound waste.

Disposal Steps:

  • Waste Segregation:

    • Collect all waste containing this compound, including any unused material and contaminated items, in a clearly labeled, sealed, and chemically compatible container.

    • Contaminated PPE, such as gloves, should also be collected in a designated, labeled waste bag or container.[2][11]

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[12]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be considered for regular disposal.[12] Always check with your institution's environmental health and safety department for specific procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.